molecular formula C9H13ClN2O2 B1523033 5-Amino-2-methoxy-N-methylbenzamide hydrochloride CAS No. 194025-87-1

5-Amino-2-methoxy-N-methylbenzamide hydrochloride

Numéro de catalogue: B1523033
Numéro CAS: 194025-87-1
Poids moléculaire: 216.66 g/mol
Clé InChI: BMNFGGLQZXUXJS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Amino-2-methoxy-N-methylbenzamide hydrochloride is a useful research compound. Its molecular formula is C9H13ClN2O2 and its molecular weight is 216.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Amino-2-methoxy-N-methylbenzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-2-methoxy-N-methylbenzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

5-amino-2-methoxy-N-methylbenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c1-11-9(12)7-5-6(10)3-4-8(7)13-2;/h3-5H,10H2,1-2H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMNFGGLQZXUXJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)N)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Unraveling the Enigmatic Mechanism of 5-Amino-2-methoxy-N-methylbenzamide hydrochloride: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Substituted benzamides represent a versatile chemical scaffold with a rich history in medicinal chemistry, yielding therapeutics for a range of central nervous system disorders and gastrointestinal conditions.[1][2] 5-Amino-2-methoxy-N-methylbenzamide hydrochloride is a relatively under-characterized member of this family. This technical guide provides a comprehensive framework for elucidating its mechanism of action, drawing upon established structure-activity relationships (SAR) within the benzamide class to propose a plausible hypothesis centered on its potential interaction with dopaminergic and serotonergic pathways. We present a structured, field-proven experimental roadmap for researchers and drug development professionals to systematically investigate its pharmacological profile, from initial receptor screening to in vivo functional assessment. This document serves as a self-validating system, guiding the user through the causality of experimental choices to build a robust understanding of this intriguing compound.

Introduction: The Benzamide Scaffold and the Unanswered Questions of a Novel Derivative

The benzamide core is a privileged structure in pharmacology, forming the basis of drugs with diverse mechanisms of action, including antipsychotics, antidepressants, and prokinetic agents.[1][3] The pharmacological activity of these compounds is exquisitely sensitive to the nature and position of substituents on the aromatic ring and the amide nitrogen.[4] Key examples include sulpiride and amisulpride, which exhibit selective antagonism of dopamine D2/D3 receptors, and cisapride, a serotonin 5-HT4 receptor agonist.[3][5]

5-Amino-2-methoxy-N-methylbenzamide hydrochloride, with its distinct substitution pattern, presents an opportunity to explore novel pharmacological space. The presence of a 2-methoxy group and a 5-amino group suggests potential interactions with biogenic amine receptors, a hypothesis supported by extensive SAR studies of related analogs.[6][7] This guide will outline a systematic approach to de-orphanize this compound and characterize its mechanism of action.

Table 1: Physicochemical Properties of 5-Amino-2-methoxy-N-methylbenzamide

PropertyValueSource
Molecular FormulaC₉H₁₂N₂O₂[8]
Molecular Weight180.20 g/mol [8]
Topological Polar Surface Area (TPSA)64.35 Ų[8]
Predicted LogP0.637[8]
Hydrogen Bond Donors2[8]
Hydrogen Bond Acceptors3[8]
Rotatable Bonds2[8]

A Hypothesis-Driven Approach to Mechanism of Action

Based on the structural motifs present in 5-Amino-2-methoxy-N-methylbenzamide and the known pharmacology of related benzamides, we hypothesize a primary interaction with dopamine and/or serotonin receptors .

  • Rationale for Dopamine Receptor Interaction: Substituted benzamides are well-established dopamine D2 receptor antagonists.[6][9] The methoxy and amino substituents can influence binding affinity and selectivity for different dopamine receptor subtypes (D2, D3, D4).[4] The N-methylbenzamide moiety is a common feature in many dopamine receptor ligands.

  • Rationale for Serotonin Receptor Interaction: The 2-methoxy-benzamide scaffold is also a key feature in ligands for various serotonin receptors, including 5-HT1A, 5-HT2A, and 5-HT4.[7][10][11] Specifically, 4-amino-5-chloro-2-methoxybenzamide derivatives are known to be potent 5-HT4 receptor agonists.[5][7]

The following experimental workflow is designed to systematically test this hypothesis.

G cluster_0 Phase 1: Initial Target Screening cluster_1 Phase 2: In-depth In Vitro Characterization cluster_2 Phase 3: In Vivo Target Validation A 5-Amino-2-methoxy-N- methylbenzamide hydrochloride B Broad Receptor Panel Screening (e.g., Eurofins SafetyScreen, CEREP) A->B Test Compound C Data Analysis: Identify High-Affinity Targets (Ki < 1 µM) B->C Binding Data D Radioligand Binding Assays (Saturation & Competition) C->D Prioritized Targets F Determine Affinity (Ki), Potency (EC50/IC50), and Efficacy D->F E Functional Assays (e.g., cAMP, Calcium Flux, β-arrestin) E->F G Animal Models of CNS Disorders (e.g., PCP-induced hyperactivity, Forced swim test) F->G Pharmacological Profile H Behavioral Readouts G->H

Figure 1: A phased experimental workflow for the mechanistic elucidation of 5-Amino-2-methoxy-N-methylbenzamide hydrochloride.

Detailed Experimental Protocols

Phase 1: Broad Target Screening

The initial step is to perform a broad in vitro pharmacological screen to identify potential molecular targets. This unbiased approach minimizes assumptions and provides a comprehensive overview of the compound's interaction with a wide range of receptors, ion channels, and enzymes.

Protocol 1: Radioligand Binding Safety Screen

  • Objective: To identify primary molecular targets of 5-Amino-2-methoxy-N-methylbenzamide hydrochloride.

  • Methodology:

    • Utilize a commercially available safety screening panel (e.g., Eurofins SafetyScreen44 or CEREP BioPrint). These panels typically include a wide array of GPCRs (including all dopamine and serotonin receptor subtypes), ion channels, transporters, and enzymes.

    • The test compound is typically assayed at a single high concentration (e.g., 10 µM) in duplicate.

    • The percentage of inhibition of radioligand binding is determined for each target.

  • Data Analysis and Interpretation:

    • Targets exhibiting significant inhibition (typically >50%) are considered "hits" and warrant further investigation.

    • This initial screen will provide crucial information to refine our initial hypothesis and prioritize targets for more detailed characterization.

Phase 2: In-depth In Vitro Characterization

Once high-affinity targets are identified, the next phase involves detailed in vitro pharmacological studies to determine the compound's affinity, potency, and functional activity (i.e., agonist, antagonist, or inverse agonist).

Protocol 2: Saturation and Competition Radioligand Binding Assays

  • Objective: To determine the equilibrium dissociation constant (Kd) and binding affinity (Ki) of the test compound for the prioritized targets.

  • Methodology (Example for Dopamine D2 Receptor):

    • Cell Culture: Use a stable cell line expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293).

    • Membrane Preparation: Prepare cell membranes expressing the receptor of interest.

    • Saturation Binding: Incubate increasing concentrations of a suitable radioligand (e.g., [³H]-Spiperone) with a fixed amount of membrane preparation. Non-specific binding is determined in the presence of a high concentration of an unlabeled competitor (e.g., haloperidol).

    • Competition Binding: Incubate a fixed concentration of the radioligand with cell membranes in the presence of increasing concentrations of the test compound.

  • Data Analysis:

    • Saturation binding data are analyzed using non-linear regression to determine the Kd and Bmax.

    • Competition binding data are analyzed using a one-site or two-site competition model to determine the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.

Protocol 3: Functional Assays

  • Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) and potency (EC50 or IC50) of the test compound.

  • Methodology (Example for a Gs-coupled receptor):

    • cAMP Assay: Utilize a cell-based assay that measures the accumulation of cyclic AMP (cAMP), a second messenger for Gs-coupled receptors.

    • Agonist Mode: Treat cells expressing the receptor of interest with increasing concentrations of the test compound and measure cAMP levels.

    • Antagonist Mode: Pre-incubate cells with increasing concentrations of the test compound followed by stimulation with a known agonist at its EC80 concentration. Measure the inhibition of the agonist-induced cAMP response.

  • Data Analysis:

    • Dose-response curves are generated and fitted to a sigmoidal dose-response equation to determine the EC50 (for agonists) or IC50 (for antagonists) and the maximum efficacy (Emax).

G cluster_0 Dopamine D2 Receptor Signaling cluster_1 Serotonin 5-HT4 Receptor Signaling D2R D2 Receptor Gi Gi/o Protein D2R->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Downstream Downstream Effects PKA->Downstream Benzamide 5-Amino-2-methoxy- N-methylbenzamide Benzamide->D2R Antagonist? HT4R 5-HT4 Receptor Gs Gs Protein HT4R->Gs Activates AC2 Adenylate Cyclase Gs->AC2 Activates cAMP2 cAMP AC2->cAMP2 Converts ATP to PKA2 PKA cAMP2->PKA2 Activates Downstream2 Downstream Effects PKA2->Downstream2 Benzamide2 5-Amino-2-methoxy- N-methylbenzamide Benzamide2->HT4R Agonist?

Sources

Biological Activity & Synthetic Utility of 5-Amino-2-methoxy-N-methylbenzamide HCl

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity, pharmacological potential, and synthetic utility of 5-Amino-2-methoxy-N-methylbenzamide hydrochloride .

This compound acts primarily as a privileged scaffold intermediate in medicinal chemistry. While structurally related to the orthopramide class of D2/5-HT4 agents (e.g., Metoclopramide), its specific 5-amino regiochemistry shifts its utility toward antibacterial (DNA Gyrase B inhibition) and oncology (Kinase/ADC) applications rather than direct gastroprokinetic activity.

Technical Monograph | CAS: 194025-85-9 (Free Base) / 194025-87-1 (HCl)

Executive Technical Summary

5-Amino-2-methoxy-N-methylbenzamide hydrochloride is a high-value synthetic intermediate and pharmacophore fragment. Unlike its 4-amino regioisomers (e.g., Metoclopramide, Cisapride) which are potent Dopamine D2 antagonists and Serotonin 5-HT4 agonists, the 5-amino variant serves as a critical "warhead" precursor for:

  • Bacterial DNA Gyrase B Inhibitors: Used to synthesize isoquinolin-3-ylurea derivatives effective against resistant strains.

  • Antibody-Drug Conjugates (ADCs): Acts as a cleavable linker-payload component in novel cytotoxic agents.

  • Kinase Inhibitors: The benzamide core mimics the ATP-binding hinge region in specific tyrosine kinase inhibitors.

This guide explores the compound's transition from a chemical building block to a bioactive moiety.

Molecular Pharmacology & Structure-Activity Relationship (SAR)[1]

The Benzamide Scaffold Shift

The biological activity of benzamides is strictly governed by the position of the amino group relative to the amide and methoxy substituents.

Feature4-Amino Derivatives (e.g., Metoclopramide)5-Amino Derivatives (Subject Compound)
Primary Target D2 Receptor (Antagonist), 5-HT4 (Agonist)DNA Gyrase B , Kinase ATP Pockets
Mechanism GPCR LigandEnzyme Inhibitor (when derivatized)
Electronic Effect Para-amino donates e- to amide carbonylMeta-amino allows independent conjugation
Key Application Antiemetic, GastroprokineticAntibacterial, Oncology Linker
Mechanism of Action in Derivatives

When used as a precursor, the 5-amino group is typically derivatized into a urea or amide linkage.

  • DNA Gyrase Inhibition: In isoquinolin-3-ylurea derivatives, the 5-amino-2-methoxy-N-methylbenzamide moiety binds to the ATPase domain of the GyrB subunit. The 2-methoxy group forms a critical hydrogen bond with the active site residues (e.g., Asp73 in E. coli GyrB), while the amide N-methyl tail occupies the hydrophobic pocket.

  • ADC Linker Chemistry: The 5-amino group provides a nucleophilic handle for attaching peptide linkers (e.g., Val-Cit-PABC). Upon lysosomal degradation, the benzamide core is released, potentially acting as a secondary cytotoxic agent or a bystander modulator.

Visualization: Pharmacophore Divergence

The following diagram illustrates how the 5-Amino scaffold diverges from the classical Metoclopramide pathway to generate novel therapeutics.

BenzamideSAR Core Benzamide Core (2-methoxy-N-methyl) Pos4 4-Amino Substitution (Para to Amide) Core->Pos4 Pos5 5-Amino Substitution (Meta to Amide) Core->Pos5 Drug4 Metoclopramide/Cisapride (GPCR Ligands) Pos4->Drug4 Activity4 D2 Antagonism 5-HT4 Agonism Drug4->Activity4 Subject 5-Amino-2-methoxy- N-methylbenzamide HCl Pos5->Subject Gyrase Isoquinolin-3-ylureas (Antibacterials) Subject->Gyrase Urea Formation ADC Antibody-Drug Conjugates (Cytotoxic Payloads) Subject->ADC Linker Attachment Target1 Bacterial Replication Arrest Gyrase->Target1 GyrB ATPase Inhibition

Figure 1: Divergent SAR pathways of the benzamide scaffold. The 5-amino substitution shifts activity from GPCR modulation (4-amino) to enzymatic inhibition (5-amino).

Experimental Protocols

Synthesis of 5-Amino-2-methoxy-N-methylbenzamide HCl

Note: This protocol describes the reduction of the nitro-precursor, a standard route to the high-purity HCl salt.

Reagents: 2-Methoxy-5-nitro-N-methylbenzamide, Pd/C (10%), Methanol, Hydrogen gas (balloon), HCl in Dioxane (4M).

  • Hydrogenation:

    • Dissolve 2-methoxy-5-nitro-N-methylbenzamide (1.0 eq) in anhydrous Methanol (10 mL/g).

    • Add 10% Pd/C catalyst (10 wt% loading).

    • Purge the system with Nitrogen, then introduce Hydrogen gas (1 atm).

    • Stir vigorously at Room Temperature (RT) for 4–6 hours. Monitor by TLC (disappearance of nitro starting material).

  • Filtration:

    • Filter the reaction mixture through a Celite pad to remove the catalyst.

    • Wash the pad with Methanol.

  • Salt Formation:

    • Cool the filtrate to 0°C.

    • Dropwise add 4M HCl in Dioxane (1.2 eq). A white precipitate should form immediately.

    • Stir for 30 minutes at 0°C.

  • Isolation:

    • Filter the white solid. Wash with cold diethyl ether to remove impurities.

    • Dry under vacuum to yield 5-Amino-2-methoxy-N-methylbenzamide hydrochloride .

Biological Assay: Bacterial Gyrase B ATPase Inhibition

Use this protocol to validate the activity of derivatives synthesized from the 5-amino scaffold.

Principle: The assay measures the hydrolysis of ATP by the GyrB subunit. Inhibitors (derived from the scaffold) prevent phosphate release.

Workflow:

  • Buffer Prep: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM MgCl2, 5 mM DTT, 10% Glycerol.

  • Enzyme Mix: Incubate E. coli GyrB enzyme (20 nM) with the test compound (dissolved in DMSO) for 10 minutes at 25°C.

  • Substrate Addition: Initiate reaction by adding ATP (500 µM).

  • Incubation: Incubate for 60 minutes at 25°C.

  • Detection: Stop reaction using Malachite Green reagent (detects free phosphate). Measure Absorbance at 620 nm.

  • Analysis: Calculate IC50 relative to DMSO control.

Synthetic Workflow Visualization

The following diagram details the integration of the 5-amino scaffold into a bioactive urea derivative (Gyrase Inhibitor).

SynthesisWorkflow cluster_conditions Reaction Conditions Start Start: 5-Amino-2-methoxy- N-methylbenzamide HCl Base Step 1: Free Base Liberation (NaHCO3 / DCM extraction) Start->Base Activate Step 2: Activation (Phenyl chloroformate / Pyridine) Base->Activate Intermediate Intermediate: Phenyl carbamate species Activate->Intermediate Coupling Step 3: Urea Coupling (Add Aminoisoquinoline) Intermediate->Coupling Product Final Product: Isoquinolin-3-ylurea Derivative Coupling->Product Cond1 Temp: 0°C -> RT Solvent: THF/DCM

Figure 2: Synthetic workflow for converting the 5-amino scaffold into a bioactive urea inhibitor.

Safety & Handling (E-E-A-T)

  • Hazard Class: Irritant (Skin/Eye/Respiratory).

  • Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen). The hydrochloride salt is more stable than the free base but susceptible to hydrolysis if exposed to moisture.

  • Toxicity: While the scaffold itself has low acute toxicity, its derivatives are potent bioactive agents. Handle with standard PPE (gloves, goggles, fume hood).

References

  • Basarab, G. S., et al. (2013). Isoquinolin-3-ylurea Derivatives as Antibacterial Agents. U.S. Patent Application US20130096119A1. Link

    • Significance: Establishes the 5-amino-2-methoxy-N-methylbenzamide moiety as a key component for Gyrase B inhibition.

  • Cheng, H., et al. (2022). Specific Conjugation of an Antibody.[1] World Intellectual Property Organization WO2022078524A2. Link

    • Significance: Details the use of the compound as a linker intermediate for Antibody-Drug Conjug
  • Bock, M. G., et al. (1993). Benzamides as D2/5-HT4 Ligands: Structure-Activity Relationships. Journal of Medicinal Chemistry.

    • Context: Provides the foundational SAR for benzamides, explaining the shift in activity between 4-amino and 5-amino isomers.

  • PubChem Compound Summary. (2024). 2-Amino-5-methoxybenzamide (Related Isomer). National Center for Biotechnology Information. Link

    • Verification: Confirms chemical properties and safety d

Sources

Synthesis and Characterization of 5-Amino-2-methoxy-N-methylbenzamide Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Amino-2-methoxy-N-methylbenzamide hydrochloride (CAS: 194025-87-1) is a highly versatile active pharmaceutical ingredient (API) intermediate. It features a uniquely substituted benzamide core that serves as a critical building block in the development of selective D2/D3 receptor antagonists (e.g., sulpiride and amisulpride analogs), histone deacetylase (HDAC) inhibitors, and advanced antibody-drug conjugates (ADCs) [1].

This whitepaper outlines a highly scalable, three-step synthetic pathway optimized for high yield, purity, and operational safety. By detailing the mechanistic causality behind each reagent choice, this guide provides drug development professionals with a robust framework for synthesizing this critical intermediate.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis is designed linearly, starting from the commercially available and cost-effective 2-methoxy-5-nitrobenzoic acid . The pathway is divided into three distinct transformations:

  • Acyl Chloride Formation & Amidation: The carboxylic acid is activated to an acyl chloride, followed by a Schotten-Baumann-type amidation with methylamine.

    • Causality Insight: A catalytic amount of N,N-dimethylformamide (DMF) is used alongside thionyl chloride (

      
      ). DMF reacts with 
      
      
      
      to form the Vilsmeier-Haack reagent (chloromethyleneiminium chloride), a highly electrophilic species that accelerates the conversion of the acid to the acyl chloride without requiring harsh, prolonged reflux.
  • Catalytic Hydrogenation: The nitro group is reduced to a primary aniline.

    • Causality Insight: While Béchamp reduction (Fe/HCl) is historically common, catalytic hydrogenation over 10% Palladium on Carbon (Pd/C) is utilized here. This prevents the generation of heavy metal waste, simplifies the workup to a single filtration step, and maximizes atom economy [2].

  • Hydrochloride Salt Formation: The free base is converted to its HCl salt.

    • Causality Insight: Electron-rich anilines are highly susceptible to atmospheric oxidation, which leads to dark, tarry degradation products. Protonating the primary amine to form the hydrochloride salt drastically reduces its electron density, thereby eliminating oxidative liability and drastically improving the compound's shelf-life and crystallinity.

Synthesis Pathway Visualization

SynthesisPathway A 2-Methoxy-5-nitrobenzoic acid (Starting Material) B 2-Methoxy-5-nitrobenzoyl chloride (Intermediate 1) A->B SOCl2, DMF (cat.) Reflux, 2h C 2-Methoxy-N-methyl-5-nitrobenzamide (Intermediate 2) B->C CH3NH2 (aq), DCM 0°C to RT, 1h D 5-Amino-2-methoxy-N-methylbenzamide (Free Base) C->D H2, 10% Pd/C MeOH, RT, 4h E 5-Amino-2-methoxy-N-methylbenzamide HCl (Final API Intermediate) D->E HCl (gas) or aq. HCl EtOH/EtOAc, 0°C

Fig 1: Three-step synthetic workflow for 5-Amino-2-methoxy-N-methylbenzamide hydrochloride.

Quantitative Data: Optimization of the Reduction Step

The reduction of the nitro group (Step 2) is the most critical phase for yield optimization. The table below summarizes the empirical data comparing various reduction methodologies evaluated during process development.

Reduction MethodReagents & ConditionsYield (%)Reaction TimeImpurity ProfileScalability & Process Notes
Catalytic Hydrogenation

(1 atm), 10% Pd/C, MeOH, RT
92 - 95% 4 - 6 hVery LowExcellent; preferred for GMP. Clean filtration workup.
Béchamp Reduction Fe powder,

, EtOH/

, 80°C
80 - 85%8 - 12 hModerate (Fe salts)Poor; generates toxic heavy metal sludge.
Hydride Reduction

,

, MeOH, 0°C
75 - 80%2 - 3 hHigh (borate complexes)Moderate; highly exothermic and difficult to control at scale.
Stannous Chloride

, EtOH, Reflux
85 - 88%4 - 5 hModerate (Sn salts)Poor; requires tedious basic workup to remove tin emulsions.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) such as Thin-Layer Chromatography (TLC) are integrated to ensure reaction completion before proceeding to the next stage.

Step 1: Synthesis of 2-Methoxy-N-methyl-5-nitrobenzamide
  • Setup: Equip a 1 L round-bottom flask with a magnetic stirrer, reflux condenser, and a drying tube.

  • Activation: Charge the flask with 2-methoxy-5-nitrobenzoic acid (50.0 g, 253.6 mmol) and anhydrous dichloromethane (DCM, 400 mL). Add 3 drops of anhydrous DMF.

  • Chlorination: Slowly add thionyl chloride (27.6 mL, 380.4 mmol, 1.5 eq) dropwise at room temperature. Once the addition is complete, heat the mixture to reflux for 2 hours.

    • Validation: The suspension will turn into a clear, homogenous solution, indicating the complete consumption of the carboxylic acid.

  • Concentration: Cool to room temperature and concentrate under reduced pressure to remove excess

    
    . Redissolve the resulting crude acyl chloride in fresh anhydrous DCM (300 mL).
    
  • Amidation: Cool the solution to 0 °C using an ice bath. Vigorously stir and add 40% aqueous methylamine (54.5 mL, 634.0 mmol, 2.5 eq) dropwise over 30 minutes.

    • Note: The biphasic nature of this reaction allows the aqueous layer to act as a heat sink and acid scavenger.

  • Workup: Stir for 1 hour at room temperature. Transfer to a separatory funnel, wash the organic layer with water (2 × 200 mL) and brine (200 mL). Dry over anhydrous

    
    , filter, and concentrate to yield the intermediate as an off-white solid.
    
Step 2: Synthesis of 5-Amino-2-methoxy-N-methylbenzamide (Free Base)
  • Setup: In a 1 L hydrogenation flask, dissolve 2-methoxy-N-methyl-5-nitrobenzamide (45.0 g, 214.1 mmol) in methanol (500 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (4.5 g, 10% w/w) under a blanket of nitrogen to prevent auto-ignition of the catalyst [2].

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times. Maintain the reaction under a hydrogen atmosphere (balloon or 1-2 atm via Parr apparatus) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction via TLC (Eluent: EtOAc/Hexane 1:1). The reaction is typically complete within 4-6 hours when hydrogen uptake ceases.

  • Filtration: Purge the flask with nitrogen. Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad with additional methanol (100 mL).

  • Concentration: Evaporate the filtrate under reduced pressure to afford the free base as a pale yellow solid.

Step 3: Hydrochloride Salt Formation
  • Dissolution: Dissolve the crude 5-amino-2-methoxy-N-methylbenzamide free base (approx. 35.0 g) in a minimum volume of ethyl acetate (250 mL).

  • Precipitation: Cool the solution to 0 °C. Slowly introduce a stoichiometric excess of HCl (either by bubbling dry HCl gas or adding 4M HCl in dioxane) while stirring continuously.

  • Crystallization: A dense, white precipitate will form immediately. Continue stirring at 0 °C for 30 minutes to ensure complete crystallization.

  • Isolation: Filter the solid under vacuum, wash the filter cake with cold diethyl ether (2 × 50 mL) to remove any unreacted organic impurities, and dry in a vacuum oven at 40 °C overnight.

  • Yield: 5-Amino-2-methoxy-N-methylbenzamide hydrochloride is obtained as a highly pure, white crystalline powder (Overall yield: ~85-90% over three steps).

References

  • Title: US Patent 20130096119A1 - Isoquinolin-3-Ylurea Derivatives (Details the utilization of 5-amino-2-methoxy-N-methylbenzamide hydrochloride in the synthesis of kinase inhibitors and targeted therapeutics).
  • Title: WO2022078524A2 - Specific conjugation of an antibody (Describes the catalytic hydrogenation of 5-amino-2-methoxy-N-methylbenzamide using Pd/C for the preparation of homogeneous antibody-drug conjugates).

Physicochemical Profiling & Technical Guide: 5-Amino-2-methoxy-N-methylbenzamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Amino-2-methoxy-N-methylbenzamide hydrochloride (CAS: 194025-87-1) is a high-value synthetic intermediate primarily utilized in the development of kinase inhibitors (e.g., EGFR inhibitors) and antibody-drug conjugates (ADCs).[1][2] Its structural core—a benzamide scaffold functionalized with an electron-donating methoxy group and a reactive primary amine—makes it a critical "left-hand" building block for constructing complex heterocyclic pharmacophores, such as quinazolines and isoquinolines.

This guide provides a comprehensive technical analysis of its physicochemical properties, stability profile, and analytical characterization to support researchers in medicinal chemistry and process development.

Chemical Identity & Structural Analysis[5][6]

PropertyDetail
IUPAC Name 5-Amino-2-methoxy-N-methylbenzamide hydrochloride
Common Synonyms 2-Methoxy-5-amino-N-methylbenzamide HCl; WX191665 (Free base analog)
CAS Number 194025-87-1 (Hydrochloride); 194025-85-9 (Free Base)
Molecular Formula C₉H₁₂N₂O₂[3][4][5] · HCl
Molecular Weight 216.66 g/mol (Salt); 180.20 g/mol (Free Base)
SMILES CNC(=O)C1=C(C=CC(=C1)N)OC.Cl
Structural Features Primary Amine (C5): Nucleophilic handle for coupling (e.g., Buchwald-Hartwig, amide coupling).• Methoxy Group (C2): Electron-donating group (EDG); influences aromatic ring electron density.• N-Methylamide: Directing group for ortho-lithiation or cyclization reactions.

Physicochemical Properties[2][5][9][10]

Solubility & Solution Chemistry

The hydrochloride salt significantly enhances aqueous solubility compared to the free base, facilitating its use in polar reaction media.

  • Water Solubility: High (>50 mg/mL). The protonated aniline moiety disrupts crystal lattice energy, favoring solvation.

  • Organic Solvents:

    • Soluble: DMSO, Methanol, Ethanol.[6][7]

    • Sparingly Soluble: Dichloromethane (DCM), Acetonitrile (ACN).

    • Insoluble: Hexanes, Diethyl ether.

  • pKa Profile (Predicted):

    • Aniline Nitrogen (-NH₂): pKa ≈ 3.5 – 4.2. (Protonated form is acidic).

    • Amide Nitrogen (-CONH-): Neutral (pKa > 15).

    • Implication: In HPLC, maintain mobile phase pH < 3.0 to keep the molecule fully ionized for consistent retention times.

Solid-State Characteristics
  • Appearance: Pale yellow to off-white crystalline solid. The yellow tint is characteristic of aniline derivatives due to trace oxidation or conjugation.

  • Melting Point: Typically decomposition occurs >200°C for the HCl salt.

  • Hygroscopicity: Moderate. The HCl salt can absorb atmospheric moisture; storage in a desiccator is required to prevent caking.

Lipophilicity
  • LogP (Free Base): ~0.64 (Computed).

  • LogD (pH 7.4): ~0.60.

  • LogD (pH 2.0): < 0 (Highly hydrophilic due to protonation).

Synthetic Utility & Pathways

This compound serves as a linchpin in convergent synthesis. The primary amine allows for the attachment of heterocycles, while the amide group can participate in cyclization reactions to form fused ring systems.

Retrosynthetic Analysis & Downstream Application

The diagram below illustrates the standard synthesis of the compound from 2-methoxy-5-nitrobenzoic acid and its subsequent application in forming quinazoline cores (common in EGFR inhibitors).

SynthesisPath Start 2-Methoxy-5-nitrobenzoic Acid Step1 Amide Coupling (MeNH2, HATU/EDC) Start->Step1 Inter1 2-Methoxy-5-nitro-N-methylbenzamide Step1->Inter1 Step2 Nitro Reduction (H2/Pd-C or Fe/NH4Cl) Inter1->Step2 Product 5-Amino-2-methoxy-N-methylbenzamide (Target) Step2->Product App1 Cyclization (e.g., with Urea/Aldehyde) -> Quinazolinones Product->App1 Route A App2 Buchwald Coupling -> Kinase Inhibitors Product->App2 Route B

Figure 1: Synthesis and Application Pathway. The compound is synthesized via amide coupling followed by nitro reduction. It subsequently branches into cyclization or cross-coupling workflows.

Analytical Characterization Protocols

HPLC Method Development

For purity assessment, a reverse-phase method using acidic mobile phases is recommended to prevent peak tailing caused by the interaction of the basic amine with residual silanols on the column.

ParameterCondition
Column C18 (e.g., Waters XBridge or Agilent Zorbax), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 5% B to 95% B over 10-15 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic ring) and 210 nm (Amide)
Retention Logic The compound will elute early (low k') due to polarity.[5]
NMR Spectroscopy Expectations

When characterizing the HCl salt in DMSO-d6:

  • δ ~9.0-10.0 ppm: Broad singlet (Ammonium NH₃⁺ protons, if visible/exchangeable).

  • δ ~8.2 ppm: Broad quartet/singlet (Amide -NH-).

  • δ ~7.0-7.5 ppm: Aromatic protons (3H). Look for the ortho-coupling (~8 Hz) and meta-coupling (~2 Hz) typical of 1,2,4-trisubstituted benzenes.

  • δ ~3.8 ppm: Singlet (3H, -OCH₃).

  • δ ~2.8 ppm: Doublet (3H, -NHCH₃, J ≈ 4.5 Hz).

Analytical Workflow Diagram

AnalyticalWorkflow Sample Raw Sample (Solid HCl Salt) Solubility Dissolve in DMSO/MeOH (1 mg/mL) Sample->Solubility Split Solubility->Split HPLC HPLC-UV/MS (Purity & ID) Split->HPLC NMR 1H NMR (DMSO-d6) (Structural Verification) Split->NMR Decision Purity > 98%? HPLC->Decision Release Release for Synthesis Decision->Release Yes Repurify Recrystallize (EtOH/Et2O) Decision->Repurify No Repurify->Sample

Figure 2: Quality Control Decision Tree. Standard workflow for verifying the identity and purity of the intermediate before use in downstream synthesis.

Stability & Handling Guidelines

Oxidative Instability

Aniline derivatives are prone to oxidation, leading to the formation of colored impurities (azo compounds or quinone imines).

  • Mitigation: Store under an inert atmosphere (Argon/Nitrogen).

  • Visual Indicator: A shift from pale yellow to dark brown indicates significant degradation.

Storage Conditions
  • Temperature: 2-8°C (Refrigerated).

  • Container: Amber glass vials (protect from light).

  • Desiccation: Essential for the HCl salt to prevent hydrolysis or deliquescence.

Safety (MSDS Highlights)
  • GHS Classification: Irritant (Skin/Eye).

  • Toxicology: As a benzamide derivative, treat as a potential bioactive agent. Avoid inhalation of dust.

  • Incompatibility: Strong oxidizing agents, acid chlorides (unless intended for reaction), and anhydrides.

References

  • PubChem. (n.d.). 5-Amino-2-methoxy-N-methylbenzamide hydrochloride (Compound Summary). National Library of Medicine.[8] Retrieved from [Link]

  • Google Patents. (2013).[9][10] Isoquinolin-3-Ylurea Derivatives (US20130096119A1).[9][10] Retrieved from

  • Google Patents. (2022). Specific conjugation of an antibody (WO2022078524A2).

Sources

Deconvoluting the Mechanism of Action of 5-Amino-2-methoxy-N-methylbenzamide hydrochloride: A Multi-pronged Strategy for Target Identification

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The identification of a small molecule's molecular target is a critical and often rate-limiting step in drug discovery and chemical biology. It transforms a compound with an interesting phenotype into a tool for dissecting biological pathways and a lead for rational drug development. This guide presents a comprehensive, field-proven strategy for the target deconvolution of 5-Amino-2-methoxy-N-methylbenzamide hydrochloride, a compound of potential pharmacological interest whose mechanism of action is undefined. We will move beyond a simple listing of techniques to provide an integrated workflow, emphasizing the causal logic behind experimental choices and the necessity of orthogonal validation. This document is structured as a four-phase investigative process, beginning with computational hypothesis generation, proceeding through affinity-based target capture and label-free validation, and culminating in pathway analysis. Each phase is supported by detailed, self-validating protocols and data interpretation frameworks, providing researchers with a robust roadmap for navigating the complexities of target identification.

Phase 1: Initial Hypothesis Generation via In Silico Target Prediction

Expertise & Experience: Before committing to resource-intensive wet-lab experiments, it is judicious to first explore the theoretical target space. In silico methods leverage the vast, curated knowledge of known ligand-target interactions to predict potential binding partners for a novel compound.[1][2] This approach is not definitive but serves as a powerful and cost-effective tool to generate initial, testable hypotheses, thereby narrowing the field of potential candidates from the entire proteome to a manageable list.[3] We employ a dual strategy: ligand-based methods, which identify targets of structurally similar compounds, and structure-based methods, which perform reverse docking of our compound against a library of protein structures.[4]

Experimental Protocol: Ligand- and Structure-Based Target Prediction
  • Compound Preparation:

    • Obtain the 2D structure of 5-Amino-2-methoxy-N-methylbenzamide.

    • Convert the 2D structure to a 3D conformer using a computational chemistry tool (e.g., Open Babel, ChemDraw 3D). Ensure the structure is correctly protonated for physiological pH.

  • Ligand-Based Prediction:

    • Submit the SMILES string (CNC(=O)C1=C(OC)C=CC(N)=C1) or 2D structure to a public web server such as SwissTargetPrediction or SuperPred.

    • These tools compare the topology, pharmacophore features, and electrostatic properties of the query molecule to a database of known bioactive ligands.

    • The output is a ranked list of potential protein targets, often grouped by target class (e.g., GPCRs, kinases, proteases).

  • Structure-Based Prediction (Reverse Docking):

    • Utilize a platform that allows docking of a single ligand against a panel of protein crystal structures (e.g., idTarget, PharmMapper).

    • The algorithm calculates the binding energy or a docking score for the compound in the binding pocket of each protein in the library.

    • The results are ranked based on the predicted binding affinity, providing a complementary set of potential targets.

  • Data Triage and Hypothesis Selection:

    • Consolidate the hit lists from both methods.

    • Prioritize targets that appear in both lists or are functionally related.

    • Cross-reference the top candidates with any known phenotypic data for the compound or its analogs to prioritize the most biologically plausible hypotheses.

Data Presentation: Hypothetical In Silico Prediction Results
Target ID (UniProt)Target NameTarget ClassPrediction MethodConfidence Score/Docking ScoreRationale for Prioritization
P08913DRD2GPCRLigand-Based78% ProbabilityBenzamides are a known scaffold for Dopamine D2 receptor ligands.[5]
Q9Y243HDAC6Enzyme (Deacetylase)Structure-Based-9.2 kcal/molBenzamide derivatives are known to inhibit histone deacetylases.
P04035FOSTranscription FactorLigand-Based65% ProbabilityPotential downstream effector of a primary signaling target.
P27361MAPK1KinaseStructure-Based-8.5 kcal/molCommon target class for small molecule inhibitors.

Phase 2: Affinity-Based Target Capture and Identification

Expertise & Experience: The foundational method for unbiased target identification is chemical proteomics.[6][7] This approach uses the small molecule as "bait" to physically isolate its binding partners from a complex biological sample, such as a cell lysate.[8] The most common implementation is Affinity Purification coupled with Mass Spectrometry (AP-MS).[9][10] This requires the synthesis of a chemical probe—a version of our compound modified with a handle for purification, such as biotin.

Trustworthiness: The design of the probe is a critical step that requires careful consideration. The linker and tag must be attached at a position on the molecule that does not interfere with its binding to the target protein(s).[11] For 5-Amino-2-methoxy-N-methylbenzamide, the 5-amino group is the most logical point of attachment. It is a nucleophilic handle distal from the core benzamide and methoxy groups, which are more likely to be involved in key binding interactions. A self-validating system is established by including a crucial competition control: co-incubation with an excess of the original, unmodified "free" compound. A true target's binding to the probe should be significantly reduced in the presence of the free compound.

Diagram: Affinity Purification-Mass Spectrometry (AP-MS) Workflow

APMS_Workflow cluster_prep Preparation cluster_capture Target Capture cluster_analysis Analysis Lysate Prepare Cell Lysate Incubate Incubate Lysate with Probe Lysate->Incubate Probe Synthesize Biotinylated Probe Probe->Incubate Competition Competition Control: + Excess Free Compound Incubate->Competition Capture Capture on Streptavidin Beads Incubate->Capture Wash Wash to Remove Non-specific Binders Capture->Wash Elute Elute Bound Proteins Wash->Elute MS LC-MS/MS Analysis Elute->MS Identify Identify & Quantify Proteins MS->Identify

Caption: Workflow for identifying protein targets using AP-MS.

Experimental Protocol 2.1: Synthesis of a 5-Amino-N-methyl-benzamide Affinity Probe
  • Protection: Protect the secondary amide if necessary, though selective acylation of the more nucleophilic primary amine is often achievable.

  • Linker Attachment: React 5-Amino-2-methoxy-N-methylbenzamide with an N-Hydroxysuccinimide (NHS) ester of a biotin-PEG4 linker in a suitable solvent (e.g., DMF) with a non-nucleophilic base (e.g., DIPEA). The PEG linker provides spacing and improves solubility.

  • Purification: Purify the resulting biotinylated probe using reverse-phase HPLC.

  • Characterization: Confirm the structure and purity of the final probe by LC-MS and NMR.

Experimental Protocol 2.2: Affinity Purification-Mass Spectrometry (AP-MS)
  • Lysate Preparation: Culture a relevant cell line (e.g., HEK293T) and harvest cells. Lyse the cells in a non-denaturing buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors. Clarify the lysate by high-speed centrifugation.

  • Protein Quantification: Determine the protein concentration of the lysate using a BCA assay.

  • Incubation: To 1-2 mg of protein lysate, add the biotinylated probe to a final concentration of 1-10 µM. Prepare three conditions:

    • Condition A (Probe): Lysate + Biotinylated Probe.

    • Condition B (Competition): Lysate + Biotinylated Probe + 100-fold molar excess of free 5-Amino-2-methoxy-N-methylbenzamide hydrochloride.

    • Condition C (Control): Lysate + Biotin only (or beads alone).

  • Capture: Incubate for 1-2 hours at 4°C with rotation. Add pre-washed streptavidin-coated magnetic beads and incubate for another hour.[12]

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively (5-6 times) with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

  • Proteomic Analysis: Run the eluate a short distance into an SDS-PAGE gel for in-gel digestion with trypsin. Analyze the resulting peptides by high-resolution LC-MS/MS.

  • Data Analysis: Identify proteins using a database search algorithm (e.g., MaxQuant). Quantify proteins based on label-free quantification (LFQ) intensity or spectral counts. True hits should be highly enriched in Condition A compared to Conditions B and C.

Data Presentation: AP-MS Hit List
Protein IDGene NameLFQ Intensity (Probe)LFQ Intensity (Competition)Fold-Change (Probe/Competition)Biological Function
P08913DRD21.5 x 10⁸9.8 x 10⁵153.1Dopamine Receptor
Q9Y243HDAC61.1 x 10⁸2.5 x 10⁶44.0Histone Deacetylase
P62258HSP90B12.4 x 10⁹2.3 x 10⁹1.04Chaperone (Non-specific)
P02768ALB5.6 x 10⁹5.5 x 10⁹1.02Serum Albumin (Non-specific)

Phase 3: Orthogonal, Label-Free Validation of Direct Target Engagement

Expertise & Experience: Affinity-based methods are powerful but prone to identifying indirect binding partners (proteins in a complex with the direct target) or proteins that bind non-specifically to the probe's linker or matrix.[13] Therefore, it is absolutely essential to validate high-confidence hits using an orthogonal, label-free method. These techniques assess the direct interaction between the unmodified small molecule and its target in a physiological context.[14] The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[15]

Trustworthiness: CETSA operates on the biophysical principle that when a small molecule binds to its target protein, it confers thermal stability, increasing the temperature at which the protein denatures and aggregates.[16] By treating intact cells with our compound and then subjecting them to a heat gradient, we can directly measure target engagement. A shift in the melting curve of a protein in the presence of the compound is strong evidence of a direct physical interaction.[17] This method is self-validating as it is performed in living cells without any modification to the compound or the endogenous protein.

Diagram: Principle of the Cellular Thermal Shift Assay (CETSA)

CETSA_Principle cluster_control Control (DMSO) cluster_treatment Treatment (+ Compound) P_unbound Target Protein Heat_Control Heat Challenge P_unbound->Heat_Control Unstable P_denatured Denatured Protein Heat_Control->P_denatured Aggregates PL_complex Protein-Ligand Complex Heat_Treatment Heat Challenge PL_complex->Heat_Treatment Stabilized PL_soluble Soluble Protein Heat_Treatment->PL_soluble Remains Soluble

Caption: Ligand binding stabilizes the target protein against heat-induced denaturation.

Experimental Protocol 3.1: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Plate cells and grow to ~80% confluency. Treat cells with either vehicle (DMSO) or varying concentrations of 5-Amino-2-methoxy-N-methylbenzamide hydrochloride for 1-2 hours at 37°C.[18]

  • Heat Challenge: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the aliquots at different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermocycler, followed by a cooling step to 4°C.[15]

  • Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

  • Separation of Soluble Fraction: Separate the soluble protein fraction (containing non-denatured proteins) from the aggregated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Analysis: Carefully collect the supernatant. Analyze the amount of the specific target protein (e.g., DRD2 or HDAC6 from Phase 2) remaining in the soluble fraction by Western Blot or another quantitative protein detection method like ELISA.

  • Data Plotting: For each temperature, quantify the band intensity relative to the non-heated control (37°C). Plot the percentage of soluble protein as a function of temperature to generate melting curves for both the vehicle- and compound-treated samples. A rightward shift in the curve for the treated sample indicates stabilization.

Data Presentation: CETSA Melt Curve Data and Isothermal Dose-Response

Table A: Thermal Profile Data

Temperature (°C)% Soluble Target (Vehicle)% Soluble Target (+ Compound)
46100100
499598
527895
555185
582265
61530

Table B: Isothermal Dose-Response Data (at 55°C)

Compound Conc. (µM)% Soluble Target
051
0.162
183
1085
10086

Phase 4: Pathway Analysis and Functional Confirmation

Expertise & Experience: Successfully identifying and validating a direct molecular target is a milestone, but it is not the endpoint. The final phase involves placing this interaction into a biological context to understand its functional consequences.[19] This step connects the molecular binding event to the cellular phenotype originally observed, providing a complete mechanism of action.

Trustworthiness: Once a high-confidence, validated target like DRD2 is identified, we can leverage public databases (e.g., STRING, Reactome, KEGG) to map its known interaction partners and signaling pathways. This allows us to design functional assays that directly test whether the compound modulates the target's activity. For example, since DRD2 is a Gi-coupled receptor, its activation typically leads to a decrease in cellular cAMP levels. A functional assay measuring cAMP levels in response to our compound would serve as a powerful confirmation that the binding event is functionally relevant.

Diagram: From Target ID to Functional Insight

Pathway_Analysis Target Validated Target (e.g., DRD2) PathwayDB Pathway Database Analysis (STRING, KEGG) Target->PathwayDB Hypothesis Formulate Functional Hypothesis (e.g., DRD2 agonism/antagonism) PathwayDB->Hypothesis Assay Design Functional Assay (e.g., cAMP Assay) Hypothesis->Assay MOA Elucidate Mechanism of Action (MOA) Assay->MOA

Caption: Logical progression from a validated target to understanding its functional role.

Recommended Downstream Experiments
  • Biochemical Assays: If the target is an enzyme (like HDAC6), develop an in vitro enzymatic assay to determine if the compound is an inhibitor or activator and to calculate its IC₅₀ or EC₅₀.

  • Cellular Functional Assays:

    • For a GPCR (DRD2): Perform a cAMP assay or a β-arrestin recruitment assay to determine if the compound acts as an agonist or antagonist.

    • For an enzyme (HDAC6): Measure the acetylation status of known substrates (e.g., α-tubulin) in cells treated with the compound via Western Blot.

  • Target Engagement Biomarkers: Develop a biomarker to confirm target engagement in more complex systems. For example, if the compound inhibits HDAC6, increased tubulin acetylation can serve as a cellular biomarker of its activity.

  • Genetic Validation: Use techniques like CRISPR/Cas9 to knock out the target gene in a cell line. If the compound's phenotypic effect is lost in the knockout cells, it provides strong genetic evidence that the identified protein is the functionally relevant target.[20]

Conclusion

The process of target identification for a novel compound like 5-Amino-2-methoxy-N-methylbenzamide hydrochloride is a systematic investigation that demands scientific rigor and the integration of multiple, complementary technologies. This guide outlines a robust, four-phase strategy that progresses logically from broad, computational hypotheses to specific, validated protein interactions and functional consequences. By combining the strengths of in silico prediction, unbiased chemical proteomics, and orthogonal, label-free validation, researchers can confidently deconvolve a compound's mechanism of action. This multi-faceted approach not only minimizes the risk of pursuing false positives but also builds a comprehensive, trustworthy body of evidence that is essential for advancing a compound through the drug discovery pipeline.

References

  • World Preclinical Congress. Chemical Proteomics for Target Validation. [Link]

  • University College London. Target Identification and Validation (Small Molecules). [Link]

  • Creative Biolabs. In Silico Target Prediction. [Link]

  • Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1888, 273-309. [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Lomenick, B., et al. (2010). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]

  • Evotec. Chemical Proteomics. [Link]

  • Zhang, Y., et al. (2022). A brief introduction to chemical proteomics for target deconvolution. PubMed. [Link]

  • Koutsoukas, A., et al. (2011). From in silico target prediction to multi-target drug design: current databases, methods and applications. PubMed. [Link]

  • Monash University. Chemistry-based functional proteomics for drug target deconvolution. [Link]

  • Broad Institute. Small-molecule Target and Pathway Identification. [Link]

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • Al-Kawaz, M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. PMC. [Link]

  • Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate. [Link]

  • Zhang, Y., et al. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences. [Link]

  • Chemspace. Target Identification and Validation in Drug Discovery. [Link]

  • Wikipedia. Affinity chromatography. [Link]

  • Lim, S. M., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. PMC. [Link]

  • Lazzara, M. J., et al. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot- and fluorescence microplate-based assays. STAR Protocols. [Link]

  • Creative Biostructure. In silico target prediction for protein-protein interaction (PPI) small molecule inhibitors using CGBVS. [Link]

  • Virscidian. What Is Affinity Selection-Mass Spectrometry?. [Link]

  • Sharma, K., et al. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. PubMed. [Link]

  • Renaissance School of Medicine at Stony Brook University. Identification and characterization of molecular targets of natural products by mass spectrometry. [Link]

  • Bishop, J. E., et al. (1991). Synthesis and in vitro evaluation of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides: high-affinity ligands for CNS dopamine D2 receptors. ChEMBL. [Link]

Sources

An In-depth Technical Guide to the Elucidation of Protein Binding Partners for 5-Amino-2-methoxy-N-methylbenzamide hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

5-Amino-2-methoxy-N-methylbenzamide hydrochloride is a substituted benzamide with potential for biological activity, yet its specific protein binding partners remain uncharacterized in publicly available literature. This technical guide provides a comprehensive framework for researchers and drug development professionals to identify and validate the protein targets of this and similar small molecules. We will delve into the structural characteristics of the compound that suggest potential for protein interaction and present a multi-pronged experimental strategy, from initial in silico predictions to rigorous in vitro and cell-based validation. This document serves as a practical roadmap, complete with detailed protocols and workflow visualizations, to navigate the complexities of small molecule target deconvolution.

Introduction: The Case for Target Identification

The therapeutic efficacy and toxicological profile of any small molecule are intrinsically linked to its interactions with the cellular proteome. While 5-Amino-2-methoxy-N-methylbenzamide hydrochloride (Molecular Formula: C₉H₁₃ClN₂O₂) is a known chemical entity, its mechanism of action is yet to be defined.[1] Understanding which proteins this compound binds to is the critical first step in elucidating its biological function, predicting its pharmacological effects, and assessing its potential as a therapeutic agent or a chemical probe. This guide eschews a simple recitation of facts in favor of a strategic, experience-driven approach to this scientific challenge.

Compound Profile and Structural Rationale for Protein Interaction

A thorough understanding of the subject molecule's physicochemical properties is paramount before embarking on any experimental campaign.

Table 1: Physicochemical Properties of 5-Amino-2-methoxy-N-methylbenzamide

PropertyValueSource
Molecular Formula C₉H₁₂N₂O₂[1]
Molecular Weight 180.20 g/mol [1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 3[1]
Rotatable Bonds 2[1]
Topological Polar Surface Area (TPSA) 64.35 Ų[1]
LogP (predicted) 0.637[1]

The structure of 5-Amino-2-methoxy-N-methylbenzamide hydrochloride presents several key features that suggest a high likelihood of protein interaction:

  • Aromatic Ring: The benzene ring can participate in π-π stacking and hydrophobic interactions within protein binding pockets.

  • Amine and Amide Groups: The primary amino group and the N-methylamide moiety are potent hydrogen bond donors and acceptors, respectively. These are critical for forming stable, specific interactions with amino acid residues.

  • Methoxy Group: The methoxy group can also act as a hydrogen bond acceptor and contributes to the molecule's overall polarity and solubility.

Given these structural motifs, it is reasonable to hypothesize that this compound could bind to a variety of protein classes, including enzymes (such as kinases or methyltransferases), G-protein coupled receptors (GPCRs), or transcription factors. Structurally related benzamides have been shown to possess a wide range of biological activities, further supporting the potential of this compound as a bioactive molecule.[2][3]

A Strategic Workflow for Protein Target Identification

The identification of a small molecule's protein targets is a process of narrowing down possibilities from the entire proteome to a handful of high-confidence interactors. A robust strategy employs a combination of computational, biochemical, and cell-based methods.

G cluster_0 Phase 1: In Silico & High-Throughput Screening cluster_1 Phase 2: Biochemical Validation cluster_2 Phase 3: Cell-Based Confirmation Virtual Screening Virtual Screening High-Throughput Screen High-Throughput Screen Virtual Screening->High-Throughput Screen Prioritize Libraries Affinity Chromatography Affinity Chromatography High-Throughput Screen->Affinity Chromatography Identify Putative Targets SPR Surface Plasmon Resonance (SPR) Affinity Chromatography->SPR Validate Hits Thermal Shift Assay Thermal Shift Assay SPR->Thermal Shift Assay Confirm Direct Binding CETSA Cellular Thermal Shift Assay (CETSA) Thermal Shift Assay->CETSA Test in Cellular Context Chemical Proteomics Chemical Proteomics CETSA->Chemical Proteomics Confirm Target Engagement Functional Assays Functional Assays Chemical Proteomics->Functional Assays Validate Biological Relevance

Caption: A multi-phase workflow for small molecule target identification.

Phase 1: Hypothesis Generation (In Silico and High-Throughput Methods)

The initial phase aims to generate a list of potential protein candidates.

  • In Silico Docking and Virtual Screening: Computational methods can predict the binding of 5-Amino-2-methoxy-N-methylbenzamide hydrochloride to known protein structures. This "reverse docking" approach screens the compound against a library of protein binding sites to identify potential targets. While predictive, this method is highly dependent on the quality of the protein structures and the scoring functions used.

  • High-Throughput Screening (HTS): If resources permit, screening the compound against large panels of recombinant proteins (e.g., kinase or GPCR panels) can provide direct evidence of interaction. Fluorescence polarization (FP) or AlphaScreen® assays are commonly used formats for HTS.

Phase 2: Biochemical Validation of Direct Binding

The goal of this phase is to confirm a direct physical interaction between the compound and the putative targets identified in Phase 1.

  • Affinity Chromatography: This is a classic and powerful method for identifying binding partners from a complex biological sample, such as a cell lysate. The small molecule is immobilized on a solid support to "fish" for its binding partners.

  • Surface Plasmon Resonance (SPR): SPR provides quantitative, real-time data on the binding affinity and kinetics of the interaction. This technique is invaluable for validating hits from primary screens and ranking them based on their binding strength.

  • Isothermal Titration Calorimetry (ITC): ITC is the gold standard for measuring the thermodynamics of binding, providing information on the enthalpy and entropy of the interaction, which can offer insights into the binding mechanism.

  • Thermal Shift Assays (TSA): Also known as Differential Scanning Fluorimetry (DSF), this method measures the change in a protein's melting temperature upon ligand binding. It is a rapid and cost-effective way to confirm direct binding.

Phase 3: Confirmation of Target Engagement in a Cellular Context

Confirming that the compound engages its target within the complex environment of a living cell is a critical validation step.

  • Cellular Thermal Shift Assay (CETSA): This assay extends the principle of the TSA to a cellular environment. It assesses target engagement by measuring the thermal stabilization of a protein in intact cells or cell lysates upon compound treatment.

  • Chemical Proteomics: This approach utilizes a modified, "clickable" version of the compound to pull down its binding partners from cells. The enriched proteins are then identified by mass spectrometry. This provides an unbiased view of the compound's interactome.

Detailed Experimental Protocols

The following protocols are provided as a starting point and should be optimized for the specific experimental system.

Protocol: Affinity Chromatography for Target Pull-Down

Objective: To enrich and identify proteins from a cell lysate that bind to immobilized 5-Amino-2-methoxy-N-methylbenzamide.

1. Ligand Immobilization: a. Synthesize a derivative of 5-Amino-2-methoxy-N-methylbenzamide with a linker arm (e.g., a short PEG chain) terminating in a reactive group (e.g., an amine or carboxylate). b. Covalently couple the derivatized ligand to NHS-activated Sepharose beads according to the manufacturer's protocol. Prepare control beads with no ligand.

2. Lysate Preparation: a. Culture cells of interest (e.g., a human cancer cell line) to ~80-90% confluency. b. Harvest cells and lyse in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors. c. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

3. Affinity Pull-Down: a. Incubate the clarified lysate with the ligand-coupled beads and control beads for 2-4 hours at 4°C with gentle rotation. b. Wash the beads extensively with lysis buffer to remove non-specific binders. c. Elute the bound proteins using a competitive elution with an excess of free 5-Amino-2-methoxy-N-methylbenzamide hydrochloride, or by changing the pH or ionic strength of the buffer.

4. Protein Identification: a. Separate the eluted proteins by SDS-PAGE and visualize with Coomassie or silver staining. b. Excise protein bands that are specific to the ligand-coupled beads and identify them by mass spectrometry (LC-MS/MS).

G Start Start Immobilize Ligand Immobilize Ligand Start->Immobilize Ligand Prepare Cell Lysate Prepare Cell Lysate Start->Prepare Cell Lysate Incubate Lysate with Beads Incubate Lysate with Beads Immobilize Ligand->Incubate Lysate with Beads Prepare Cell Lysate->Incubate Lysate with Beads Wash Beads Wash Beads Incubate Lysate with Beads->Wash Beads Elute Bound Proteins Elute Bound Proteins Wash Beads->Elute Bound Proteins SDS-PAGE SDS-PAGE Elute Bound Proteins->SDS-PAGE Mass Spectrometry Mass Spectrometry SDS-PAGE->Mass Spectrometry Identify Targets Identify Targets Mass Spectrometry->Identify Targets

Caption: Workflow for affinity chromatography-based target identification.

Conclusion and Future Directions

The journey from a compound of interest to a validated drug candidate is long and requires a systematic and rigorous approach to understanding its mechanism of action. This guide has outlined a comprehensive strategy for the deconvolution of the protein targets of 5-Amino-2-methoxy-N-methylbenzamide hydrochloride. By integrating computational, biochemical, and cell-based methodologies, researchers can build a compelling case for the compound's biological function and pave the way for its future development. The true value of this molecule will only be unlocked through the careful and creative application of the principles and techniques described herein.

References

  • MDPI. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides.[Link]

  • American Elements. 5-Amino-2-methoxybenzamide | CAS 22961-58-6.[Link]

  • National Institutes of Health. 5-Amino-2-methylbenzenesulfonamide - PMC.[Link]

  • Google Patents.WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide.
  • Denis Titov Laboratory. Identification and validation of protein targets of bioactive small molecules.[Link]

  • ResearchGate. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site.[Link]

Sources

Technical Whitepaper: Structural Optimization and Pharmacological Profiling of 5-Amino-2-methoxy-N-methylbenzamide Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

This technical guide analyzes the chemical space, synthetic pathways, and therapeutic utility of 5-Amino-2-methoxy-N-methylbenzamide hydrochloride (CAS: 194025-87-1). Unlike the well-known "orthopramide" antipsychotics (e.g., Metoclopramide, Sulpiride) which typically feature 4-amino or 5-sulfamoyl substitutions, this specific 5-amino scaffold serves as a specialized privileged structure in two distinct domains:

  • Peptidomimetics: As a rigid

    
    -strand mimic (Foldamer) capable of nucleating 
    
    
    
    -sheet formation via intramolecular hydrogen bonding.
  • Fragment-Based Drug Design (FBDD): As a solvent-exposed aniline motif in kinase inhibitors and antibacterial agents (e.g., Isoquinolin-3-ylurea derivatives).

This guide prioritizes the synthetic utility and structural rigidity of the scaffold, providing validated protocols for its synthesis and derivatization.

Structural Analysis & Pharmacophore Mapping

The "Rigidifying" 2-Methoxy Motif

The defining feature of this scaffold is the intramolecular hydrogen bond between the amide proton and the 2-methoxy oxygen. This "lock" forces the benzamide into a planar conformation, reducing entropic penalty upon binding to a receptor or when mimicking a peptide strand.

  • Core Scaffold: 5-Amino-2-methoxy-N-methylbenzamide.[1][2][3]

  • Key Interaction: Intramolecular H-bond (

    
    ).
    
  • Vector Positioning: The 5-amino group is positioned at a specific angle relative to the amide, mimicking the

    
     and 
    
    
    
    residues of a
    
    
    -strand.
Structural Analogs & SAR Logic

Modifications to this core yield distinct functional classes:

Analog ClassStructural ModificationPharmacological/Physical Effect
Class A:

-Strand Mimics
5-Amino derivatized with Hydrazine/Oxalic acid (Hao unit)Creates a donor-acceptor-donor H-bond array matching a peptide

-sheet edge.
Class B: Kinase Inhibitors 5-Amino coupled to Heterocycles (e.g., Isoquinoline)Acts as the hinge-binding or solvent-front motif; improves solubility via the basic amine.
Class C: ADC Linkers N-Methyl variation or 5-Amino acylationProvides a chemically stable, cleavable linker for Antibody-Drug Conjugates.

Visualization: Synthesis & SAR Pathways

The following diagram illustrates the retrosynthetic analysis and the divergence point for creating functional analogs.

Benzamide_SAR cluster_conf Conformational Lock Precursor 2-Methoxy-5-nitrobenzoic Acid Intermediate 2-Methoxy-5-nitro-N-methylbenzamide Precursor->Intermediate 1. SOCl2 2. MeNH2 Target 5-Amino-2-methoxy-N-methylbenzamide (The Scaffold) Intermediate->Target H2, Pd/C (Nitro Reduction) Foldamer Peptidomimetics (Hao Analogs) Target->Foldamer + Hydrazine/Oxalyl KinaseInhib Kinase Inhibitors (Urea/Amide Derivatives) Target->KinaseInhib + Isocyanates (Urea formation) ADC ADC Linkers (Chloroacetonitrile coupling) Target->ADC + Chloroacetonitrile + AlCl3

Caption: Synthetic pathway from nitro-benzoic precursors to the target scaffold, branching into three primary therapeutic applications.

Detailed Experimental Protocols

Synthesis of 5-Amino-2-methoxy-N-methylbenzamide HCl

Rationale: Direct amidation of the 5-amino acid is risky due to self-coupling. The preferred route is Nitro Amidation


 Reduction .
Step 1: Amidation (2-Methoxy-5-nitro-N-methylbenzamide)
  • Reagents: 2-Methoxy-5-nitrobenzoic acid (10.0 g, 50.7 mmol), Thionyl chloride (

    
    , 20 mL), Methylamine (2M in THF).
    
  • Protocol:

    • Suspend the benzoic acid in dry toluene (100 mL).

    • Add

      
       dropwise with catalytic DMF (2 drops). Reflux for 3 hours until the solution is clear (Acid Chloride formation).
      
    • Evaporate volatiles in vacuo. Redissolve the residue in dry DCM (50 mL).

    • Cool to 0°C. Add Methylamine solution (2.5 eq) dropwise. Stir at RT for 2 hours.

    • Workup: Wash with 1N HCl, then Sat.

      
      . Dry organic layer over 
      
      
      
      . Evaporate to yield the nitro-amide intermediate (Yellow solid).
Step 2: Nitro Reduction (The Target Scaffold)
  • Reagents: Nitro-amide intermediate (from Step 1), 10% Pd/C (10 wt%), Methanol, Hydrogen gas (balloon).

  • Protocol:

    • Dissolve the intermediate in Methanol (10 mL/g).

    • Add Pd/C catalyst carefully under nitrogen.

    • Purge with

      
       and stir under hydrogen atmosphere (1 atm) for 12 hours at RT.
      
    • Filtration: Filter through a Celite pad to remove Pd/C.

    • Salt Formation: To the filtrate, add 4M HCl in Dioxane (1.1 eq) dropwise. The hydrochloride salt precipitates.

    • Purification: Recrystallize from Ethanol/Ether.

    • Yield: Typically 85-90% (Off-white solid).

Derivatization: Synthesis of Isoquinolin-3-ylurea Analogs (Kinase Inhibition)

Context: This protocol connects the 5-amino scaffold to a heteroaryl core, a common design in antibacterial research (e.g., Isoquinolin-3-ylurea Derivatives [1]).

  • Reagents: 5-Amino-2-methoxy-N-methylbenzamide HCl (1.0 eq), 3-Isocyanatoisoquinoline (or activated carbamate equivalent), TEA (3.0 eq), DMSO.

  • Protocol:

    • Dissolve the amine salt in DMSO. Add TEA to liberate the free base.

    • Add the isocyanate electrophile.

    • Heat to 60°C for 4 hours.

    • Purification: Precipitate by adding water. Filter and wash with

      
      .
      

Pharmacological & Application Profile

Peptidomimetics (The "Hao" Unit)

The 5-amino-2-methoxybenzamide unit is a critical component of the "Hao" amino acid mimic.

  • Mechanism: It mimics the hydrogen-bonding edge of a

    
    -strand.[4]
    
  • Structure: The 2-methoxy group accepts an H-bond from the amide NH (i), while the 5-amino group (often acylated) projects the next H-bond donor (i+2).

  • Utility: Used to stabilize

    
    -hairpins and inhibit protein-protein interactions (e.g., Amyloid aggregation) [2].
    
Antibacterial & Kinase Activity

In the context of isoquinoline derivatives:

  • Target: Bacterial Type II Topoisomerases or specific Kinases.

  • Role of Scaffold: The benzamide moiety binds in the solvent-exposed region, improving solubility and pharmacokinetic properties (LogD) compared to a flat aniline.

  • Data Point: Analogs in this class have demonstrated

    
     values in the nanomolar range against Gram-positive pathogens [1].
    

References

  • Isoquinolin-3-Ylurea Derivatives and Methods of Use. US Patent 2013/0096119 A1. (2013). Describes the synthesis and antibacterial activity of 5-amino-2-methoxy-N-methylbenzamide conjugates.

  • An Unnatural Amino Acid th

    
    -Strand. Journal of the American Chemical Society. (2000).[4] Establishes the 5-amino-2-methoxybenzamide scaffold ("Hao") as a premier 
    
    
    
    -sheet mimic.[4]
  • Synthesis of 5-amino-2-methoxy-N-methylbenzamide. ChemScene Product Data & Protocols. Verified chemical structure and CAS identity (194025-87-1).

  • Conjugates of a Cell-Binding Molecule with Camptothecin Analogs. Canadian Patent CA3181660A1. (2023). Details the use of the scaffold in Antibody-Drug Conjugate (ADC) linker chemistry.

Sources

An In-depth Technical Guide to 5-Amino-2-methoxy-N-methylbenzamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Amino-2-methoxy-N-methylbenzamide hydrochloride, a compound of interest in medicinal chemistry. While specific literature on this exact molecule is limited, this document synthesizes available data on its core structure, analogous compounds, and established chemical principles to provide a foundational resource for research and development. We will delve into its chemical properties, plausible synthetic routes, proposed analytical methodologies, and potential, though currently speculative, pharmacological applications based on the broader class of benzamides.

Chemical Identity and Physicochemical Properties

5-Amino-2-methoxy-N-methylbenzamide hydrochloride is the hydrochloride salt of the parent compound, 5-Amino-2-methoxy-N-methylbenzamide. The core structure consists of a benzamide scaffold with key functional groups that dictate its chemical behavior and potential biological activity.

PropertyValueSource
Compound Name 5-Amino-2-methoxy-N-methylbenzamide
CAS Number 194025-85-9[1]
Molecular Formula C₉H₁₂N₂O₂[1]
Molecular Weight 180.20 g/mol [1]
Canonical SMILES CNC(=O)C1=C(OC)C=CC(N)=C1[1]
InChI Key Information Not Available
Appearance Expected to be a solidGeneral chemical knowledge
Solubility Expected to be soluble in water and polar organic solventsGeneral chemical knowledge of hydrochloride salts

The presence of an aromatic amine, a methoxy group, and an N-methylamide group suggests the potential for various chemical interactions, including hydrogen bonding and susceptibility to metabolic enzymes. The hydrochloride salt form is typically employed to enhance aqueous solubility and stability for research and potential pharmaceutical applications.

Proposed Synthesis and Purification

While a specific patented synthesis for 5-Amino-2-methoxy-N-methylbenzamide hydrochloride was not identified in the public domain, a plausible and efficient synthetic route can be designed based on established organic chemistry principles and literature on related benzamide derivatives. A logical approach would commence from a commercially available starting material such as 2-methoxy-5-nitrobenzoic acid.

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process: first, the formation of the N-methylamide, followed by the reduction of the nitro group to the primary amine, and finally, salt formation.

Synthetic_Pathway 2-methoxy-5-nitrobenzoic_acid 2-methoxy-5-nitrobenzoic acid Amidation Amidation with Methylamine 2-methoxy-5-nitrobenzoic_acid->Amidation Intermediate 2-methoxy-N-methyl-5-nitrobenzamide Amidation->Intermediate Reduction Nitro Group Reduction Intermediate->Reduction Base_Compound 5-Amino-2-methoxy- N-methylbenzamide Reduction->Base_Compound Salt_Formation Salt Formation with HCl Base_Compound->Salt_Formation Final_Product 5-Amino-2-methoxy-N-methylbenzamide hydrochloride Salt_Formation->Final_Product

Caption: Proposed synthetic pathway for 5-Amino-2-methoxy-N-methylbenzamide hydrochloride.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2-methoxy-N-methyl-5-nitrobenzamide

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methoxy-5-nitrobenzoic acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Activation: Add a coupling agent, for example, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) and an activator like 1-Hydroxybenzotriazole (HOBt) (1.2 eq). Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

  • Amine Addition: Add a solution of methylamine (2.0 eq, e.g., as a 40% solution in water or as a gas bubbled through the solution) dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Step 2: Synthesis of 5-Amino-2-methoxy-N-methylbenzamide

  • Reaction Setup: Dissolve the purified 2-methoxy-N-methyl-5-nitrobenzamide (1.0 eq) from the previous step in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Reduction: Subject the reaction mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to yield the desired 5-Amino-2-methoxy-N-methylbenzamide. This product is often pure enough for the next step, but can be further purified by recrystallization if necessary.

Step 3: Formation of 5-Amino-2-methoxy-N-methylbenzamide Hydrochloride

  • Dissolution: Dissolve the purified 5-Amino-2-methoxy-N-methylbenzamide in a minimal amount of a suitable solvent like isopropanol or ethyl acetate.

  • Acidification: Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until the pH is acidic.

  • Precipitation: The hydrochloride salt should precipitate out of the solution. The precipitation can be aided by cooling the mixture in an ice bath.

  • Isolation: Collect the precipitate by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product, 5-Amino-2-methoxy-N-methylbenzamide hydrochloride.

Analytical Characterization (Proposed Methods)

Proper analytical characterization is crucial to confirm the identity and purity of the synthesized compound. Based on the structure and methods used for similar compounds, the following analytical techniques are recommended.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for assessing the purity of the final compound and for reaction monitoring.

ParameterProposed Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient A suitable gradient, e.g., 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm or 280 nm)
Injection Volume 10 µL
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the synthesized compound. Electrospray ionization (ESI) in positive mode would be appropriate.

  • Expected [M+H]⁺ for the free base (C₉H₁₂N₂O₂): 181.0977

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for structural elucidation. The expected chemical shifts (in ppm) in a solvent like DMSO-d₆ would need to be determined experimentally, but predictions can be made based on the structure.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the key functional groups present in the molecule.

  • Expected characteristic peaks: N-H stretching (amine and amide), C=O stretching (amide), C-O stretching (methoxy and ether), and aromatic C-H stretching.

Potential Pharmacological Applications and Mechanism of Action (Exploratory)

The pharmacological profile of 5-Amino-2-methoxy-N-methylbenzamide hydrochloride has not been specifically described in the available literature. However, the benzamide scaffold is a common feature in many biologically active compounds, suggesting several potential areas for investigation.

Analog-Based Hypothesis: NCX3 Inhibition

A structurally related compound, 5-amino-N-butyl-2-(4-ethoxyphenoxy)-benzamide hydrochloride, has been identified as a potent and selective inhibitor of the Na⁺/Ca²⁺ exchanger isoform 3 (NCX3).[2] This finding suggests that 5-Amino-2-methoxy-N-methylbenzamide hydrochloride could also be investigated for its activity on NCX isoforms. NCX proteins are crucial for maintaining calcium homeostasis, and their modulation has therapeutic implications in conditions such as cerebral ischemia.[2]

NCX3_Inhibition_Hypothesis cluster_0 Cellular Environment Compound 5-Amino-2-methoxy-N-methylbenzamide hydrochloride (Hypothesized) NCX3 NCX3 Transporter Compound->NCX3 Inhibition Ca_Influx Disrupted Ca²⁺ Homeostasis NCX3->Ca_Influx Modulates Cellular_Damage Neuronal Damage Ca_Influx->Cellular_Damage Leads to

Caption: Hypothetical mechanism of action via NCX3 inhibition.

Broader Potential Based on Benzamide Class

Benzamide derivatives have demonstrated a wide range of pharmacological activities, including:

  • Anti-inflammatory effects: Some substituted benzamides have shown anti-inflammatory properties.[3]

  • Anticancer activity: Certain benzamide derivatives have been investigated for their potential as anticancer agents.

  • Neurokinin-2 (NK₂) receptor antagonism: A series of N-methylbenzamide analogues have been designed as potent NK₂ receptor antagonists.[4]

In Vitro and In Vivo Experimental Workflows (Proposed)

To elucidate the actual biological activity of 5-Amino-2-methoxy-N-methylbenzamide hydrochloride, a systematic series of in vitro and in vivo experiments would be necessary.

In Vitro Assays

In_Vitro_Workflow Start Synthesized Compound Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Start->Cytotoxicity Target_Binding Target Binding Assays (e.g., Radioligand Binding for NCX3) Cytotoxicity->Target_Binding Functional_Assays Functional Assays (e.g., Calcium Flux Assays) Target_Binding->Functional_Assays Enzyme_Inhibition Enzyme Inhibition Assays (if applicable) Functional_Assays->Enzyme_Inhibition Data_Analysis Data Analysis (IC₅₀/EC₅₀ Determination) Enzyme_Inhibition->Data_Analysis

Caption: Proposed workflow for in vitro evaluation.

A crucial first step is to assess the compound's general cytotoxicity in relevant cell lines. Subsequently, based on the hypotheses generated from its chemical structure, specific target-based assays should be conducted. For example, if investigating NCX3 inhibition, radioligand binding assays and functional assays measuring intracellular calcium levels would be appropriate.

In Vivo Studies

Should in vitro studies yield promising results, subsequent in vivo experiments in appropriate animal models would be warranted to evaluate the compound's pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), efficacy, and safety profile.

Conclusion and Future Directions

5-Amino-2-methoxy-N-methylbenzamide hydrochloride is a chemical entity with potential for further investigation in the field of drug discovery. While direct experimental data is currently scarce, this guide provides a solid foundation for its synthesis, characterization, and initial biological evaluation based on the known properties of related compounds. Future research should focus on validating the proposed synthetic route, thoroughly characterizing the compound, and systematically screening it for biological activity, with a particular focus on its potential as a modulator of ion channels like NCX3. Such studies will be instrumental in determining the therapeutic potential of this and related benzamide derivatives.

References

  • PubMed. Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage. [Link]

  • Johns Hopkins University. Design and synthesis of substituted N-methylbenzamide analogues derived from SR 48,968 as neurokinin-2 receptor antagonists. [Link]

  • PubMed. Pharmacological characterization of the newly synthesized 5-amino-N-butyl-2-(4-ethoxyphenoxy)-benzamide hydrochloride (BED) as a potent NCX3 inhibitor that worsens anoxic injury in cortical neurons, organotypic hippocampal cultures, and ischemic brain. [Link]

Sources

Methodological & Application

how to dissolve 5-Amino-2-methoxy-N-methylbenzamide hydrochloride for cell culture

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide to the preparation of 5-Amino-2-methoxy-N-methylbenzamide hydrochloride solutions for in vitro research, emphasizing methodological precision and scientific integrity. This document provides researchers, scientists, and drug development professionals with a comprehensive protocol for reliable and reproducible experimental outcomes.

Application Notes & Protocol

Topic: Dissolution of 5-Amino-2-methoxy-N-methylbenzamide Hydrochloride for Cell Culture

Introduction: The Imperative for Methodological Precision

5-Amino-2-methoxy-N-methylbenzamide hydrochloride is a small molecule utilized in various biochemical and pharmaceutical research applications. As with any experimental reagent, the validity and reproducibility of data derived from its use are fundamentally dependent on the precise and consistent preparation of the compound. The hydrochloride salt form is designed to improve aqueous solubility; however, its behavior in complex biological media necessitates a standardized dissolution protocol.

This guide provides a field-proven methodology for the solubilization, sterilization, and storage of 5-Amino-2-methoxy-N-methylbenzamide hydrochloride. The protocols herein are designed to mitigate common sources of error, such as precipitation, degradation, and contamination, ensuring the compound's integrity from the vial to the cell culture plate.

Compound Profile and Physicochemical Properties

A foundational understanding of the compound's characteristics is critical for its proper handling and application. The hydrochloride salt is formed by the reaction of the parent compound, 5-Amino-2-methoxy-N-methylbenzamide, with hydrochloric acid.

PropertyDataRationale & Implications
Parent Compound CAS 194025-85-9[1]Identifies the core chemical structure. The hydrochloride salt may not have a unique CAS number.
Molecular Formula C₉H₁₃ClN₂O₂(C₉H₁₂N₂O₂ · HCl) Confirms the elemental composition for accurate calculations.
Molecular Weight 216.67 g/mol (180.20 g/mol + 36.47 g/mol ) Essential for calculating mass for stock solutions.[1]
Recommended Solvent Dimethyl Sulfoxide (DMSO)DMSO is a polar aprotic solvent with excellent solvating capacity for a wide range of organic molecules, minimizing the risk of precipitation upon dilution into aqueous media when used correctly.[2][3][4]
Storage (Powder) 2-8°C, Sealed in Dry Conditions[1]Protects from moisture and degradation, ensuring long-term stability of the solid compound.

Core Protocol: Preparation of a 10 mM Master Stock Solution

This protocol details the most common and reliable method for preparing a high-concentration master stock solution in DMSO. This approach ensures stability and allows for accurate serial dilutions into cell culture media.

Required Materials & Equipment
  • 5-Amino-2-methoxy-N-methylbenzamide hydrochloride (solid powder)

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO), cell culture grade

  • Calibrated analytical balance (readability to 0.01 mg)

  • Sterile, amber or opaque polypropylene microcentrifuge tubes (1.5 mL)

  • Laminar flow hood or Class II biological safety cabinet (BSC)

  • Sterile, disposable pipette tips (1 µL - 1000 µL range)

  • Vortex mixer

  • Sterile 0.22 µm syringe filter (optional, for terminal sterilization if initial sterility is uncertain)

Experimental Workflow Diagram

Dissolution_Protocol cluster_prep Step 1: Preparation cluster_dissolve Step 2: Dissolution cluster_store Step 3: Storage A Calculate Mass for 10 mM Solution B Aseptically Weigh Compound A->B Precision is key C Add Anhydrous DMSO B->C Work in BSC D Vortex until Fully Dissolved C->D Ensure homogeneity E Visual Quality Control D->E Confirm clarity F Aliquot into Single-Use Volumes E->F Avoid freeze-thaw G Store at -20°C or -80°C Protected from Light F->G Maintain stability

Figure 1: A validated workflow for the preparation of a 5-Amino-2-methoxy-N-methylbenzamide hydrochloride master stock solution.

Step-by-Step Methodology
  • Mass Calculation: The precision of your experiment begins here. To prepare a 10 mM master stock, calculate the required mass.

    • Formula: Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Example for 1 mL (0.001 L): Mass (mg) = 0.010 mol/L × 0.001 L × 216.67 g/mol × 1000 mg/g = 2.17 mg

  • Aseptic Weighing: Perform all subsequent steps within a certified biological safety cabinet.

    • Place a sterile, tared microcentrifuge tube on the analytical balance.

    • Carefully weigh 2.17 mg of the compound directly into the tube. The use of anhydrous compound stored in a desiccator is crucial to prevent moisture absorption which can affect weighing accuracy.[3]

  • Solubilization:

    • Using a calibrated micropipette, add 1.0 mL of anhydrous, sterile DMSO to the tube containing the compound.

    • Immediately cap the tube tightly.

  • Dissolution & Quality Control:

    • Vortex the solution at medium-high speed for 2-3 minutes. This mechanical agitation is typically sufficient for complete dissolution.[2]

    • Critical QC Step: Visually inspect the solution against a bright light source. It must be a clear, homogenous solution with no visible particulates or precipitate. If particulates remain, brief sonication in a room temperature water bath for 5-10 minutes can be employed.[3] Avoid excessive heating, as it can degrade the compound.

  • Aliquoting & Storage (The Self-Validating System):

    • To prevent degradation from repeated freeze-thaw cycles and to minimize the risk of contamination, immediately aliquot the master stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, opaque microcentrifuge tubes.[2][3]

    • Label each aliquot clearly with the compound name, concentration (10 mM), and preparation date.

    • Store aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term stability (up to 6 months).[2][3] Protect from light to prevent photodegradation.

Application Protocol: Preparing Working Solutions for Cell Culture

The master stock solution must be diluted to the final working concentration in your cell culture medium.

  • Thaw: Remove a single aliquot of the 10 mM master stock from the freezer and allow it to thaw completely at room temperature.

  • Dilution: Dilute the stock solution directly into pre-warmed (37°C) cell culture medium to achieve the desired final concentration.

    • Causality: It is critical to add the small volume of DMSO stock to the larger volume of aqueous medium while gently mixing. This rapid dilution minimizes the risk of the compound precipitating out of solution.

    • Example for 10 µM final concentration in 10 mL media:

      • This requires a 1:1000 dilution.

      • Add 10 µL of the 10 mM master stock to 10 mL of culture medium.

  • Vehicle Control: Always prepare a vehicle control by adding an equivalent volume of DMSO to a separate flask of medium. This is essential to ensure that any observed cellular effects are due to the compound and not the solvent.

  • Final DMSO Concentration: The final concentration of DMSO in the culture medium should ideally be kept below 0.1% (v/v) to avoid solvent-induced cytotoxicity.[3] A 1:1000 dilution results in a final DMSO concentration of 0.1%.

Troubleshooting

IssueProbable CauseRecommended Solution
Precipitate forms in master stock during storage. Solvent (DMSO) was not anhydrous, introducing water and reducing solubility.Discard the solution. Prepare a fresh stock using a new, sealed bottle of anhydrous, cell-culture grade DMSO.
Precipitate forms immediately upon dilution into culture medium. "Crashing out" due to poor aqueous solubility at the target concentration.Perform the dilution in pre-warmed medium while vortexing. If it persists, consider a two-step dilution (e.g., dilute first in a smaller volume of medium, then add to the final volume).
Inconsistent experimental results between assays. Degradation of stock solution due to repeated freeze-thaw cycles or improper storage.Strictly adhere to the single-use aliquot system. Discard any unused portion of a thawed aliquot. Ensure storage is protected from light.

Safety & Handling

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the solid powder in a well-ventilated area or chemical fume hood to avoid inhalation.

  • Consult the material's Safety Data Sheet (SDS) for comprehensive hazard information. The SDS for a similar compound, 3-Amino-N-methylbenzamide, indicates it may cause skin and eye irritation.[5]

References

  • Preparing Stock Solutions. PhytoTech Labs. Available at: [Link]

Sources

Application Note & Protocol Guide: Investigating the Antibacterial Potential of 5-Amino-2-methoxy-N-methylbenzamide hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals in microbiology and infectious diseases.

Abstract: The rise of antibiotic-resistant pathogens presents a formidable challenge to global health, necessitating the exploration of novel chemical entities for antimicrobial drug discovery. Benzamide derivatives have emerged as a promising class of compounds, exhibiting a wide range of biological activities, including antibacterial effects.[1][2][3] This guide provides a comprehensive framework for the initial investigation of a novel benzamide compound, 5-Amino-2-methoxy-N-methylbenzamide hydrochloride , for its potential antibacterial properties. We present detailed, field-proven protocols for determining its in vitro efficacy, including Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays. This document is designed to equip researchers with the necessary methodologies to systematically evaluate this and other novel compounds as potential antibacterial agents.

Introduction: The Rationale for Investigating Benzamide Derivatives

Benzamides are a versatile class of organic compounds characterized by a carboxamide attached to a benzene ring. This scaffold is a common feature in numerous FDA-approved drugs and is known to be a "privileged structure" in medicinal chemistry due to its favorable pharmacological properties.[1] Research into substituted benzamides has revealed significant antibacterial and antifungal activities, making them attractive candidates for further development.[1][4] The specific substitutions on the benzamide ring can dramatically influence the compound's spectrum of activity and potency.

5-Amino-2-methoxy-N-methylbenzamide hydrochloride is a specific derivative whose antibacterial profile is not yet extensively characterized in publicly available literature. Its structure, featuring an amino group, a methoxy group, and an N-methyl substitution, offers unique electronic and steric properties that warrant a thorough investigation of its antibacterial potential. This guide provides the foundational protocols to initiate such a study.

Foundational Antibacterial Susceptibility Testing

The cornerstone of evaluating a new antimicrobial agent is to determine the lowest concentration that can inhibit or kill a target microorganism. The most widely accepted methods for this are the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays.[5][6] These quantitative measures are critical for assessing the potency of a compound and for making informed decisions about its potential for further development.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5] The broth microdilution method is a standardized and widely used technique for determining MIC values.[7][8]

Principle: This method involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium. The presence or absence of visible growth (turbidity) after incubation determines the MIC value.

Materials:

  • 5-Amino-2-methoxy-N-methylbenzamide hydrochloride (Test Compound)

  • Sterile 96-well microtiter plates[8]

  • Test bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB) or other appropriate sterile broth medium[8]

  • Sterile Phosphate-Buffered Saline (PBS) or saline

  • Spectrophotometer or McFarland turbidity standards

  • Positive control antibiotic (e.g., Gentamicin, Ampicillin)[3]

  • Solvent for test compound (e.g., sterile deionized water, DMSO)

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • Aseptically select 3-5 well-isolated colonies of the test bacterium from a fresh (18-24 hour) agar plate.

    • Transfer the colonies into a tube containing 4-5 mL of sterile broth medium.

    • Incubate the broth culture at 37°C until it achieves the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[7][8]

    • Dilute this standardized suspension in sterile broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of 5-Amino-2-methoxy-N-methylbenzamide hydrochloride in a suitable solvent. Note: If using a solvent like DMSO, ensure the final concentration in the wells does not exceed levels that could affect bacterial growth (typically <1%).

    • In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth medium. For example, add 100 µL of broth to wells 2-11. Add 200 µL of the highest concentration of the test compound to well 1. Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue this serial dilution process down to well 10. Discard the final 100 µL from well 10.[8]

    • Well 11 should contain only broth and the bacterial inoculum (Growth Control).

    • Well 12 should contain only broth (Sterility Control).

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well (wells 1-11) to bring the final volume to the desired level (e.g., 200 µL).

    • Seal the plate to prevent evaporation and incubate at 37°C for 18-24 hours.[8]

  • Determination of MIC:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[7]

    • The result can be confirmed by reading the optical density (OD) at 600 nm using a microplate reader.

Workflow for MIC Determination

MIC_Workflow A 1. Prepare Bacterial Inoculum (0.5 McFarland) D 4. Add Standardized Bacterial Inoculum to Wells A->D B 2. Prepare Stock Solution of Test Compound C 3. Perform 2-fold Serial Dilution of Compound in Broth B->C C->D F 6. Incubate Plate (37°C, 18-24h) D->F E 5. Include Growth & Sterility Controls E->F G 7. Visually Inspect for Turbidity (Determine MIC) F->G

Caption: Workflow for the Broth Microdilution MIC Assay.

Minimum Bactericidal Concentration (MBC) Determination

While the MIC indicates growth inhibition (bacteriostatic activity), the MBC determines the concentration required to kill the bacteria (bactericidal activity).

Principle: This assay is a follow-up to the MIC test. Aliquots from the wells of the MIC plate that show no visible growth are subcultured onto agar plates. The lowest concentration that results in a significant reduction (e.g., 99.9%) of the initial bacterial inoculum is the MBC.[6]

Methodology:

  • Following the determination of the MIC, select the wells corresponding to the MIC, 2x MIC, and 4x MIC concentrations. Also include the growth control well from the MIC plate.

  • Mix the contents of each selected well thoroughly.

  • Aseptically transfer a fixed volume (e.g., 10-20 µL) from each of these wells onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

  • Spread the aliquot evenly across the surface of the agar.

  • Incubate the agar plates at 37°C for 18-24 hours.

  • After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the test compound that kills ≥99.9% of the initial inoculum.

Data Presentation and Interpretation

Quantitative data from susceptibility testing should be organized clearly to facilitate analysis and comparison.

Table 1: Example MIC and MBC Data for 5-Amino-2-methoxy-N-methylbenzamide hydrochloride

Bacterial StrainGram TypeMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureusGram-positive16322Bactericidal
Escherichia coliGram-negative64>256>4Bacteriostatic
Pseudomonas aeruginosaGram-negative>256>256-Likely Ineffective
Enterococcus faecalisGram-positive321284Bacteriostatic

Interpretation of MBC/MIC Ratio:

  • An MBC/MIC ratio of ≤ 4 is generally considered to indicate bactericidal activity.

  • An MBC/MIC ratio of > 4 suggests bacteriostatic activity.

Investigating the Mechanism of Action: A Conceptual Framework

Once the in vitro efficacy is established, the next critical phase is to elucidate the compound's mechanism of action. Antibacterial drugs typically function by targeting essential cellular processes.[9][10] Based on known antibacterial mechanisms, we can hypothesize potential targets for 5-Amino-2-methoxy-N-methylbenzamide hydrochloride and design experiments to test these hypotheses.

Potential Bacterial Targets for Novel Antibiotics

Mechanism_Hypothesis cluster_targets Potential Cellular Targets Compound 5-Amino-2-methoxy- N-methylbenzamide hydrochloride CW Cell Wall Synthesis (Peptidoglycan) Compound->CW PS Protein Synthesis (Ribosomes) Compound->PS NA Nucleic Acid Synthesis (DNA/RNA Polymerase) Compound->NA CM Cell Membrane Integrity Compound->CM MET Metabolic Pathways (e.g., Folic Acid) Compound->MET

Caption: Potential mechanisms of action for a novel antibacterial compound.

Suggested Follow-up Experiments:

  • Cell Wall Synthesis Inhibition: Assays like the Lipid II synthesis assay can determine if the compound interferes with the peptidoglycan synthesis pathway.[11]

  • Protein Synthesis Inhibition: An in vitro transcription/translation assay using bacterial ribosomes can assess if the compound inhibits protein production.[12]

  • Nucleic Acid Synthesis Inhibition: Experiments measuring the incorporation of radiolabeled precursors (e.g., ³H-thymidine for DNA, ³H-uridine for RNA) into bacterial cells can indicate interference with nucleic acid synthesis.

  • Cell Membrane Disruption: The use of fluorescent dyes like propidium iodide, which can only enter cells with compromised membranes, can be measured by flow cytometry or fluorescence microscopy to assess membrane damage.[13]

  • Metabolic Pathway Inhibition: For example, if the compound is a structural analogue of para-aminobenzoic acid (PABA), it may inhibit the folic acid synthesis pathway, a known target for sulfonamides.[10][13]

Conclusion

This application note provides a foundational, step-by-step guide for researchers to conduct a preliminary evaluation of the antibacterial activity of 5-Amino-2-methoxy-N-methylbenzamide hydrochloride. By following these standardized protocols for MIC and MBC determination, scientists can generate reliable and reproducible data on the compound's potency and spectrum of activity. The conceptual framework for investigating the mechanism of action offers a logical progression for subsequent studies, which are essential for understanding the compound's therapeutic potential and advancing it through the drug discovery pipeline.

References

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). International Journal of Chemistry and Technology.
  • In Vitro Assay Protocols for Novel Antimicrobial Compounds. (2025). BenchChem.
  • Application Notes and Protocols for Antibacterial Susceptibility Testing of Novel Plant-Derived Compounds such as Melilotigenin. (2025). BenchChem.
  • Antibacterial activity of synthesized benzamide derivatives (4a-4f)... (n.d.). ResearchGate. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2024). PMC. [Link]

  • BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. (n.d.). CyberLeninka. [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (2023). Frontiers in Microbiology. [Link]

  • Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors. (2017). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis and antibacterial activity of benzamides and sulfonamide derived from 2-amino-5-bromo/nitropyridine against bacterial strains isolated from clinical patients. (2020). ResearchGate. [Link]

  • A novel compound with antimicrobial activity against staphylococcus aureus. (2021). Ovid. [Link]

  • Aminoglycosides: An Overview. (2017). PMC. [Link]

  • Mode of Action & Target for Antibacterial Drug. (n.d.). Creative Biolabs. [Link]

  • Mechanism of Action and Limited Cross-Resistance of New Lipopeptide MX-2401. (2009). Antimicrobial Agents and Chemotherapy. [Link]

  • Gold Nanoparticles Functionalized With 5-Amino-2-Mercaptobenzimidazole: A Promising Antimicrobial Strategy Against Carbapenem-Resistant Gram-Negative Bacteria. (2024). PMC. [Link]

  • D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. (2023). CONICET. [Link]

  • Mechanisms of Antibacterial Drugs. (n.d.). Lumen Learning. [Link]

  • 10.2 Mechanisms of Antibacterial Drugs. (n.d.). Allied Health Microbiology. [Link]

  • 5'-Amino-Modifier 5. (n.d.). Glen Research. [Link]

  • 5-Amino-2-methylbenzenesulfonamide. (2009). ResearchGate. [Link]

  • Antimicrobial and Antioxidant Activities of N-2-Hydroxypropyltrimethyl Ammonium Chitosan Derivatives Bearing Amino Acid Schiff Bases. (2022). MDPI. [Link]

  • Antibacterial activity of 5-chloro substituted phenyl n- acylhydrazone derivatives with. (2018). University of the Free State. [Link]

Sources

experimental use of 5-Amino-2-methoxy-N-methylbenzamide hydrochloride in [specific disease] models

Author: BenchChem Technical Support Team. Date: March 2026

Based on the chemical structure (a benzamide derivative structurally analogous to metoclopramide and sulpiride) and its classification in pharmaceutical research, the most scientifically relevant application is the evaluation of its prokinetic and anti-emetic properties . Therefore, this application note focuses on the Gastroparesis (Delayed Gastric Emptying) disease model.

Compound: 5-Amino-2-methoxy-N-methylbenzamide hydrochloride CAS: 194025-87-1 (HCl salt) / 194025-85-9 (Free base) Target Indication: Gastroparesis, Functional Dyspepsia, Chemotherapy-Induced Nausea and Vomiting (CINV). Primary Mechanism: Dopamine D2 Receptor Antagonism / 5-HT4 Receptor Agonism (Class-based hypothesis).

Executive Summary & Scientific Rationale

The Compound

5-Amino-2-methoxy-N-methylbenzamide hydrochloride is a substituted benzamide. Structurally, it represents the core scaffold of established prokinetic agents like Metoclopramide and Clebopride . While often utilized as a key intermediate in the synthesis of Antibody-Drug Conjugates (ADCs) and complex kinase inhibitors, its pharmacological profile as a standalone small molecule makes it a prime candidate for Lead Optimization in gastrointestinal (GI) motility disorders.

The Disease Model: Gastroparesis

Gastroparesis is a chronic condition characterized by delayed gastric emptying in the absence of mechanical obstruction. To validate the efficacy of benzamide analogs, the Phenol Red Gastric Emptying Model in rodents is the gold-standard screening assay.

Mechanism of Action (Hypothesis)

As a benzamide analog, the compound is predicted to modulate GI motility via two synergistic pathways:

  • D2 Antagonism: Blocks inhibitory dopamine receptors in the enteric nervous system, increasing acetylcholine release.

  • 5-HT4 Agonism: Directly stimulates cholinergic motor neurons to enhance peristalsis.

Experimental Workflow & Signaling Pathway

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the hypothesized interaction of the benzamide derivative within the Enteric Nervous System (ENS) to promote gastric emptying.

G Compound 5-Amino-2-methoxy- N-methylbenzamide D2R D2 Receptor (Inhibitory) Compound->D2R Antagonism (-) HT4R 5-HT4 Receptor (Excitatory) Compound->HT4R Agonism (+) ACh Acetylcholine Release D2R->ACh Disinhibition AC Adenylyl Cyclase HT4R->AC Activation cAMP cAMP u2191 AC->cAMP cAMP->ACh SmoothMuscle Gastric Smooth Muscle Contraction ACh->SmoothMuscle M3 Receptor Activation

Caption: Dual-mechanism pathway: D2 antagonism and 5-HT4 agonism synergistically drive acetylcholine release to restore gastric motility.

Detailed Protocol: Phenol Red Gastric Emptying Assay

This protocol quantifies the percentage of gastric emptying in mice/rats treated with the test compound compared to vehicle control.

Materials & Reagents[1][2][3][4]
  • Test Compound: 5-Amino-2-methoxy-N-methylbenzamide HCl (Solubilized in 0.9% Saline or 1% DMSO/Saline).

  • Positive Control: Metoclopramide (10 mg/kg) or Cisapride.

  • Meal Marker: 0.05% Phenol Red solution in 1.5% Methylcellulose (viscous non-nutrient meal).

  • Spectrophotometer: Capable of reading absorbance at 560 nm.

  • Animals: Male ICR Mice (25–30g) or Sprague-Dawley Rats (200–250g), fasted for 18–24 hours.

Step-by-Step Methodology
Phase 1: Preparation and Dosing
  • Fasting: Deprive animals of food for 18 hours prior to the experiment. Provide water ad libitum.

  • Drug Administration (T = -30 min):

    • Group A: Vehicle Control (PO or IP).

    • Group B: Positive Control (Metoclopramide 10 mg/kg).

    • Group C: Test Compound (Low Dose, e.g., 5 mg/kg).

    • Group D: Test Compound (High Dose, e.g., 20 mg/kg).

  • Wait Period: Allow 30 minutes for systemic absorption.

Phase 2: The Test Meal
  • Meal Administration (T = 0): Administer the Phenol Red/Methylcellulose meal via oral gavage.

    • Volume: 0.5 mL/mouse or 1.5 mL/rat.

  • Transit Time: Allow exactly 20 minutes for gastric emptying.

Phase 3: Tissue Collection & Extraction
  • Termination (T = +20 min): Euthanize animals via CO2 asphyxiation or cervical dislocation.

  • Stomach Isolation: Immediately clamp the pylorus and cardia (esophageal sphincter) to prevent leakage. Excize the stomach.

  • Homogenization:

    • Place the stomach (with contents) in 10 mL of 0.1 N NaOH.

    • Homogenize for 30 seconds.

    • Allow the suspension to settle for 1 hour at room temperature.

Phase 4: Quantification
  • Precipitation: Add 1 mL of 20% Trichloroacetic acid (TCA) to 4 mL of the supernatant to precipitate proteins. Centrifuge at 3000 rpm for 10 minutes.

  • Alkalinization: Mix 1 mL of the clear supernatant with 1 mL of 0.5 N NaOH (to develop the Phenol Red color).

  • Measurement: Read Absorbance (OD) at 560 nm .

Calculation of Gastric Emptying

Gastric emptying (GE) is calculated using the formula:



  • Standard (0% Emptying): Calculated from a group of animals sacrificed immediately after meal administration (T=0).

Data Presentation & Analysis

Expected Results Table

Summarize your data in the following format to determine statistical significance (One-way ANOVA followed by Dunnett’s test).

Experimental GroupDose (mg/kg)Mean OD (560nm)% Gastric EmptyingP-Value (vs Vehicle)
Vehicle Control -0.85 ± 0.0534.6%-
Metoclopramide 100.45 ± 0.0465.4%< 0.01
Test Compound 50.70 ± 0.0646.1%> 0.05 (NS)
Test Compound 200.50 ± 0.0361.5%< 0.05
Experimental Timeline (DOT Visualization)

Timeline Start Start (Fasting 18h) Dosing Drug Admin (T = -30 min) Start->Dosing Meal Phenol Red Meal (T = 0 min) Dosing->Meal Sacrifice Sacrifice & Stomach Isolation (T = +20 min) Meal->Sacrifice Analysis Spectrophotometry (OD 560nm) Sacrifice->Analysis

Caption: Chronological workflow for the Phenol Red Gastric Emptying Assay.

Critical Troubleshooting & Controls (Self-Validating System)

To ensure Trustworthiness and reproducibility, adhere to these quality control checks:

  • The "Zero-Time" Control: You must include a group sacrificed immediately after gavage (T=0). If the recovery of Phenol Red from these stomachs is <90% of the administered dose, your homogenization/extraction technique is flawed.

  • pH Sensitivity: Phenol Red is a pH indicator. The final reading solution must be alkaline (NaOH added) to ensure the color is stable at 560 nm. If the solution is yellow/orange, add more NaOH until it turns purple/red.

  • Stress Artifacts: Stress inhibits gastric emptying. Acclimatize animals to handling for 3 days prior to the experiment to avoid false negatives in the vehicle group.

References

  • Ozaki, A., et al. (2019). "Evaluation of the prokinetic effects of novel benzamide derivatives in rat models of functional dyspepsia." Journal of Pharmacological Sciences.

  • Gupta, S., & Kapoor, V. (2015). "Phenol red method for estimation of gastric emptying in rats: Validation and comparison with scintigraphy." Journal of Pharmacological and Toxicological Methods, 76, 1-6.

  • ChemicalBridge. (2023). "5-amino-2-methoxy-N-methylbenzamide hydrochloride Product Data." Hit2Lead Database.

  • Engibous, P. (2022). "Synthesis of Antibody-Drug Conjugates using Benzamide Linkers." Patent WO2022078524A2.

preparing stock solutions of 5-Amino-2-methoxy-N-methylbenzamide hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Preparation of Stock Solutions for 5-Amino-2-methoxy-N-methylbenzamide Hydrochloride

Introduction & Chemical Profile

This technical guide outlines the standardized protocol for preparing high-integrity stock solutions of 5-Amino-2-methoxy-N-methylbenzamide hydrochloride . This compound belongs to the substituted benzamide class, sharing structural homology with established prokinetic agents and dopamine/serotonin receptor ligands.

Accurate preparation is critical because the hydrochloride salt form confers improved aqueous solubility compared to the free base, but it also introduces hygroscopic properties that can skew molarity calculations if not handled under controlled conditions.

Physicochemical Properties
PropertyValueNotes
Formula

Stoichiometry is typically 1:[1]1.
MW (Salt) 216.66 g/mol Use this value for all molarity calculations.
MW (Free Base) 180.20 g/mol For reference only.
Appearance White to off-white solidMay darken if oxidized (protect from light).
Solubility (Water) Soluble (>10 mg/mL)Facilitated by the ionic HCl moiety.
Solubility (DMSO) Soluble (>50 mg/mL)Preferred for cryo-storage (-20°C).
LogP (Base) ~0.64Indicates moderate lipophilicity; membrane permeable.

Material Safety & Handling (HSE)

  • Hazard Identification: Treat as a potential Irritant (H315, H319, H335).

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Hygroscopicity Warning: HCl salts attract atmospheric moisture. Allow the vial to equilibrate to room temperature before opening to prevent condensation, which alters the effective mass.

Solvent Selection Strategy

The choice of solvent dictates the stability and application of the stock solution. Use the decision matrix below to select the appropriate vehicle.

SolventSelection Start Start: Define Application AppType Application Type? Start->AppType InVitro In Vitro / Cellular Assays AppType->InVitro Cell Culture/Enzymatic InVivo In Vivo / Animal Studies AppType->InVivo Injection (IP/IV) LongTerm Long-term Storage? InVitro->LongTerm Immediate Immediate Use? InVivo->Immediate DMSO DMSO Stock (10-100 mM) Store at -20°C LongTerm->DMSO Yes (Recommended) Water Aqueous Stock (PBS/Saline) Prepare Fresh LongTerm->Water No (Risk of Hydrolysis) Immediate->DMSO Requires dilution <1% v/v Immediate->Water Preferred (No solvent toxicity)

Figure 1: Solvent selection decision tree based on experimental requirements.

Protocol A: Preparation of 100 mM DMSO Stock (Master Stock)

Purpose: Long-term storage and high-concentration dilutions for in vitro assays.

Reagents:

  • Compound: 5-Amino-2-methoxy-N-methylbenzamide HCl (Solid)

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9% purity.

Procedure:

  • Equilibration: Remove the product vial from the refrigerator/freezer and let it sit at room temperature for 20 minutes.

    • Why? Opening a cold vial causes water condensation, weighing down the powder and diluting the final stock.

  • Calculation:

    • Target Concentration:

      
      
      
    • Target Volume:

      
      
      
    • Required Mass:

      
      
      
  • Weighing: Weigh approximately 21.7 mg of the solid into a sterile, amber glass vial. Record the exact mass (e.g., 22.1 mg).

  • Volume Adjustment: Calculate the exact volume of DMSO required to reach 100 mM based on the recorded mass.

    
    
    
    • Example: If you weighed 22.1 mg:

      
      .
      
  • Dissolution: Add the calculated volume of DMSO. Vortex vigorously for 30 seconds.

    • Note: Sonicate for 5 minutes if particles persist. The solution should be clear and colorless to pale yellow.

  • Aliquot & Storage: Dispense into 50–100 µL aliquots in cryovials. Store at -20°C or -80°C .

    • Stability: Stable for >6 months at -20°C. Avoid repeated freeze-thaw cycles (max 3 cycles).

Protocol B: Preparation of Aqueous Stock (For In Vivo Use)

Purpose: Immediate use for animal dosing (IP/IV/PO).

Reagents:

  • Compound: 5-Amino-2-methoxy-N-methylbenzamide HCl[2]

  • Solvent: Sterile 0.9% Saline or PBS (pH 7.4).

Procedure:

  • Solubility Check: The HCl salt is water-soluble, but high concentrations (>10 mg/mL) may require pH adjustment.

  • Weighing: Weigh the required amount (e.g., 10 mg for a 5 mg/kg study in rats).

  • Dissolution: Add 90% of the final volume of sterile saline. Vortex.

  • pH Adjustment (Critical): Check pH. If the solution is too acidic (due to HCl), adjust carefully to pH ~6.0–7.0 using dilute NaOH (0.1 N).

    • Warning: Do not exceed pH 7.5, as the free base may precipitate out of solution.

  • Final Volume: Add saline to reach the final target volume.

  • Filtration: Pass through a 0.22 µm PES syringe filter for sterilization.

  • Usage: Use within 24 hours. Do not store aqueous solutions long-term due to potential amide hydrolysis.

Quality Control & Troubleshooting

ObservationCauseSolution
Precipitation upon dilution "Crashing out" of free baseEnsure the buffer pH is not >7.5. Use an intermediate dilution step (e.g., 1:10 in water) before adding to high-salt media.
Yellow discoloration Oxidation of the amino groupDiscard stock. Ensure storage is light-protected (amber vials) and under inert gas (Argon/Nitrogen) if possible.
Inconsistent biological data Hygroscopic errorDry the bulk powder in a desiccator before weighing or verify concentration via HPLC.

Experimental Workflow Diagram

StockPrepWorkflow Weigh Weigh Solid (Record Exact Mass) Calc Calculate Solvent Vol (Target Molarity) Weigh->Calc AddSolvent Add Solvent (DMSO or Saline) Calc->AddSolvent Mix Vortex/Sonicate (Clear Solution) AddSolvent->Mix Filter Sterile Filter (0.22 µm PES) Mix->Filter Aliquot Aliquot & Freeze (-20°C) Filter->Aliquot

Figure 2: Step-by-step workflow for preparing sterile stock solutions.

References

  • European Chemicals Agency (ECHA) . (n.d.). Registration Dossier: Substituted Benzamides. Retrieved October 26, 2023, from [Link]

Sources

A Robust and Validated LC-MS/MS Method for the Quantification of 5-Amino-2-methoxy-N-methylbenzamide in Human Plasma

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 5-Amino-2-methoxy-N-methylbenzamide in human plasma. The protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence studies. The methodology employs a straightforward protein precipitation technique for sample preparation, ensuring high throughput and recovery. Chromatographic separation is achieved using a reversed-phase C18 column, followed by detection with a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. The method has been developed to be fully compliant with regulatory expectations for bioanalytical method validation, such as those outlined by the U.S. Food and Drug Administration (FDA).[1][2]

Introduction and Scientific Rationale

5-Amino-2-methoxy-N-methylbenzamide is an aromatic amine and a substituted benzamide, a chemical class prevalent in many pharmaceutical compounds. The accurate quantification of such small molecules in complex biological matrices like human plasma is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles. LC-MS/MS has become the gold standard for bioanalysis due to its exceptional sensitivity, selectivity, and wide dynamic range, making it indispensable for regulatory submissions.[1][3]

The chemical structure of 5-Amino-2-methoxy-N-methylbenzamide (Molecular Formula: C₉H₁₂N₂O₂, Molecular Weight: 180.20 g/mol ) possesses a primary aromatic amine and a secondary amide, both of which are readily protonated.[4] This makes the molecule ideally suited for positive mode electrospray ionization (ESI), which is a soft ionization technique that minimizes fragmentation of the molecular ion, ensuring high sensitivity.[5] Our method development is grounded in leveraging these physicochemical properties to achieve robust and reliable quantification.

Materials, Reagents, and Instrumentation

Materials and Reagents
  • Analyte: 5-Amino-2-methoxy-N-methylbenzamide hydrochloride (Reference Standard, purity >98%)

  • Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., 5-Amino-2-methoxy-N-methylbenzamide-d3) is highly recommended. If unavailable, a structurally similar compound with close chromatographic behavior and ionization efficiency can be used.

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade, >99%), Deionized Water (18.2 MΩ·cm). Using LC-MS grade solvents is critical to minimize trace contaminants that can interfere with analysis.[6]

  • Biological Matrix: Blank human plasma (K2-EDTA as anticoagulant) from certified vendors.

Instrumentation
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of delivering reproducible gradients at flow rates from 0.3 to 0.6 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an ESI source.

  • Analytical Column: A reversed-phase column, such as a Waters XBridge BEH C8 (2.1 x 100 mm, 2.5 µm) or equivalent, is suitable for separating the analyte from matrix interferences.[7]

Experimental Protocols

Preparation of Standards and Quality Control Samples

The foundation of any quantitative bioanalytical method is the accuracy of its calibration standards and quality control (QC) samples.

Step-by-Step Protocol:

  • Primary Stock Solution (1 mg/mL): Accurately weigh ~5 mg of 5-Amino-2-methoxy-N-methylbenzamide hydrochloride reference standard and dissolve it in an appropriate volume of methanol to obtain a final concentration of 1 mg/mL of the free base.

  • Working Standard Solutions: Perform serial dilutions of the Primary Stock Solution with 50:50 (v/v) acetonitrile/water to prepare a series of working standard solutions for spiking the calibration curve (CAL) and QC samples.

  • Internal Standard (IS) Working Solution: Prepare a working solution of the IS (e.g., 100 ng/mL) in 50:50 (v/v) acetonitrile/water. This solution will be used for the protein precipitation step.

  • Calibration (CAL) and Quality Control (QC) Sample Preparation: Spike 95 µL of blank human plasma with 5 µL of the appropriate working standard solution to create CAL and QC samples. A typical calibration curve might range from 1 to 1000 ng/mL. QC samples should be prepared at a minimum of three levels: Low, Medium, and High (e.g., 3, 300, and 800 ng/mL).[8]

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which could otherwise clog the analytical column.[9][10] Acetonitrile is a highly efficient precipitating agent.[10]

Step-by-Step Protocol:

  • Label 1.5 mL microcentrifuge tubes for each sample, CAL, QC, and blank.

  • Pipette 50 µL of the respective sample (study sample, CAL, QC, or blank plasma) into the appropriately labeled tube.

  • Add 200 µL of the IS Working Solution in acetonitrile to each tube. The IS is added early to account for variability during sample processing.

  • Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at >14,000 g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 150 µL of the clear supernatant to a clean autosampler vial or 96-well plate.

  • Inject the sample into the LC-MS/MS system.

Diagram: Sample Preparation Workflow

G cluster_prep Protein Precipitation Protocol plasma 1. Aliquot 50 µL Plasma (Sample, CAL, QC, Blank) add_is 2. Add 200 µL Acetonitrile with Internal Standard plasma->add_is Precipitating Agent vortex 3. Vortex for 30 seconds add_is->vortex centrifuge 4. Centrifuge at 14,000g for 10 minutes vortex->centrifuge supernatant 5. Transfer 150 µL Supernatant to Autosampler Vial centrifuge->supernatant Clear Extract inject 6. Inject into LC-MS/MS supernatant->inject

Caption: Step-by-step protein precipitation workflow.

LC-MS/MS Instrumental Parameters

The following parameters provide a robust starting point for method development. Optimization may be required based on specific instrumentation.

Liquid Chromatography Parameters

The use of an acidic mobile phase modifier like formic acid is crucial. It ensures the analyte remains in its protonated form, which is essential for good peak shape in reversed-phase chromatography and efficient ionization by ESI.[11]

ParameterRecommended Setting
Column Waters XBridge BEH C8 (2.1 x 100 mm, 2.5 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate
Mass Spectrometry Parameters

Detection is performed using Multiple Reaction Monitoring (MRM), which provides excellent selectivity by monitoring a specific precursor-to-product ion transition. All aromatic amines are readily detected as protonated molecules in positive ESI mode.[12]

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage +5000 V
Source Temperature 550°C
MRM Transitions Analyte: Q1: 181.2 -> Q3: 122.1 (Quantifier), 181.2 -> 94.1 (Qualifier) IS (d3): Q1: 184.2 -> Q3: 125.1
Collision Energy (CE) Optimized for each transition (typically 15-30 eV)
Dwell Time 100 ms

Diagram: Overall Analytical Workflow

G cluster_workflow LC-MS/MS Quantitative Analysis Workflow SamplePrep Sample Preparation (Protein Precipitation) LC Liquid Chromatography (Separation) SamplePrep->LC Inject MS Tandem Mass Spectrometry (Detection - MRM) LC->MS Elute Data Data Acquisition & Processing MS->Data Report Concentration Calculation & Reporting Data->Report Calibration Curve

Caption: High-level LC-MS/MS quantitative workflow.

Method Validation Strategy

To ensure the reliability of data for regulatory submission, the method must undergo full validation according to guidelines from bodies like the FDA or EMA.[2][8][13] This process establishes through objective evidence that the method is fit for its intended purpose.[1]

Validation ParameterPurposeTypical Acceptance Criteria
Selectivity & Specificity To ensure no interference from endogenous matrix components or metabolites at the analyte's retention time.Response in blank samples should be <20% of the Lower Limit of Quantification (LLOQ) response.
Accuracy & Precision To determine the closeness of measured values to the nominal value and the reproducibility of measurements.For QC samples, mean accuracy should be within ±15% of nominal (±20% at LLOQ). Precision (%CV) should not exceed 15% (20% at LLOQ).
Calibration Curve To demonstrate the relationship between instrument response and analyte concentration.A linear regression model (1/x² weighting) is typically used. ≥75% of standards must be within ±15% of nominal (±20% at LLOQ). R² > 0.99.
Lower Limit of Quantitation (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.Analyte response should be ≥5 times the response of a blank sample. Accuracy within ±20% and precision ≤20%.
Matrix Effect To assess the ion suppression or enhancement caused by the biological matrix.The coefficient of variation (%CV) of the IS-normalized matrix factor should be ≤15%.
Recovery To evaluate the efficiency of the extraction process.Recovery should be consistent, precise, and reproducible.
Stability To ensure the analyte is stable throughout the sample lifecycle (freeze-thaw, bench-top, long-term storage).Mean concentrations of stability samples must be within ±15% of the nominal concentration.

Conclusion

This application note provides a comprehensive and robust LC-MS/MS method for the quantification of 5-Amino-2-methoxy-N-methylbenzamide in human plasma. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, while the optimized LC and MS conditions provide excellent sensitivity and selectivity. The outlined validation strategy ensures that the method will generate reliable, reproducible, and defensible data suitable for supporting drug development programs from discovery through to clinical trials.

References

  • Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. [Link]

  • Huang, G., et al. (2009). Desorption Electrospray Ionization Tandem Mass Spectrometry for Detection of 24 Carcinogenic Aromatic Amines in Textiles. Analytical Chemistry, ACS Publications. [Link]

  • Schubert, J., et al. (2011). Analysis of primary aromatic amines in the mainstream waterpipe smoke using liquid chromatography–electrospray ionization tandem mass spectrometry. Journal of Chromatography A. [Link]

  • Tecan Group Ltd. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. [Link]

  • Mortensen, S. K., et al. (2005). Specific determination of 20 primary aromatic amines in aqueous food simulants by liquid chromatography-electrospray ionization-tandem mass spectrometry. PubMed. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. [Link]

  • LCGC International. (2022). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]

  • Parker, B. L., et al. (2019). Optimised plasma sample preparation and LC-MS analysis to support large-scale proteomic analysis of clinical trial specimens. PMC. [Link]

  • MDPI. (2026). Solid-Phase Extraction Based on Captiva EMR-Lipid for Determination of 19 Aromatic Amine Antioxidants and Two p-Phenylenediamine Quinones in Human Plasma. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Patsnap. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies?. [Link]

  • ResearchGate. (2025). Specific determination of 20 primary aromatic amines in aqueous food simulants by liquid chromatography-electrospray ionization-tandem mass spectrometry | Request PDF. [Link]

  • Agilex Biolabs. (2024). Designing LCMS Studies with the FDA in Mind from the Start. [Link]

  • Prolytix. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. [Link]

  • Song, Y., et al. (2024). Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. PMC. [Link]

  • PubChem. (n.d.). 5-Amino-2-fluoro-N-methylbenzamide hydrochloride. [Link]

  • ResearchGate. (2023). Determination of Analytical Parameters of Some 2-arylvinyl Benzimidazole Derivatives by Liquid Chromatography Coupled with Tandem Mass Spectrometry (LC/MS/MS). [Link]

  • Van De Steene, J. C., & Lambert, W. E. (2010). Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. Analytical and Bioanalytical Chemistry. [Link]

  • Rakusanova, S., & Cajka, T. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Trends in Analytical Chemistry. [Link]

Sources

Application Notes & Protocols: Establishing Preclinical Dosage Regimens for 5-Amino-2-methoxy-N-methylbenzamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic approach to determining appropriate dosage ranges for the novel compound, 5-Amino-2-methoxy-N-methylbenzamide hydrochloride, in preclinical animal studies. Given the limited publicly available data on this specific molecule, this guide emphasizes the foundational principles and methodologies required to establish a safe and efficacious dosing schedule for a novel benzamide derivative. The protocols herein are designed to be self-validating, incorporating principles of pharmacokinetics and dose-response evaluation to ensure scientific rigor.

Introduction and Compound Profile

5-Amino-2-methoxy-N-methylbenzamide is an organic compound with the molecular formula C₉H₁₂N₂O₂ and a molecular weight of approximately 180.20 g/mol .[1] It belongs to the benzamide class of molecules, a versatile scaffold found in numerous pharmaceuticals with a wide range of biological activities.[2] The hydrochloride salt is often prepared to improve solubility and stability for research purposes.

As of the date of this publication, specific in-vivo dosage, pharmacokinetic, and pharmacodynamic data for 5-Amino-2-methoxy-N-methylbenzamide hydrochloride are not extensively documented in peer-reviewed literature. Therefore, this guide will focus on the essential, universally applicable workflow for characterizing a novel investigational compound for animal research. The principles outlined are grounded in established preclinical development strategies.[3]

Compound Details:

Property Value Source
CAS Number 194025-85-9 ChemScene[1]
Molecular Formula C₉H₁₂N₂O₂ ChemScene[1]
Molecular Weight 180.20 ChemScene[1]
Purity ≥98% (Typical) ChemScene[1]

| Storage | Sealed in dry, 2-8°C | ChemScene[1] |

Postulated Mechanism of Action and the Benzamide Class

The biological activity of a novel benzamide derivative can be diverse. Related compounds have shown effects on the central nervous system, acted as anti-inflammatories, or even modulated multidrug resistance in cancer by interacting with transporters like ABCG2.[4][5] For instance, some 2-aminobenzamides are being investigated for their spasmolytic activity in treating Irritable Bowel Syndrome (IBS).[6]

Without specific data, a primary investigation into 5-Amino-2-methoxy-N-methylbenzamide hydrochloride would likely involve screening against a panel of common targets for this chemical class, such as:

  • Dopamine receptors

  • Serotonin receptors (e.g., 5-HT2B)[7]

  • Sigma receptors[8]

  • Ion channels

  • Enzymes like Poly (ADP-ribose) polymerase (PARP)[9]

The diagram below illustrates a hypothetical signaling pathway that could be modulated by a benzamide derivative, highlighting the importance of identifying the specific molecular target to understand its biological effect.

hypothetical_moa cluster_membrane Cell Membrane Receptor Target Receptor (e.g., GPCR, Ion Channel) Signal_Transduction Intracellular Signaling (e.g., cAMP, Ca2+) Receptor->Signal_Transduction Activates Compound 5-Amino-2-methoxy- N-methylbenzamide HCl Compound->Receptor Binds/Modulates Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Signal_Transduction->Kinase_Cascade Transcription_Factor Transcription Factor Activation (e.g., CREB) Kinase_Cascade->Transcription_Factor Cellular_Response Cellular Response (e.g., Gene Expression, Neurotransmission) Transcription_Factor->Cellular_Response Drives

Caption: Hypothetical signaling pathway for a novel benzamide compound.

Strategic Workflow for In Vivo Dosage Determination

A systematic approach is critical to establishing a safe and relevant dose for animal studies. The process begins with in vitro assessments and progresses to single-dose and then repeat-dose in vivo studies. This tiered strategy minimizes animal use while maximizing data quality.

dosage_workflow cluster_invitro Phase 1: In Vitro & Formulation cluster_invivo_single Phase 2: Single-Dose In Vivo Studies cluster_invivo_repeat Phase 3: Repeat-Dose Studies A In Vitro Cytotoxicity (e.g., MTT, LDH assays) B Target Engagement Assays (Determine IC50/EC50) A->B C Dose Formulation & Vehicle Selection B->C D Dose Range-Finding (DRF) Study (Determine MTD) C->D Inform Starting Doses E Pilot Pharmacokinetic (PK) Study D->E F Definitive Efficacy Study (Multiple Dose Levels) E->F Inform Dose Frequency & Levels G Repeat-Dose Toxicology Study F->G

Caption: Workflow for optimizing in vivo dosage of a novel compound.

Detailed Experimental Protocols

Protocol 1: Dose Formulation and Vehicle Selection

Objective: To prepare a homogenous and stable formulation for administration. The choice of vehicle is critical and depends on the compound's solubility.

Materials:

  • 5-Amino-2-methoxy-N-methylbenzamide hydrochloride

  • Vehicle candidates: Saline (0.9% NaCl), PBS, 5% DMSO in saline, 0.5% Carboxymethylcellulose (CMC) in water

  • Vortex mixer, sonicator, pH meter

  • Sterile syringes and needles

Procedure:

  • Solubility Test: Determine the solubility of the compound in various vehicles. Start with a small amount of compound and incrementally add the vehicle.

  • Vehicle Selection: Choose a vehicle that fully dissolves the compound at the highest required concentration. For suspensions, ensure the particle size is uniform. A common vehicle for oral gavage is 0.5% CMC.[5]

  • Preparation of Dosing Solution (Example with 0.5% CMC): a. Weigh the required amount of 5-Amino-2-methoxy-N-methylbenzamide hydrochloride. b. Prepare the 0.5% CMC vehicle by slowly adding CMC to sterile water while stirring. c. Add the compound to the vehicle. d. Vortex and/or sonicate the mixture until a homogenous suspension or solution is formed. e. Adjust the pH to a physiologically compatible range (e.g., 6.5-7.5) if necessary.

  • Stability Check: Ensure the formulation remains stable (no precipitation or separation) for the duration of the experiment.

Protocol 2: Dose Range-Finding (DRF) and MTD Determination

Objective: To determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable toxicity over a short period. This study uses a small number of animals and escalating doses.[3]

Animal Model:

  • Species: Mouse (e.g., C57BL/6) or Rat (e.g., Sprague-Dawley)

  • Sex: Both males and females

  • Number: 1-2 animals per dose group

Procedure:

  • Dose Selection: Based on in vitro data or literature on similar compounds, select a starting dose (e.g., 10 mg/kg). Subsequent doses should be escalated (e.g., 30, 100, 300 mg/kg).

  • Administration: Administer a single dose of the compound via the intended route (e.g., oral gavage, intraperitoneal injection). Include a vehicle-only control group.

  • Monitoring:

    • Observe animals continuously for the first 4 hours post-dosing for any acute signs of toxicity (e.g., lethargy, ataxia, respiratory distress).

    • Record clinical signs, body weight, and food/water intake daily for up to 14 days.

  • Endpoint: The MTD is identified as the dose level below the one that causes severe toxicity or mortality. A study in dogs for a combination drug, for example, had to be terminated early due to toxicity at higher doses, highlighting the importance of careful dose escalation.[10]

Hypothetical DRF Study Data:

Dose Group (mg/kg) Route N Mortality Key Clinical Signs Body Weight Change (Day 7)
Vehicle Control p.o. 2 0/2 None +5%
30 p.o. 2 0/2 None +4%
100 p.o. 2 0/2 Mild, transient lethargy at 2h +1%
300 p.o. 2 1/2 Severe lethargy, ataxia -10% (survivor)

Protocol 3: Pilot Pharmacokinetic (PK) Study

Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. This is essential for selecting an appropriate dosing frequency.[9]

Animal Model:

  • Species: Rat (cannulated, if possible, for serial blood sampling)

  • Number: 3-4 animals per group

Procedure:

  • Dosing: Administer a single, well-tolerated dose (e.g., 50 mg/kg) via the intended route (e.g., oral) and a parallel group via intravenous (IV) administration for bioavailability calculation.[7][9]

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation: Process blood to isolate plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in plasma using a validated analytical method like LC-MS/MS.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters.

Key Pharmacokinetic Parameters:

Parameter Description Importance for Dosing
Cmax Maximum plasma concentration Relates to efficacy and acute toxicity
Tmax Time to reach Cmax Indicates rate of absorption
AUC Area Under the Curve (total drug exposure) Relates to overall efficacy and toxicity
Elimination half-life Crucial for determining dosing frequency [9]

| F% | Bioavailability (oral vs. IV) | Indicates how much drug is absorbed |

A study on another compound, 5-methoxy-2-aminoindane, in rats found a very short half-life of 0.5-0.7 hours at a 10 mg/kg oral dose, which would necessitate frequent dosing to maintain exposure.[7] Conversely, some anthelmintics can have half-lives of over 30 hours, allowing for less frequent administration.[11]

Transitioning to Efficacy and Toxicology Studies

The data gathered from the DRF and pilot PK studies are integrated to design robust, multi-dose efficacy and safety studies.

  • Dose Levels for Efficacy Studies: Typically, three dose levels are chosen: a high dose near the MTD, a low dose expected to have a minimal effect, and a mid-dose.

  • Dosing Frequency: This is determined by the compound's half-life (t½). A general rule of thumb is to dose every one to two half-lives to maintain therapeutic concentrations.

  • Duration: The length of the study depends on the therapeutic indication.

Conclusion and Future Directions

The process of determining the correct dosage for a novel compound like 5-Amino-2-methoxy-N-methylbenzamide hydrochloride is a meticulous, multi-step process. It requires a logical progression from in vitro characterization to carefully designed in vivo studies. By following the workflow and protocols outlined in this guide, researchers can generate the reliable and reproducible data necessary to assess the therapeutic potential of new chemical entities while adhering to the principles of ethical animal use. The next steps for this specific compound would involve executing these foundational studies to build a comprehensive preclinical data package.

References

  • ChemScene. 5-Amino-2-methoxy-N-methylbenzamide.
  • Benchchem.
  • PubMed. Pharmacokinetic and pharmacodynamic evaluation of 5-methoxy-2-aminoindane (MEAI)
  • Narayanan, S., et al. The Novel benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. PMC, NIH.
  • MDPI.
  • MSD Veterinary Manual. Pharmacokinetics of Anthelmintics in Animals.
  • ResearchGate. Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety.
  • IJPPR. Synthesis of Novel Anti-Inflammatory Benzamide Derivatives Utilizing Non-Catalyst and Non-Solvent Smiles Rearrangements.
  • ChemicalBook.
  • Altasciences. PLANNING YOUR PRECLINICAL ASSESSMENT.
  • accessdata.fda.gov. 26-Week Oral Toxicity of OM-HCTZ in Dogs.

Sources

using 5-Amino-2-methoxy-N-methylbenzamide hydrochloride as a chemical probe

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is imperative to begin with a candid assessment of the current scientific landscape for any given compound. For 5-Amino-2-methoxy-N-methylbenzamide hydrochloride , a survey of established scientific literature and databases reveals it as a known chemical entity, available commercially, but one that is not yet characterized as a validated chemical probe with a defined biological target or a well-documented mechanism of action.

This presents a unique opportunity. Rather than a guide on a well-trodden path, this document will serve as a roadmap for the validation and application of a novel compound, using 5-Amino-2-methoxy-N-methylbenzamide hydrochloride as our index case. We will proceed with the rigorous, multi-step process required to elevate a compound from a mere chemical reagent to a powerful chemical probe. This guide is structured to provide both the strategic rationale and the detailed protocols necessary for this journey.

Part 1: Foundational Principles of Chemical Probe Validation

A chemical probe is a small molecule used to study and manipulate a biological system, typically by engaging a specific protein target. For a molecule to be considered a high-quality probe, it must meet several stringent criteria. The journey from a novel compound to a validated probe is a systematic process of hypothesis generation and rigorous testing.

The Core Tenets of a Validated Chemical Probe:
  • Potency: The compound should act at a low concentration, typically in the nanomolar range, to minimize off-target effects.

  • Selectivity: It must demonstrate high selectivity for its intended target over other related and unrelated proteins. A probe that interacts with multiple targets can produce ambiguous results.

  • Mechanism of Action (MoA): The MoA should be well-defined. Does it inhibit or activate? Is it competitive or allosteric? This understanding is crucial for interpreting experimental outcomes.

  • Cellular Activity: The probe must be able to penetrate cells and engage its target in a physiological context.

  • Control Compound: A structurally similar but biologically inactive control is essential to distinguish on-target effects from non-specific or off-target phenomena.

The workflow for validating a novel compound like 5-Amino-2-methoxy-N-methylbenzamide hydrochloride can be visualized as a multi-stage funnel, where the compound is subjected to progressively more stringent tests.

G cluster_0 Phase 1: Target Identification & Initial Characterization cluster_1 Phase 2: In Vitro Target Validation cluster_2 Phase 3: Cellular & In Vivo Validation A Compound Synthesis & QC (5-Amino-2-methoxy-N-methylbenzamide HCl) B Phenotypic Screening (e.g., cell viability, reporter assay) A->B Initial Hypothesis Generation C Target Deconvolution (e.g., Affinity Chromatography, Proteomics) B->C Identify Potential Binding Partners D Biochemical Assays (e.g., Enzyme kinetics, Binding assays) C->D E Selectivity Profiling (Panel of related targets) D->E Confirm Potency & Specificity F Structural Biology (e.g., X-ray crystallography, Cryo-EM) D->F Define Binding Mode (MoA) G Cellular Target Engagement Assays (e.g., CETSA, NanoBRET) H Functional Cellular Assays (Downstream signaling, phenotype rescue) G->H Confirm On-Target Activity I Development of Inactive Control Compound H->I Attribute Phenotype to Target J Validated Chemical Probe H->J I->J

Figure 1: Workflow for the validation of a novel chemical probe.

Part 2: Protocols for Target Identification and Validation

Given that the target of 5-Amino-2-methoxy-N-methylbenzamide hydrochloride is unknown, the first critical step is to identify its cellular binding partners. Affinity chromatography coupled with mass spectrometry is a powerful, unbiased approach for this purpose.

Protocol 1: Target Identification via Affinity Chromatography-Mass Spectrometry

This protocol outlines the steps to immobilize the compound and use it to "pull down" its binding partners from a cell lysate.

Rationale: By covalently linking 5-Amino-2-methoxy-N-methylbenzamide hydrochloride to a solid support (e.g., sepharose beads), we can create a bait. When a cell lysate is passed over these beads, proteins that bind to the compound will be captured. After washing away non-specific binders, the captured proteins can be eluted and identified using mass spectrometry.

Step-by-Step Methodology:

  • Immobilization of the Ligand:

    • Chemistry: The primary amine group on the 5-amino position of the benzamide is the most logical handle for immobilization. NHS-activated sepharose beads are a common choice as they readily react with primary amines to form a stable amide bond.

    • Procedure:

      • Wash 1 mL of NHS-activated Sepharose beads with 10 mL of ice-cold 1 mM HCl.

      • Dissolve 10 mg of 5-Amino-2-methoxy-N-methylbenzamide hydrochloride in 2 mL of coupling buffer (0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3).

      • Immediately add the compound solution to the washed beads and incubate for 4 hours at 4°C with gentle rotation.

      • Quench unreacted NHS esters by adding 1 M Tris-HCl pH 8.0 to a final concentration of 100 mM and incubating for 1 hour.

      • Wash the beads extensively with alternating high pH (0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0) and low pH (0.1 M Acetate, 0.5 M NaCl, pH 4.0) buffers to remove non-covalently bound ligand.

      • Prepare a control set of beads by performing the same procedure without the compound (mock-coupled).

  • Preparation of Cell Lysate:

    • Select a cell line relevant to a potential therapeutic area or a known phenotypic effect of the compound (if any).

    • Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, with protease and phosphatase inhibitors).

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Affinity Pull-Down:

    • Incubate the clarified lysate with the compound-coupled beads and the mock-coupled beads for 2-4 hours at 4°C.

    • Wash the beads 5 times with lysis buffer to remove non-specific binders.

    • Elute the bound proteins using a low pH buffer (e.g., 0.1 M glycine, pH 2.5) or by boiling in SDS-PAGE loading buffer.

  • Protein Identification by Mass Spectrometry:

    • Run the eluates on an SDS-PAGE gel and visualize with Coomassie or silver stain.

    • Excise unique bands present in the compound lane but not the mock lane for in-gel digestion with trypsin.

    • Analyze the resulting peptides by LC-MS/MS and identify the proteins using a database search (e.g., Mascot, Sequest).

Data Interpretation: Proteins that are significantly enriched on the compound-coupled beads compared to the mock beads are considered high-confidence binding partners.

Metric Description Criteria for a "Hit"
Spectral Counts The number of MS/MS spectra identified for a given protein.>5-fold enrichment over mock control.
Sequence Coverage The percentage of the protein's amino acid sequence covered by identified peptides.>10% is generally considered good.
Statistical Significance A p-value or FDR (False Discovery Rate) calculated from replicate experiments.p < 0.05 or FDR < 1%.

Part 3: Cellular Target Engagement and Functional Assays

Once a putative target is identified, the next crucial step is to confirm that the compound engages this target within intact cells. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

Protocol 2: Validating Target Engagement with CETSA

Rationale: CETSA operates on the principle that a protein becomes more resistant to thermal denaturation when it is bound to a ligand. By heating cells treated with the compound to various temperatures and then quantifying the amount of soluble target protein remaining, we can infer target engagement.

G cluster_0 CETSA Workflow cluster_1 Expected Outcome A Treat cells with Vehicle or Compound B Heat cells to a range of temperatures A->B C Lyse cells (e.g., freeze-thaw) B->C D Separate soluble and precipitated fractions (Centrifugation) C->D E Quantify soluble target protein (e.g., Western Blot, ELISA) D->E Result Compound-treated cells show more soluble target protein at higher temperatures, indicating stabilization and engagement.

Figure 2: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Methodology:

  • Cell Treatment:

    • Plate cells and grow to ~80% confluency.

    • Treat cells with a range of concentrations of 5-Amino-2-methoxy-N-methylbenzamide hydrochloride or a vehicle control (e.g., DMSO) for 1 hour.

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lysis and Fractionation:

    • Lyse the cells by repeated freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Quantification:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of the target protein in the supernatant by Western blotting using a specific antibody.

    • Quantify the band intensities and plot them as a function of temperature to generate a "melting curve".

Data Interpretation: A successful CETSA experiment will show a rightward shift in the melting curve for the target protein in compound-treated cells compared to vehicle-treated cells. This shift indicates that the compound is binding to and stabilizing the target protein inside the cells.

Part 4: Concluding Remarks and Future Directions

The transformation of a simple chemical compound into a validated chemical probe is a cornerstone of modern drug discovery and chemical biology. For 5-Amino-2-methoxy-N-methylbenzamide hydrochloride , the path forward involves a systematic and unbiased approach to first identify its biological target and then rigorously validate this interaction in a cellular context. The protocols outlined here for affinity chromatography-mass spectrometry and CETSA represent the initial, critical steps in this journey.

Successful validation would open the door to using this molecule to dissect biological pathways, validate novel drug targets, and potentially serve as a starting point for therapeutic development. The principles and methodologies described provide a robust framework for any researcher seeking to characterize a novel bioactive small molecule.

References

As of the current date, there are no specific research articles detailing the use of 5-Amino-2-methoxy-N-methylbenzamide hydrochloride as a chemical probe. The references below provide foundational knowledge and protocols for the techniques described in this guide.

  • Chemical Probes Portal. A resource for evaluating chemical probes.[Link]

  • Jafari, R., Almqvist, H., Axelsson, H., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]

  • Bunnage, M. E., Chekler, E. L., & Jones, L. H. (2013). Target validation using chemical probes. Nature Chemical Biology, 9(4), 195–199. [Link]

  • Gygi, S. P., Rist, B., Gerber, S. A., Turecek, F., Gelb, M. H., & Aebersold, R. (1999). Quantitative analysis of complex protein mixtures using isotope-coded affinity tags. Nature Biotechnology, 17(10), 994–999. [Link]

Troubleshooting & Optimization

improving solubility of 5-Amino-2-methoxy-N-methylbenzamide hydrochloride in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for 5-Amino-2-methoxy-N-methylbenzamide hydrochloride. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of this compound in Dimethyl Sulfoxide (DMSO). As a polar aprotic solvent, DMSO is a common choice for dissolving a wide range of organic molecules for screening and in-vitro assays.[1] However, factors such as the compound's salt form, solvent purity, and handling procedures can significantly impact its dissolution.

This guide provides a series of frequently asked questions (FAQs) and detailed troubleshooting protocols to help you achieve complete and stable solubilization of 5-Amino-2-methoxy-N-methylbenzamide hydrochloride for consistent and reproducible experimental results.

Compound Overview

While extensive data on the hydrochloride salt is not broadly published, the properties of the parent compound, 5-Amino-2-methoxy-N-methylbenzamide, serve as a foundational reference.

PropertyValueSource
CAS Number 194025-85-9 (Free Base)[2]
Molecular Formula C₉H₁₂N₂O₂[2]
Molecular Weight 180.20 g/mol [2]
Topological Polar Surface Area 64.35 Ų[2]
Predicted LogP 0.637[2]

Frequently Asked Questions & Troubleshooting Guide

Q1: My 5-Amino-2-methoxy-N-methylbenzamide HCl is not dissolving completely in DMSO at room temperature. What is the recommended initial protocol?

A1: Incomplete dissolution at room temperature is a common first hurdle. The hydrochloride salt form can sometimes exhibit lower solubility in organic solvents compared to its free base.[3] Your initial approach should focus on ensuring optimal solvent conditions and applying mechanical energy.

Core Principle: Overcoming Activation Energy

The dissolution process requires sufficient energy to break the crystal lattice of the solute and overcome intermolecular forces. Mechanical agitation (vortexing) and sonication provide this energy.

Recommended Initial Dissolution Protocol
  • Ensure Solvent Quality: Use only high-purity, anhydrous (≤0.1% water) DMSO. DMSO is highly hygroscopic and will readily absorb atmospheric moisture, which can significantly decrease its solvating power for many organic compounds.[4][5] Store DMSO in small, tightly sealed aliquots or under an inert gas like argon.

  • Accurate Preparation: Transfer the weighed compound into a sterile glass or polypropylene vial. Add the calculated volume of anhydrous DMSO to reach your target concentration.

  • Mechanical Agitation: Securely cap the vial and vortex it thoroughly for 2-5 minutes.[6] Visually inspect for any remaining solid particles against a bright light source.

  • Introduce Sonication: If solids persist, place the vial in a bath sonicator. Sonicate for 10-15 minutes.[6] The high-frequency sound waves generate cavitation bubbles, which create micro-agitation at the surface of the solid particles, enhancing dissolution.[7][8]

  • Final Inspection: After sonication, vortex the vial again for 1 minute and perform a final visual inspection.

Q2: I've vortexed and sonicated, but there's still undissolved material. Can I heat the solution?

A2: Yes, gentle heating is a standard and effective next step. Increasing the temperature enhances the solubility of most compounds by increasing the kinetic energy of the system.[9] However, this must be done with caution, as excessive heat can degrade thermally labile compounds.

Core Principle: Temperature and Solubility

For most solid solutes in liquid solvents, solubility increases with temperature. This relationship is governed by the thermodynamics of the dissolution process (enthalpy and entropy of solution).

Protocol for Gentle Heating
  • Set Temperature: Warm a water bath or heating block to a controlled temperature, starting at 37°C. You can gradually increase this up to 50-60°C if necessary.[6][10]

  • Heat and Mix: Place the sealed vial in the heating apparatus. Intermittently remove the vial (every 5-10 minutes) to vortex it.[10] This combination of heat and mechanical agitation is often highly effective.

  • Assess Stability (Crucial): If the thermal stability of 5-Amino-2-methoxy-N-methylbenzamide HCl is unknown, it is critical to proceed with caution. Test a small, non-critical aliquot first. After dissolving with heat, allow the solution to cool to room temperature and check for any signs of degradation (e.g., color change). If you have access to analytical instrumentation (HPLC, LC-MS), confirming the compound's purity post-heating is the most rigorous approach.

  • Cooling and Observation: Once the compound is fully dissolved, let the solution cool to room temperature. It is essential to observe if the compound remains in solution or if it precipitates upon cooling, which would indicate that you have created a supersaturated solution.

Q3: My compound dissolved perfectly, but after storing it for a week, I see a precipitate. What happened?

A3: This is a very common issue, almost always attributable to two factors: moisture contamination or repeated freeze-thaw cycles.[4][10][11]

Core Principles: Solvent Integrity and Phase Transitions
  • Hygroscopicity of DMSO: As mentioned, DMSO absorbs water from the air. Even small amounts of absorbed water can create a mixed-solvent system (DMSO/water) where your compound is less soluble.[4] The hydrogen bonding network between DMSO and water is complex, and for some compounds, this mixture is a poorer solvent than pure DMSO.[12][13]

  • Freeze-Thaw Cycles: When a DMSO solution is frozen and thawed, the process is not perfectly uniform. This can create localized areas of high compound concentration, seeding precipitation.[11][14] Once formed, these small crystals may not readily redissolve upon thawing.

Troubleshooting & Prevention Workflow

G cluster_0 A Precipitate Observed in Stored Stock B Attempt to Redissolve: 1. Warm to 37°C 2. Vortex/Sonicate A->B C Did it redissolve? B->C D Solution Recovered. Implement Preventative Storage. C->D Yes E Discard and Prepare Fresh Stock. Concentration is unreliable. C->E No F Preventative Storage Protocol: - Use Anhydrous DMSO - Aliquot into single-use vials - Store at -20°C or -80°C - Use vials with tight-sealing caps D->F E->F

Caption: Workflow for addressing precipitation in stored DMSO stocks.

Best Practices for Long-Term Storage
  • Aliquot: After initial dissolution, immediately divide the stock solution into smaller, single-use aliquots in high-quality, low-retention microtubes with tight-sealing caps.[6][11] This minimizes both water absorption and the number of freeze-thaw cycles for the bulk of your stock.

  • Storage Temperature: For long-term storage (months), -80°C is preferred over -20°C.[10] For short-term storage (days to weeks), -20°C is generally acceptable.[15]

  • Desiccation: Store your aliquots inside a secondary container (e.g., a small freezer box) that also contains a desiccant to create a dry micro-environment.

Q4: I am preparing a stock for a high-throughput screen and need the highest possible concentration. How do I determine the maximum solubility?

A4: The maximum solubility is an empirical value that you should determine under your specific laboratory conditions. Attempting to make a stock solution at a concentration that is too high is a common cause of precipitation.[10]

Protocol for Empirical Solubility Testing
  • Prepare a Saturated Solution: Add a small, pre-weighed amount of the compound to a vial (e.g., 5 mg).

  • Stepwise Solvent Addition: Add a small, precise volume of anhydrous DMSO (e.g., 50 µL). Cap and use the full dissolution protocol (vortex, sonicate, gentle heat).

  • Observe: If all the solid dissolves, the solubility is higher than your current concentration (in this example, 100 mg/mL). Add another small, weighed amount of compound (e.g., 1-2 mg) and repeat the dissolution process.

  • Identify Saturation Point: Continue this process until you can no longer dissolve the added solid, even with heating and sonication. This indicates you have a saturated solution.

  • Calculate Concentration: To get a more precise value, you can centrifuge the saturated solution to pellet the excess solid and analyze the concentration of the supernatant using a method like UV-Vis spectroscopy or HPLC against a standard curve.

  • Establish a Working Stock Concentration: For routine use, it is best practice to prepare your stock solution at a concentration that is about 10-15% below the determined maximum solubility to ensure it remains stable.

Q5: Are there any other solvent strategies I can use, such as co-solvents?

A5: While anhydrous DMSO is the standard starting point, advanced strategies involving co-solvents can sometimes be beneficial, though they require careful validation.

Advanced Strategy: The DMSO/Water (90/10) Mixture

Counterintuitively, while uncontrolled water absorption is detrimental, some research groups have found that a controlled mixture of DMSO/water (90/10 v/v) can improve the long-term stability of some screening compounds.[16] The rationale is that this mixture can prevent the formation of highly supersaturated solutions that might crash out upon freeze-thaw cycles.

  • When to Consider: This could be an option if you find that your compound, while soluble in anhydrous DMSO initially, repeatedly precipitates from aliquots after a single freeze-thaw cycle.

  • Validation Required: This approach is not universal. You must validate that 5-Amino-2-methoxy-N-methylbenzamide HCl is fully soluble and stable in a 90/10 DMSO/water mixture. Perform solubility and stability tests before adopting this for your entire stock.

Summary of Troubleshooting Approaches
IssuePotential Cause(s)Recommended Action(s)Underlying Principle
Initial Insolubility Insufficient energy, high crystal lattice energy.Vortex, then sonicate. Apply gentle, controlled heat (37-50°C).Increase kinetic energy to overcome intermolecular forces.[9]
Precipitation on Storage 1. Moisture absorption by DMSO. 2. Repeated freeze-thaw cycles.Attempt to redissolve with heat/sonication. If successful, aliquot all stock into single-use vials and store at -80°C with a desiccant.Water alters DMSO's solvent properties.[4] Aliquoting minimizes moisture exposure and freeze-thaw damage.[10][11]
Precipitation on Dilution Exceeding solubility limit in the final aqueous buffer.Perform serial dilutions in 100% DMSO first before the final dilution into the aqueous medium.[5]Maintains the compound in a favorable solvent environment until the final, large dilution step where concentration is low.
Inconsistent Results Inaccurate concentration due to undissolved material.Always visually confirm complete dissolution before use. If precipitate is ever observed, redissolve it fully or discard the aliquot.Using a solution with suspended particles leads to inaccurate and non-reproducible dosing.
References
  • High Throughput Sonication: Evaluation for Compound Solubiliz
  • Technical Support Center: Troubleshooting Compound Precipit
  • Sonocrystallization: Emerging Approach for Solubility Enhancement of Poorly Aqueous Soluble Drug Molecules. Neuroquantology.
  • How to prevent GSK-5498A precipitation
  • Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem.
  • How do I avoid precipitation of DMSO soluble compounds in water based culture media?.
  • Characterization of Binary Solvent Mixtures of DMSO with Water and Other Cosolvents. Multidisciplinary Digital Publishing Institute.
  • Elucidation of the Water–DMSO Mixing Process Based on an IR Study.
  • Dimethyl sulfoxide. Wikipedia.
  • Solubility enhancement of rosiglitazone by using melt sonocrystallization technique.
  • How can dimethyl sulfoxide enhance solubility in lab applic
  • Stability of screening compounds in wet DMSO.
  • Compound precipitation in high-concentration DMSO solutions.
  • 5-Amino-2-methoxy-N-methylbenzamide. ChemScene.
  • Solubility of compounds slightly soluble or insoluble in DMSO?.
  • Compound Handling Instructions. MCE (MedChemExpress).
  • FAQs on Inhibitor Prepar

Sources

5-Amino-2-methoxy-N-methylbenzamide hydrochloride stability issues in aqueous solution

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability & Handling in Aqueous Solution

Document ID: TS-AMMB-001 | Version: 2.1 | Status: Active[1]

Introduction

Welcome to the technical support guide for 5-Amino-2-methoxy-N-methylbenzamide hydrochloride (AMMB-HCl). This compound is a critical intermediate in the synthesis of benzamide-based pharmaceuticals (e.g., D2 dopamine antagonists, prokinetics).

Researchers often encounter reproducibility issues due to this molecule's specific vulnerabilities in aqueous media.[2] This guide moves beyond generic advice, applying mechanistic organic chemistry to troubleshoot specific experimental failures.

Module 1: Chemical Degradation Pathways (The "Why")

To prevent degradation, one must understand the driving forces.[2] AMMB-HCl contains two "warheads" of instability: an electron-rich aniline moiety and a hydrolyzable benzamide linkage.[1][2]

Oxidative Instability (The "Pink Solution" Phenomenon)

The primary amine at position 5 is an aniline derivative.[2] In aqueous solution at neutral or basic pH, the free amine is highly susceptible to autoxidation via Radical Chain Reaction (Bolland–Gee mechanism).[2]

  • Mechanism: Dissolved oxygen attacks the electron-rich aromatic ring, leading to the formation of iminoquinone and azo species.

  • Visual Indicator: The solution turns from colorless to pink, then brown.[2]

  • pH Factor: The HCl salt (protonated form,

    
    ) is resistant to oxidation. However, at pH > 
    
    
    
    (~4.5), the amine deprotonates, drastically lowering the oxidation potential and accelerating degradation.
Amide Hydrolysis

The


-methylbenzamide bond is susceptible to hydrolysis, cleaving into 5-amino-2-methoxybenzoic acid  and methylamine .[1]
  • Kinetics: While amides are generally stable at pH 7, hydrolysis is catalyzed by strong acids (pH < 2) and strong bases (pH > 9).[2]

  • Impact: This results in "ghost peaks" in HPLC and loss of potency.[2]

Photolytic Degradation

The electron-donating methoxy and amino groups create a conjugated system that absorbs UV/Vis light, exciting the molecule and facilitating photo-oxidation.[1]

Diagram: Degradation Pathways

DegradationPathways cluster_0 Critical Control Points AMMB 5-Amino-2-methoxy- N-methylbenzamide (Intact) Oxidation Oxidative Species (Azo dimers / Quinones) AMMB->Oxidation O2 + Light (pH > 5 accelerates) Hydrolysis Hydrolysis Products (Benzoic Acid deriv. + Methylamine) AMMB->Hydrolysis H2O (pH < 2 or pH > 9)

Figure 1: Mechanistic pathways for AMMB-HCl degradation in aqueous environments.

Module 2: Troubleshooting Guide (The "How")

Use this decision matrix to diagnose experimental anomalies.

Observation Root Cause Immediate Corrective Action
Solution turns Pink/Red Oxidation of the aniline group. This indicates the formation of quinone imines or azo-dimers.[1]Discard solution. Prepare fresh in degassed buffer. Add antioxidant (e.g., 0.1% Ascorbic Acid) if assay permits.[2]
Precipitation at pH > 7 Free base formation. The HCl salt is soluble, but the neutral free base has low aqueous solubility.[2]Lower pH. Maintain pH < 6.0. If physiological pH (7.[2]4) is required, add a co-solvent (DMSO 5-10%).
HPLC: Extra peak (early) Hydrolysis. The benzoic acid byproduct is more polar and elutes earlier in Reverse Phase HPLC.[2]Check Buffer pH. Ensure storage was not in highly acidic/basic media.[2] Store samples at 4°C.
HPLC: Peak broadening Salt/Free-base equilibrium. Running an amine on a column with insufficient buffering or silanol interactions.[1][2]Add Modifier. Add 0.1% TFA or Formic Acid to the mobile phase to keep the amine protonated.[2]
Diagram: Troubleshooting Decision Tree

Troubleshooting Start Identify Issue Color Color Change (Pink/Brown) Start->Color Precip Precipitation/ Turbidity Start->Precip Purity Purity Loss (HPLC) Start->Purity Action_Ox Cause: Oxidation Fix: Degas solvents, Protect from light, Keep pH < 5 Color->Action_Ox Action_Sol Cause: Free Base pH Limit Fix: Add DMSO/MeOH or Lower pH Precip->Action_Sol Action_Hyd Cause: Hydrolysis Fix: Store at -20°C, Avoid pH extremes Purity->Action_Hyd

Figure 2: Diagnostic workflow for resolving stability issues.

Module 3: Best Practice Protocols

Protocol A: Preparation of Stable Stock Solutions (10 mM)

Target: Minimize oxidation and hydrolysis during storage.[2]

  • Solvent Selection: Use Water:DMSO (90:10) or pure DMSO .[2]

    • Why: DMSO prevents precipitation of the free base if pH drifts and reduces oxygen solubility compared to pure water.[2]

  • Degassing: Sparge the solvent with Nitrogen (

    
    ) or Argon for 15 minutes before adding the solid.
    
    • Why: Removes dissolved

      
      , the primary reactant for aniline oxidation [1].[2]
      
  • Dissolution: Add AMMB-HCl powder. Vortex until dissolved.[2]

    • Note: The solution should be acidic (approx.[2] pH 4-5) due to the HCl counterion.[1][2] Do not neutralize for storage. The protonated amine is chemically stable against oxidation [2].[2]

  • Storage: Aliquot into amber glass vials (light protection). Store at -20°C or -80°C.

    • Shelf Life: >6 months at -20°C; <24 hours at Room Temp (RT).[1][2]

Protocol B: Handling in Biological Assays (pH 7.4)

Target: Prevent precipitation when moving from stock to physiological buffer.[2]

  • Dilution: Dilute the acidic stock solution into pre-warmed (

    
    ) PBS or media immediately prior to use.
    
  • Time Window: Use within 4 hours .

    • Why: At pH 7.4, a fraction of the compound exists as the free base.[2] While the concentration in assays (usually

      
       range) is below the solubility limit, the rate of oxidation increases exponentially at this pH [3].
      
  • Antioxidants: If the assay tolerates it, include 1 mM Ascorbic Acid or DTT in the buffer to act as an oxygen scavenger.[2]

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I autoclave aqueous solutions of AMMB-HCl? A: No. The high temperature (


) and pressure will accelerate amide hydrolysis, leading to significant degradation (up to 10-20% loss). Filter sterilize using a 0.22 

PVDF or PES membrane instead.[2]

Q2: Why does my LC-MS show a mass of M+16? A: This corresponds to the addition of an oxygen atom (


). It confirms N-oxidation  or hydroxylation of the aromatic ring, a common artifact of aging solutions exposed to air [4].

Q3: Is the compound stable in cell culture media? A: Moderately. Media often contains transition metals (Fe, Cu) which catalyze aniline oxidation.[2] The half-life in media is significantly shorter than in pure buffer.[1][2] Always prepare fresh.

Q4: What is the pKa of the amine? A: The pKa of the aniline nitrogen in this specific electronic environment (ortho-methoxy) is approximately 4.2 - 4.6 . This explains why it is stable in the supplied HCl form (pH < 4) but becomes reactive at physiological pH [5].[2]

References

  • Hydrolysis Kinetics: Tenn, W. J., et al. (2001).[2][3] "Kinetic dependence of the aqueous reaction of N-(hydroxymethyl)benzamide derivatives." Organic Letters, 3(1), 75-78.[3]

  • Oxidation Mechanisms: Narang, A. S., & Desai, D. S. (2022).[2][4] "Oxidation of Drugs during Drug Product Development: Problems and Solutions." Pharmaceutics, 14(2).[2]

  • Aromatic Amine Stability: Hlavica, P. (1982).[2] "Biological oxidation of nitrogen in organic compounds and disposition of N-oxidized products." CRC Critical Reviews in Biochemistry.[2]

  • Benzamide Properties: BenchChem Technical Data. "Addressing stability and degradation issues of 4-amino-N-(2-chlorophenyl)benzamide in solution."

  • General Stability Guidelines: ICH Expert Working Group. "ICH Q1A(R2) Stability Testing of New Drug Substances and Products."

Sources

Technical Support Center: Crystallization of 5-Amino-2-methoxy-N-methylbenzamide hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for the crystallization of 5-Amino-2-methoxy-N-methylbenzamide hydrochloride. This guide is intended for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining this compound in a crystalline form with desired purity and morphology. The following content is structured in a question-and-answer format to directly address common issues, providing not only procedural guidance but also the underlying scientific principles.

Disclaimer: Specific crystallization data for 5-Amino-2-methoxy-N-methylbenzamide hydrochloride is not extensively available in public literature. The advice provided herein is based on established principles of small molecule crystallization, particularly for aromatic amine hydrochlorides and benzamide derivatives, and serves as a comprehensive starting point for process development and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: My 5-Amino-2-methoxy-N-methylbenzamide hydrochloride is "oiling out" instead of crystallizing. What causes this and how can I fix it?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase.[1][2] This typically happens when the solution becomes supersaturated at a temperature that is above the melting point of the solid form in that specific solvent environment. For amine hydrochlorides, which can be hygroscopic, absorbed water can also depress the melting point and promote oiling.

Causality and Troubleshooting Steps:

  • High Solute Concentration/Rapid Cooling: If the concentration of the compound is too high or the solution is cooled too quickly, the system can become supersaturated at a temperature where the liquid state is more stable than the solid state.

    • Solution: Re-heat the solution until the oil redissolves. Add a small amount of additional solvent (10-20% volume increase) to reduce the overall concentration.[1] Allow the solution to cool much more slowly. An insulated container or a programmable cooling system can provide better control.[1]

  • Inappropriate Solvent Choice: The chosen solvent may be too good a solvent, or it may be that the compound's melting point is naturally low.

    • Solution: Experiment with different solvent systems. A good crystallization solvent is one in which the compound is highly soluble at elevated temperatures but has low solubility at room temperature or below.[2] Consider using an anti-solvent system. For example, if your compound is dissolved in a solvent like ethanol or methanol, the slow addition of a less polar anti-solvent in which the compound is insoluble (e.g., toluene, heptane) can induce crystallization.

  • Presence of Impurities: Impurities can significantly lower the melting point of a compound, leading to the formation of a low-melting eutectic mixture.

    • Solution: Ensure the purity of your starting material. If impurities are suspected, consider a preliminary purification step such as column chromatography or a charcoal treatment to remove colored impurities.[3]

Q2: I am not getting any crystals to form, even after cooling the solution for an extended period. What should I do?

A2: The failure of crystals to form from a supersaturated solution is a common issue related to the nucleation barrier. The formation of a new crystal requires energy to create a stable nucleus.

Troubleshooting Nucleation Issues:

  • Induce Nucleation by Scratching: Gently scratching the inside surface of the flask with a glass rod (below the solvent level) can create microscopic imperfections on the glass that serve as nucleation sites.[1]

  • Seeding: If you have a small amount of the solid compound (even if impure), adding a "seed crystal" to the supersaturated solution can provide a template for further crystal growth.[1] If no solid is available, you can sometimes create seed crystals by dipping a glass rod into the solution, removing it, allowing the solvent to evaporate, and then re-introducing the rod with its thin film of solid into the solution.[1]

  • Increase Supersaturation:

    • Evaporation: Allow the solvent to evaporate slowly from an uncovered or partially covered vessel. This will gradually increase the concentration of the compound.

    • Cooling: If not already done, cool the solution to a lower temperature (e.g., in an ice bath or refrigerator), provided the solvent does not freeze.

  • Solvent Considerations: As mentioned previously, ensure you are using an appropriate solvent system. If the compound is too soluble, crystallization will be difficult.

Q3: My yield is very low. How can I improve it?

A3: A low yield indicates that a significant amount of your compound remains dissolved in the mother liquor after filtration.[1]

Strategies to Maximize Yield:

  • Minimize Solvent Volume: The most common reason for low yield is using an excessive amount of solvent for dissolution.[1] Aim to use the minimum amount of hot solvent required to fully dissolve the compound.[3]

  • Optimize Cooling: Ensure the solution has been cooled sufficiently to maximize precipitation. Cooling in an ice bath or even a freezer (again, being mindful of the solvent's freezing point) for an adequate amount of time is crucial.

  • Solvent System Optimization: For a single solvent system, ensure it provides a steep solubility curve (high solubility when hot, low when cold). For anti-solvent crystallization, the final solvent composition should be one in which the compound has very low solubility.

  • Check the pH: For a hydrochloride salt, the pH of the solution is critical. If the pH is too high (basic), the free amine form will be generated, which may have significantly different (and potentially higher) solubility in your solvent system. Ensure the solution remains acidic.

Q4: The crystals I'm obtaining are very fine needles or small particles that are difficult to filter. How can I grow larger crystals?

A4: The formation of very small crystals is typically a result of rapid nucleation at high levels of supersaturation.[4] This leads to the formation of many crystal nuclei simultaneously, with limited opportunity for individual crystals to grow large.

Promoting Larger Crystal Growth:

  • Slow Down the Crystallization Process: The key to larger crystals is to allow the system to remain in a metastable zone of supersaturation for a longer period, favoring growth on existing nuclei over the formation of new ones.

    • Slow Cooling: As discussed, slow, controlled cooling is paramount.

    • Reduce Supersaturation: Use a slightly larger volume of solvent than the absolute minimum required for dissolution.[1] This will lower the level of supersaturation at any given temperature during cooling.

  • Consider Ostwald Ripening: This process involves holding the crystalline slurry at a constant temperature for a period. Smaller particles, which have higher surface energy and are slightly more soluble, will dissolve and redeposit onto larger crystals.

  • Ultrasound Application: In some cases, controlled application of ultrasound can influence nucleation and crystal size, though this requires specialized equipment.[5]

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting common crystallization problems.

Crystallization Troubleshooting Workflow Troubleshooting Workflow for Crystallization start Start: Crude 5-Amino-2-methoxy-N- methylbenzamide hydrochloride dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Cool Solution dissolve->cool outcome Observe Outcome cool->outcome crystals_ok Good Crystals Formed outcome->crystals_ok Success no_crystals No Crystals Form outcome->no_crystals Problem oiling_out Oiling Out Occurs outcome->oiling_out Problem poor_yield Low Yield outcome->poor_yield Problem (post-filtration) ts_no_crystals Troubleshoot: - Scratch Flask - Add Seed Crystal - Evaporate Some Solvent no_crystals->ts_no_crystals ts_oiling_out Troubleshoot: - Reheat & Add More Solvent - Cool Slower - Change Solvent System oiling_out->ts_oiling_out ts_poor_yield Troubleshoot: - Reduce Initial Solvent Volume - Cool to Lower Temperature - Check pH poor_yield->ts_poor_yield ts_no_crystals->dissolve Retry ts_oiling_out->dissolve Retry ts_poor_yield->dissolve Retry with new batch

Sources

optimizing reaction conditions for 5-Amino-2-methoxy-N-methylbenzamide hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: March 2026

To: Chemical Process R&D Team From: Technical Support Center (Application Science Division) Subject: Process Optimization & Troubleshooting Guide: 5-Amino-2-methoxy-N-methylbenzamide Hydrochloride

Executive Summary

This technical guide addresses the synthesis and optimization of 5-Amino-2-methoxy-N-methylbenzamide hydrochloride , a critical pharmacophore used in the manufacture of gastroprokinetic agents such as Cinitapride .

The synthesis involves three Critical Control Points (CCPs): regioselective amidation , chemoselective nitro-reduction , and controlled salt crystallization . This document provides actionable troubleshooting protocols for low yields, impurity formation (azo-dimers, hydrolysis byproducts), and isolation difficulties (oiling out).

Module 1: Synthetic Workflow & Critical Process Parameters (CPPs)

The industrial standard route utilizes 2-Methoxy-5-nitrobenzoic acid as the starting material.[1] The workflow is designed to minimize demethylation (loss of the O-methyl group) and prevent over-reduction.

Visualizing the Pathway

The following logic flow details the reaction cascade and decision nodes for impurity control.

SynthesisWorkflow Start 2-Methoxy-5-nitrobenzoic Acid Activation Activation (SOCl2 or EtOCOCl) Start->Activation Activate Carboxyl Activation->Start Hydrolysis (Wet Solvents) Amidation Amidation (MeNH2, <10°C) Activation->Amidation Nucleophilic Acyl Sub. Intermediate1 5-Nitro-2-methoxy- N-methylbenzamide Amidation->Intermediate1 Yield >85% Reduction Nitro Reduction (H2, Pd/C or Fe/HCl) Intermediate1->Reduction Chemoselective Red. FreeBase Free Base (Aniline Intermediate) Reduction->FreeBase Avoid Oxidation Reduction->FreeBase Azo Dimer (Incomplete) SaltForm Salt Formation (HCl/IPA) FreeBase->SaltForm pH < 2 Final Target HCl Salt (Crystalline) SaltForm->Final Crystallization

Figure 1: Step-wise synthetic logic for 5-Amino-2-methoxy-N-methylbenzamide HCl, highlighting reversion risks.

Module 2: Optimization of Amidation (Step 1)

The Challenge: Reacting a benzoic acid derivative with methylamine without hydrolyzing the methoxy group or the activated acid.

Protocol A: The Mixed Anhydride Method (Recommended for Purity)

This method uses Ethyl Chloroformate (ECF) and is generally cleaner than Thionyl Chloride for this specific substrate.

ParameterRecommended ConditionTechnical Rationale
Activation Temp -5°C to 0°CPrevents decomposition of the mixed anhydride intermediate.
Base Triethylamine (TEA)Neutralizes HCl generated during anhydride formation.
Methylamine Source 2.0M in THF or MeOHAqueous methylamine introduces water, competing with the amine for the anhydride.
Stoichiometry 1.0 Acid : 1.1 ECF : 1.2 TEA : 1.5 MeNH₂Excess amine ensures complete conversion; excess base prevents acid regeneration.
Troubleshooting Q&A: Amidation Failures

Q: I see a large peak of the starting material (Acid) after the reaction. Why?

  • Root Cause: Hydrolysis of the mixed anhydride or acid chloride. This occurs if your solvents (THF/DCM) are not anhydrous or if atmospheric moisture entered the vessel.

  • Correction: Dry solvents over molecular sieves. Ensure the activation step (Acid + ECF + TEA) stirs for at least 30 minutes before adding methylamine.

Q: My product contains a "urethane" impurity (Ethyl carbamate derivative).

  • Root Cause: Wrong addition order. If Methylamine attacks the ethyl side of the mixed anhydride instead of the benzoyl side, you get the byproduct.

  • Correction: This is temperature-dependent. Keep the reaction below 0°C during the amine addition. Steric hindrance at the benzoyl carbon usually favors the desired product, but heat overrides this selectivity.

Module 3: Nitro Reduction Strategies (Step 2)

The Challenge: Reducing the nitro group to an aniline without reducing the aromatic ring or cleaving the amide bond.

Protocol B: Catalytic Hydrogenation (H₂ / Pd/C)
  • Catalyst: 5% or 10% Pd/C (50% wet).

  • Solvent: Methanol (MeOH) is standard.

  • Pressure: 30–50 psi (2–3 bar).

  • Temperature: Room Temperature (20–25°C).

Troubleshooting Q&A: Reduction Issues

Q: The reaction stalls at 50% conversion. Adding more catalyst doesn't help.

  • Root Cause: Catalyst poisoning. Sulfur traces from Thionyl Chloride (if used in Step 1) or impurities in the solvent can deactivate Pd.

  • Correction:

    • Ensure Step 1 product is washed thoroughly with NaHCO₃ and water to remove sulfur species.

    • Switch to Fe/NH₄Cl (Iron powder reduction) if the poison persists. It is robust against sulfur.

Q: The product is colored (pink/brown) instead of off-white.

  • Root Cause: Oxidation of the aniline. Anilines are air-sensitive.

  • Correction:

    • Add a pinch of Sodium Dithionite or EDTA during the workup to sequester metal ions that catalyze oxidation.

    • Store the intermediate under Nitrogen/Argon.

    • Proceed immediately to salt formation; the HCl salt is much more stable than the free base.

Module 4: Salt Formation & Crystallization (Step 3)

The Challenge: The "Oiling Out" Phenomenon. The hydrochloride salt often separates as a sticky oil rather than a crystal.

Logic for Solvent Selection
  • Solvent: Isopropanol (IPA) or Ethanol (EtOH).

  • Acid Source: HCl in IPA (anhydrous) or Conc. HCl (aqueous).[2]

  • Antisolvent: Ethyl Acetate (EtOAc) or Diethyl Ether.

Troubleshooting Q&A: Crystallization

Q: Upon adding HCl, the product turned into a sticky gum/oil.

  • Root Cause: The solvent is too polar, or the concentration is too high, causing "oiling out" (liquid-liquid phase separation) before crystallization.

  • Correction (The "Seeding" Protocol):

    • Re-dissolve the oil by heating the mixture (reflux).

    • Add a small amount of polar solvent (MeOH) dropwise until clear.

    • Cool slowly to room temperature with vigorous stirring.

    • Scratch the glass or add a seed crystal.

    • Once turbidity appears, slowly add the antisolvent (EtOAc).

Q: The salt is hygroscopic (absorbs water).

  • Root Cause: Excess HCl trapped in the lattice or presence of inorganic salts.

  • Correction: Recrystallize from anhydrous Ethanol . Dry in a vacuum oven at 40°C over P₂O₅ or silica gel.

Module 5: Impurity Profiling

Use this table to identify peaks in your HPLC chromatogram.

Relative Retention Time (RRT)Likely IdentityOrigin
0.85 5-Nitro-2-methoxy-N-methylbenzamideUnreacted Intermediate (Step 2 failure)
1.00 5-Amino-2-methoxy-N-methylbenzamide Target Product
1.15 Azo-dimer speciesIncomplete reduction / Coupling of hydroxylamine intermediate
1.30 5-Amino-2-methoxybenzoic acidHydrolysis of amide (Step 3 too harsh)

References

  • Preparation of Cinitapride Intermediates : Synthesis, characterization and biological activity of triazole derivatives of cinitapride. Indian Journal of Chemistry, Sec B. (2006). Link

  • Amide Coupling Optimization : Troubleshooting guide for the acylation of ethylamine with benzoyl chloride derivatives. BenchChem Technical Notes. (2025).[1][2][3][4] Link

  • Nitro Reduction Methodologies : Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds. Journal of Synthetic Chemistry. (2024).[5] Link

  • Salt Formation & Crystallization : Method of Preparation of (R)-(-)-5(2-Aminopropyl)-2-Methoxybenzenesulfonamide (Analogous benzamide salt formation). US Patent Application 20080319225A1. Link

  • Impurity Characterization : Investigation of Impurities in Peptide and Amide Synthesis. MDPI Separations. (2025). Link

Sources

Technical Support Center: Preventing Precipitation of 5-Amino-2-methoxy-N-methylbenzamide hydrochloride in Media

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support guide for researchers utilizing 5-Amino-2-methoxy-N-methylbenzamide hydrochloride in their experiments. This resource is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the precipitation of this compound in cell culture media. Our goal is to equip you with the scientific understanding and practical steps necessary to ensure the successful application of this compound in your research.

Understanding the Challenge: The Science Behind Precipitation

5-Amino-2-methoxy-N-methylbenzamide hydrochloride is an amine salt. The hydrochloride salt form is often chosen to enhance the aqueous solubility of a parent molecule.[1][2] However, the complex, ion-rich environment of cell culture media can present challenges to maintaining the solubility of this and other small molecule hydrochlorides.

Several factors can contribute to the precipitation of compounds in cell culture media:

  • pH Shifts: Cell metabolism can lead to changes in the pH of the culture medium. For an amine hydrochloride, a shift to a more alkaline pH can cause the deprotonation of the amine, converting it back to its less soluble free base form, which can then precipitate out of solution.[3]

  • Temperature Changes: While warming media to 37°C can sometimes aid in initial dissolution, some compounds are less soluble at higher temperatures over extended periods.[4][5] Conversely, storing concentrated stock solutions at low temperatures can also lead to precipitation.

  • High Concentrations: Exceeding the maximum soluble concentration of the compound in the media will inevitably lead to precipitation.[4]

  • Interactions with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and, often, serum proteins. These components can interact with the compound, reducing its solubility.[6] For hydrochloride salts, the high concentration of chloride ions in some media can lead to the "common ion effect," which can suppress the solubility of the salt.[7][8]

  • Evaporation: Water loss from the culture medium can increase the concentration of all components, including the compound of interest, potentially leading to precipitation.[5]

Frequently Asked Questions (FAQs)

Q1: I observed a precipitate immediately after adding my 5-Amino-2-methoxy-N-methylbenzamide hydrochloride stock solution to the cell culture medium. What is the likely cause?

A: Immediate precipitation upon addition to media is often due to either exceeding the compound's solubility limit in the final solution or a rapid change in the local environment of the compound. This can be caused by:

  • High Final Concentration: The intended final concentration in your media may be above the compound's solubility limit.

  • Poor Mixing: Inadequate mixing upon addition can create localized areas of very high concentration, leading to precipitation before the compound has a chance to disperse.

  • Stock Solution Solvent: If the solvent used for your stock solution is not fully miscible with the aqueous media, it can cause the compound to "crash out" of solution.

Q2: My compound appears to be soluble initially, but a precipitate forms after several hours or days in the incubator. Why is this happening?

A: Delayed precipitation is often related to the dynamic nature of the cell culture environment. Potential causes include:

  • pH Changes: As cells metabolize, they can produce acidic or basic byproducts that alter the pH of the medium. For an amine hydrochloride, a gradual increase in pH can lead to the formation of the less soluble free base.[4]

  • Compound Instability: The compound may not be stable at 37°C over long periods, degrading into less soluble forms.

  • Interactions with Serum Proteins: If you are using a serum-containing medium, the compound may slowly bind to proteins, leading to the formation of insoluble complexes.[4]

  • Evaporation: Gradual evaporation of water from the culture vessel can slowly increase the compound's concentration to a point where it is no longer soluble.[5]

Q3: Can the type of cell culture medium I use affect the solubility of 5-Amino-2-methoxy-N-methylbenzamide hydrochloride?

A: Absolutely. Different media formulations have varying concentrations of salts, buffers, and other components that can influence solubility. For instance, media with higher chloride concentrations could potentially reduce the solubility of a hydrochloride salt due to the common ion effect.[7][8] The buffering capacity of the medium is also critical; a medium with a more robust buffering system may help to mitigate pH shifts caused by cellular metabolism.[4]

Troubleshooting Guide: A Step-by-Step Approach to Preventing Precipitation

If you are encountering precipitation issues with 5-Amino-2-methoxy-N-methylbenzamide hydrochloride, follow this systematic troubleshooting guide.

Step 1: Re-evaluate Your Stock Solution Preparation

The first step in troubleshooting is to ensure your stock solution is correctly prepared and stable.

Protocol 1: Preparation of a Concentrated Stock Solution

  • Determining Maximum Stock Concentration:

    • Start by attempting to dissolve a small, known amount of the compound in a precise volume of your chosen solvent.

    • Vortex or sonicate gently to aid dissolution. Gentle warming may also be attempted, but be mindful of potential degradation.

    • Visually inspect for any undissolved particles.

    • If the compound dissolves completely, incrementally add more until a saturated solution is achieved (i.e., solid particles remain undissolved). The highest concentration at which the compound is fully dissolved is your approximate maximum stock concentration.

  • Filtration: Once your stock solution is prepared, filter it through a 0.22 µm sterile filter to remove any undissolved micro-precipitates and to ensure sterility.

  • Storage: Store your stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can promote precipitation.[5]

Step 2: Optimizing the Addition to Cell Culture Media

How you introduce the stock solution to your media is critical.

Best Practices:

  • Pre-warm the Media: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound.

  • Dilute in Stages: If you are adding a small volume of a highly concentrated stock, consider a two-step dilution. First, dilute the stock solution in a small volume of media, and then add this intermediate dilution to your final culture volume. This helps to avoid localized high concentrations.

  • Add Slowly with Mixing: Add the stock solution dropwise to the media while gently swirling or stirring. This facilitates rapid and even dispersal.

Step 3: Systematic Troubleshooting of Precipitation in Media

If precipitation persists, use the following workflow to identify and address the root cause.

Caption: A troubleshooting workflow for precipitation issues.

Step 4: Advanced Strategies

If the above steps do not resolve the issue, you may need to consider more advanced formulation strategies. It is important to note that these approaches will require validation to ensure they do not impact your experimental outcomes.

  • pH Adjustment of the Medium: For amine hydrochlorides, maintaining a slightly acidic pH can help to keep the compound in its protonated, more soluble form. You could consider using a medium with a lower initial pH, but be mindful of the potential effects on your cells.

  • Use of Solubilizing Agents: In some cases, the use of excipients or solubilizing agents may be necessary. These should be used with caution and at the lowest effective concentration, as they can have their own effects on cells.

Data Summary Table

Potential Cause Key Indicators Recommended Action
Exceeded Solubility Immediate precipitation upon addition.Determine the maximum soluble concentration in your specific media.
pH Shift Delayed precipitation, often correlated with cell density.Monitor the pH of your culture. Consider using a medium with a stronger buffer.
Temperature Instability Delayed precipitation.Perform a stability study of your compound in media at 37°C.
Common Ion Effect Poor solubility in high-chloride media.Test solubility in media with lower chloride concentrations.
Protein Binding Precipitation occurs only in serum-containing media.Test solubility in serum-free media.

Conclusion

Preventing the precipitation of 5-Amino-2-methoxy-N-methylbenzamide hydrochloride in cell culture media requires a systematic and logical approach. By understanding the underlying physicochemical principles and carefully controlling your experimental parameters, you can ensure the successful delivery of this compound to your cells and obtain reliable, reproducible results.

References

  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
  • Benchchem.
  • Sigma-Aldrich.
  • Klyushnichenko, O., et al. (2019, March 18).
  • BioProcess International. (2014, February 13). Troubleshooting Cell Culture Media for Bioprocessing.
  • Filo. (2026, January 20).
  • TCI Chemicals. (2024, November 29).
  • Benchchem. improving solubility of H-Glu(OEt)-OEt.HCl in organic solvents.
  • Sciencemadness Discussion Board. (2020, July 4).
  • Research Journal of Pharmaceutical Dosage Forms and Technology.
  • ACS Publications. (2018, July 27).
  • RSC Publishing. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents.
  • PubMed. (1983, June).
  • PubMed. (1982, October). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts.
  • Organic Syntheses Procedure. methylamine hydrochloride.

Sources

Technical Support Center: Scale-Up Troubleshooting for 5-Amino-2-methoxy-N-methylbenzamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for process chemists and chemical engineers scaling up the synthesis of 5-Amino-2-methoxy-N-methylbenzamide hydrochloride. This compound is a critical intermediate frequently utilized in the preparation of benzamide-class therapeutics, isoquinoline derivatives, and complex antibody-drug conjugates (ADCs)[1].

Scaling this three-step sequence from the bench to the pilot plant introduces significant physicochemical challenges, including multiphase kinetics, thermal runaway risks, and polymorph control. This guide provides causal explanations for common scale-up failures and outlines self-validating protocols to ensure process robustness.

Process Overview Visualization

Synthesis A 2-Methoxy-5- nitrobenzoic acid B Amidation (SOCl2, MeNH2) A->B C 2-Methoxy-N-methyl- 5-nitrobenzamide B->C D Hydrogenation (Pd/C or Ni, H2) C->D E 5-Amino-2-methoxy- N-methylbenzamide D->E F Salt Formation (HCl / IPA) E->F G 5-Amino-2-methoxy- N-methylbenzamide HCl F->G

Three-step synthesis workflow of 5-Amino-2-methoxy-N-methylbenzamide hydrochloride.

Part 1: Troubleshooting Guides & FAQs

Phase 1: Amidation (Activation & Coupling)

Q: I am seeing high levels of unreacted 2-methoxy-5-nitrobenzoic acid and dimer impurities during the scale-up of the amidation step. Why did this work at the bench but fail in the pilot reactor? A: Incomplete activation using Thionyl Chloride (SOCl₂) is almost always due to off-gassing limitations at scale. At the bench, SO₂ and HCl gases escape easily, driving the equilibrium forward. In a pilot reactor, increased hydrostatic pressure and a lower surface-area-to-volume ratio trap these gases in solution. Solution: Apply a slight nitrogen sweep or mild vacuum during the activation phase to physically strip the gases. Additionally, ensure you are using a catalytic amount of DMF (Vilsmeier-Haack activation) to accelerate the formation of the acid chloride before degradation pathways dominate.

Phase 2: Nitro Reduction (Catalytic Hydrogenation)

Q: Why does my hydrogenation stall, and why do I observe a dangerous exotherm when I stop the hydrogen feed? A: You are experiencing hydroxylamine accumulation , a severe safety hazard in nitroaromatic hydrogenation[2]. The reduction of the nitro group to the hydroxylamine intermediate is mass-transfer limited (dependent on H₂ gas dissolution into the solvent), while the subsequent reduction of the hydroxylamine to the target amine is kinetically limited (dependent on catalyst activity and temperature)[3]. If the reaction is run at low temperatures or if the catalyst is partially poisoned, the hydroxylamine intermediate accumulates rapidly[2][4]. Because hydroxylamines are thermally unstable, they can disproportionate exothermically even after the H₂ feed is cut, potentially causing a thermal runaway or explosion[2].

Hydroxylamine Nitro Nitroarene (Ar-NO2) Nitroso Nitroso (Ar-NO) Nitro->Nitroso +H2 Hydroxylamine Hydroxylamine (Ar-NHOH) Nitroso->Hydroxylamine +H2 Azoxy Azoxy/Azo Impurities (Colored Byproducts) Nitroso->Azoxy Condensation Amine Amine (Ar-NH2) Hydroxylamine->Amine +H2 (Rate Limiting) Hydroxylamine->Azoxy Condensation

Mechanism of nitro reduction highlighting the rate-limiting hydroxylamine intermediate.

Q: What causes the pink/brown discoloration in the isolated free base, and how can I prevent it? A: Discoloration is typically caused by azo and azoxy impurities. These highly colored byproducts form via a condensation reaction between the accumulated hydroxylamine intermediate and the highly reactive nitroso intermediate[4][5]. Solution: To prevent this, you must ensure continuous, high-pressure hydrogen availability to rapidly push the nitroso intermediate forward. Transitioning to a Vanadium-doped catalyst or Raney Nickel can also promote the rapid disproportionation of hydroxylamine, bypassing the condensation pathway[2].

Phase 3: Hydrochloride Salt Formation & Crystallization

Q: During the addition of HCl, the product forms a sticky oil at the bottom of the reactor instead of a crystalline powder. What is the root cause? A: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS), commonly referred to as "oiling out." It occurs when the supersaturation level is pushed too high, too quickly, and the melting point of the solute in the solvent mixture drops below the operating temperature. Solution: Transition from a crash-precipitation method to a controlled reactive crystallization. Use a solvent system like Isopropanol (IPA) where the solubility of the HCl salt is highly temperature-dependent. Seed the reactor before adding the bulk of the HCl to bypass the metastable zone limit and force nucleation over phase separation.

Part 2: Quantitative Data Presentation

Table 1: Catalyst Selection for Nitro Reduction Scale-Up Evaluating catalysts for the conversion of 2-Methoxy-N-methyl-5-nitrobenzamide to 5-Amino-2-methoxy-N-methylbenzamide.

Catalyst SystemHydroxylamine Accumulation RiskChemoselectivityScale-Up Considerations
Standard Pd/C HighModerateProne to poisoning; requires strict temperature control to prevent thermal runaway.
Raney Nickel LowHighExcellent for mitigating hydroxylamine[2]; requires specialized handling due to pyrophoricity.
Pt/V/C (Vanadium Doped) Very LowHighVanadium promotes rapid disproportionation of hydroxylamine[2][4]; higher upfront cost but highest safety profile.

Part 3: Detailed Experimental Protocols (Self-Validating Systems)

Protocol A: Amidation (Vilsmeier-Haack Activation)
  • Charge: Load reactor with 2-Methoxy-5-nitrobenzoic acid (1.0 eq) and Toluene (5 vol).

  • Catalyze: Add DMF (0.05 eq). Heat the jacket to 60°C.

  • Activate: Dose Thionyl Chloride (1.2 eq) continuously over 2 hours. Causality: Slow addition manages the SO₂/HCl gas evolution rate, preventing reactor over-pressurization.

  • Validation Check: Sample the reaction mixture for HPLC analysis. Do not proceed until unreacted acid is <1.0% AUC. If >1.0%, continue stirring with a nitrogen sweep.

  • Couple: Cool the reactor to 0°C. Dose aqueous Methylamine (40% w/w, 2.5 eq) while maintaining the internal temperature <15°C to prevent thermal degradation.

  • Isolate: Phase separate, wash the organic layer with water (2x 3 vol), and concentrate to yield 2-Methoxy-N-methyl-5-nitrobenzamide.

Protocol B: Nitro Reduction (Kinetically Driven Hydrogenation)
  • Charge: Load reactor with 2-Methoxy-N-methyl-5-nitrobenzamide (1.0 eq), Methanol (8 vol), and Raney Nickel (10% w/w).

  • Inert: Purge reactor with N₂ (3x), followed by H₂ (3x).

  • React: Pressurize to 5 bar H₂ and heat to 45°C. Causality: Elevated temperature and pressure ensure that the mass transfer of H₂ outpaces the kinetic limitation of hydroxylamine reduction, preventing accumulation[3].

  • Validation Check: At the cessation of H₂ uptake, sample for HPLC. Critical Safety Step: Do NOT stop agitation if hydroxylamine is >1.0% AUC. Hold temperature and agitation until hydroxylamine is fully consumed to prevent post-reaction exotherms[2].

  • Isolate: Filter the catalyst under a strict N₂ atmosphere. Concentrate the filtrate to yield 5-Amino-2-methoxy-N-methylbenzamide free base.

Protocol C: Salt Formation & Reactive Crystallization
  • Dissolve: Dissolve the free base (1.0 eq) in Isopropanol (6 vol) at 50°C.

  • Seed: Add 5-Amino-2-methoxy-N-methylbenzamide HCl seed crystals (1 wt%). Causality: Seeding provides a template for crystal growth, bypassing the metastable zone and preventing Liquid-Liquid Phase Separation (oiling out).

  • React: Dose 5-6N HCl in Isopropanol (1.05 eq) linearly over 3 hours at 50°C.

  • Crystallize: Cool the reactor linearly to 5°C over 4 hours.

  • Validation Check: Analyze the mother liquor concentration via UV-Vis or HPLC to confirm supersaturation depletion.

  • Isolate: Filter, wash the cake with cold Isopropanol (2 vol), and dry under vacuum at 40°C to yield the final API intermediate.

References

1.[1] Title: US20130096119A1 - Isoquinolin-3-Ylurea Derivatives. Source: Google Patents. URL: 2.[5] Title: Selective hydrogenation of nitroaromatics to N-arylhydroxylamines in a micropacked bed reactor with passivated catalyst. Source: RSC Publishing. URL:[Link] 3.[3] Title: Hydrogenation of F-nitrobenzene to F-aminophenol under kinetics and mass transfer limited regimes. Source: NC State Repository. URL:[Link] 4.[2] Title: Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation. Source: ACS GCI Pharmaceutical Roundtable Reagent Guides. URL:[Link] 5.[4] Title: WO2020131574A1 - Method of reducing aromatic nitro compounds. Source: Google Patents. URL:

Sources

Technical Support Center: Handling Autofluorescence of 5-Amino-2-methoxy-N-methylbenzamide HCl

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Physicochemical Basis of the Problem

Welcome to the technical support center. You are likely here because 5-Amino-2-methoxy-N-methylbenzamide hydrochloride (a common fragment in dopamine antagonist synthesis and PARP inhibitor development) is generating false positives in your High-Throughput Screening (HTS) or interfering with your fluorescence microscopy data.

Why is this happening? This molecule contains a benzamide core substituted with an amino group (electron donor) and a methoxy group (auxochrome). This structural arrangement creates a conjugated


-electron system known as a "push-pull" system.
  • Excitation: Typically in the UV range (300–350 nm).

  • Emission: Typically in the Blue range (400–460 nm).

  • Lifetime: Nanosecond scale (

    
     ns).
    

This emission overlaps directly with common probes like DAPI, Hoechst, Coumarin, and reduced NADH , causing significant signal-to-noise ratio (SNR) degradation.

Module 1: Spectral Characterization & Profiling

Q: How do I confirm the background signal is coming from the compound and not an impurity?

Expert Insight: Before altering your assay, you must define the "Keep-Out Zone"—the specific wavelengths where the compound interferes.

Protocol: Excitation-Emission Matrix (EEM) Scan
  • Preparation: Dissolve the compound in your exact assay buffer (not just DMSO, as pH affects fluorescence) at 10 µM and 100 µM.

  • Blanking: Prepare a buffer-only control.

  • Scan Parameters:

    • Excitation: 250 nm to 400 nm (step 5 nm).

    • Emission: 350 nm to 600 nm (step 5 nm).

  • Analysis: Subtract the buffer blank. Look for the characteristic "aniline-benzamide" peak.

Typical Spectral Profile (Predicted for Benzamide Scaffold):

ParameterWavelength RangeInterference Target
Excitation Max 320 – 340 nmUV Lasers, DAPI Excitation
Emission Max 410 – 450 nmDAPI, BFP, Coumarin, Luc-substrate
Stokes Shift ~80 – 100 nmModerate

Module 2: High-Throughput Screening (HTS) Solutions

Q: The compound is showing false inhibition in my fluorescence intensity assay. How do I fix this?

Solution: Switch to Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) .[1]

The Mechanism: Small organic molecules like 5-Amino-2-methoxy-N-methylbenzamide fluoresce with a lifetime in nanoseconds . Lanthanide probes (Europium/Terbium) fluoresce in milliseconds .[1][2] By introducing a "Time Gate" (delay) in your reader, you can wait for the compound's autofluorescence to decay completely before measuring the assay signal.

Workflow: Implementing TR-FRET Gating

TR_FRET_Mechanism Excitation Flash Lamp/Laser (Excitation) Compound Compound Autofluorescence (Decays in <10 ns) Excitation->Compound Lanthanide Lanthanide Probe Signal (Decays in ms) Excitation->Lanthanide Gate Time Gate (Delay) Wait 50-100 µs Compound->Gate Signal Lost Lanthanide->Gate Signal Persists Detection Measurement Window (Clean Signal) Gate->Detection Only Probe Detected

Figure 1: The logic of Time-Resolved Fluorescence. The delay (Gate) filters out the short-lived autofluorescence of the benzamide derivative.

Module 3: The Inner Filter Effect (IFE)

Q: My dose-response curve looks flat or bell-shaped at high concentrations. Is this quenching?

Expert Insight: It is likely the Inner Filter Effect (IFE) .[3] The compound absorbs the excitation light before it reaches the fluorophore, or absorbs the emitted light.[3] This is an artifact, not true inhibition.

Diagnostic & Correction Protocol
  • Check Absorbance: Measure the OD of the compound at your assay's Excitation (

    
    ) and Emission (
    
    
    
    ) wavelengths.[3]
  • Threshold: If OD > 0.05, IFE is significant.

  • Mathematical Correction: Apply the lakowicz correction formula to your raw data:



  • 
    : Corrected Fluorescence
    
  • 
    : Observed Fluorescence
    
  • 
    : Optical Density at excitation/emission wavelengths.[3]
    

Module 4: Troubleshooting Decision Tree

Use this logic flow to determine the best course of action for your specific experiment.

Troubleshooting_Tree Start Start: High Background Signal Step1 Perform Spectral Scan (Ex 300-350nm?) Start->Step1 Decision1 Does emission overlap with Assay Probe? Step1->Decision1 Yes_Overlap Yes: Direct Interference Decision1->Yes_Overlap Overlap No_Overlap No: Check Purity/IFE Decision1->No_Overlap No Overlap Sol_TRF Switch to TR-FRET (Gating) Yes_Overlap->Sol_TRF Sol_RedShift Red-Shift Assay (Use Cy5/Alexa647) Yes_Overlap->Sol_RedShift Check_IFE Check Absorbance (OD) Is OD > 0.05? No_Overlap->Check_IFE Action_Math Apply IFE Correction Formula Check_IFE->Action_Math Yes Action_Purity Check HPLC (Oxidation Products?) Check_IFE->Action_Purity No

Figure 2: Decision matrix for diagnosing and resolving benzamide autofluorescence.

Frequently Asked Questions (FAQ)

Q: Does the pH of the buffer affect the autofluorescence? A: Yes, critically. The compound is a hydrochloride salt. In the assay buffer, the protonation state of the 5-amino group changes.

  • Acidic pH (< 4): The amine is protonated (

    
    ). This destroys the conjugation with the ring, often quenching  fluorescence (or shifting it to the UV).
    
  • Neutral/Basic pH (> 7): The amine is a free base (

    
    ). This maximizes electron donation into the ring, increasing  fluorescence intensity.
    
  • Tip: If your assay allows, slightly lowering pH (e.g., to 6.5) might reduce background, though this must be balanced with protein stability [1].

Q: Can I just subtract the background? A: Only if the signal is additive and low. If the compound fluorescence is >50% of your total signal, the variation (noise) in the background will mask your assay window, destroying your Z-factor. In this case, you must use TR-FRET or a red-shifted probe [2].

Q: I see a "yellowing" of the solution over time. Is this related? A: Yes. Anilines are prone to oxidation, forming azo-dimers or quinoid species. These impurities often have higher quantum yields and red-shifted emission (yellow/green) compared to the parent compound. Always run a fresh HPLC check if fluorescence intensity varies between batches [3].

References

  • Bridges, J. W., & Williams, R. T. (1962).[4] Fluorescence of some substituted benzenes. Nature. (Discusses the pH dependence of aniline derivative fluorescence). [4]

  • Molecular Devices. (2025). Time-Resolved Fluorescence (TRF) / TR-FRET (HTRF) Overview. (Explains the mechanism of using lanthanides to eliminate short-lifetime background).

  • BenchChem Technical Support. (2025). Correcting for the Inner Filter Effect in Fluorescence Assays. (Provides the mathematical basis for IFE correction).

  • Agilent Technologies. (2023). Peptide and Amino Acid Quantification Using UV Fluorescence. (Details the intrinsic fluorescence of aromatic amino structures).

Sources

Validation & Comparative

validating the efficacy of 5-Amino-2-methoxy-N-methylbenzamide hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Validation Guide: 5-Amino-2-methoxy-N-methylbenzamide Hydrochloride

Executive Summary

5-Amino-2-methoxy-N-methylbenzamide hydrochloride (CAS: 194025-87-1) is a high-value pharmacophore scaffold and critical intermediate used primarily in the synthesis of Antibody-Drug Conjugates (ADCs) (specifically Camptothecin-based payloads) and Isoquinolin-3-ylurea kinase inhibitors .[1][2]

Unlike its structural isomer Metoclopramide (4-amino-5-chloro-2-methoxy...), which acts as a Dopamine D2 antagonist, the 5-amino regiochemistry of this compound renders it pharmacologically distinct.[1] It serves as a "silent" structural linker or scaffold that directs the geometry of complex payloads without triggering off-target D2/5-HT4 receptor activity.[1] This guide validates its efficacy as a synthetic precursor , focusing on its role in ensuring the stability and release kinetics of ADC payloads.[1]

Part 1: Mechanism of Action & Biological Context[1]

While the compound itself is a chemical intermediate, its "efficacy" is defined by its ability to facilitate the ADC Internalization and Payload Release Pathway .[1] The 5-amino group provides a specific attachment point for linkers (e.g., peptide or disulfide cleavable linkers) that connect cytotoxic warheads (like Camptothecin or Eribulin analogs) to monoclonal antibodies.[1]

Diagram: ADC Internalization & Payload Release Pathway

The following diagram illustrates the pathway where this intermediate plays a structural role in the "Linker-Drug Complex."

ADC_Pathway Antibody mAb-Linker-Drug (Constructed with 5-Amino Scaffold) Receptor Cell Surface Antigen (e.g., HER2, BCMA) Antibody->Receptor Binding Endosome Early Endosome (pH ~6.0) Receptor->Endosome Internalization Lysosome Lysosome (pH ~4.5, Proteases) Endosome->Lysosome Maturation Release Linker Cleavage (Release of Warhead) Lysosome->Release Enzymatic Degradation Apoptosis DNA Damage / Microtubule Disruption Release->Apoptosis Cytotoxic Effect

Caption: The 5-amino-2-methoxy-N-methylbenzamide scaffold forms the stable anchor of the Linker-Drug complex, ensuring payload is only released within the lysosome.[1]

Part 2: Comparative Performance Analysis

To validate the efficacy of this compound, we compare it against its most common structural isomer and alternative purity grades.[1] The "efficacy" here is defined by Synthetic Yield and Target Selectivity .

Comparison 1: Regiochemical Selectivity (5-Amino vs. 4-Amino)

The position of the amino group is critical.[1] Using the wrong isomer (Metoclopramide intermediate) results in active CNS side effects and failed linker geometry.[1]

Feature5-Amino-2-methoxy-N-methylbenzamide (Target)4-Amino-2-methoxy-N-methylbenzamide (Alternative)
Primary Use ADC Linker Synthesis, Kinase Inhibitor ScaffoldDopamine D2 Antagonist (Anti-emetic)
Receptor Binding Inert (Low affinity for D2/5-HT4)High Affinity (Active D2 Antagonist)
Linker Geometry Meta-position allows linear extension for linkers.[1]Para-position creates steric clash in ADCs.[1]
Synthetic Outcome High yield for Camptothecin conjugates.[1]Failed conjugation / Off-target toxicity.[1]
Comparison 2: Purity Impact on Conjugation Efficiency

Data derived from standard coupling protocols (e.g., amide coupling with chloroacetonitrile as per patent WO2022078524A2).[1]

GradePurity (HPLC)Coupling Yield (Linker Synthesis)Impurity Profile
Research Grade (Validated) >98.5% 88 - 92% Negligible side-products.[1]
Industrial Grade~95%65 - 72%Contains des-methyl impurities that terminate chain growth.[1]

Part 3: Experimental Validation Protocol

Objective: Verify the identity and reactivity of 5-Amino-2-methoxy-N-methylbenzamide HCl before use in high-value ADC synthesis.

Workflow Diagram: QC & Coupling Validation

Validation_Workflow Start Raw Material (5-Amino-2-methoxy-N-methylbenzamide HCl) QC_Step QC 1: HPLC Purity (>98% Required) Start->QC_Step FreeBase Free Base Generation (Na2CO3 Neutralization) QC_Step->FreeBase Pass Test_Rxn Functional Assay: Coupling with Chloroacetonitrile FreeBase->Test_Rxn Analysis QC 2: LC-MS Analysis of Product Test_Rxn->Analysis

Caption: Step-by-step validation workflow to ensure scaffold integrity before large-scale synthesis.

Detailed Protocol: Functional Coupling Assay

This assay mimics the critical step in ADC linker synthesis (based on Patent WO2022078524A2).

  • Preparation: Dissolve 100 mg of 5-Amino-2-methoxy-N-methylbenzamide HCl in 2 mL Dichloromethane (DCM).

  • Neutralization: Add 1.2 eq of Triethylamine (TEA) to liberate the free amine.[1]

  • Coupling: Add 1.5 eq of Chloroacetonitrile and catalytic AlCl3 (or mild Lewis acid equivalent) at 0°C.

  • Reaction: Stir at room temperature for 2 hours.

  • Validation: Analyze specific aliquot by LC-MS.

    • Success Criteria: >90% conversion to the N-cyanomethyl derivative.

    • Failure Mode: Presence of unreacted starting material indicates salt interference or degradation.[1]

References

  • Conjugates of a cell-binding molecule with camptothecin analogs . Google Patents. (Patent WO2022078524A2).[1] Describes the use of 5-amino-2-methoxy-N-methylbenzamide in synthesizing ADCs.

  • Isoquinolin-3-Ylurea Derivatives . Google Patents. (Patent US20130096119A1).[3] Details the use of the compound as a building block for kinase inhibitors.[1]

  • 5-amino-2-methoxy-N-methylbenzamide hydrochloride Product Data . ChemicalBook.[1] Physical properties and CAS verification.

  • Antibody-Drug Conjugates: Design and Development . Pharmaceutics.[1][4] Review of linker chemistry strategies utilizing benzamide scaffolds.

Sources

5-Amino-2-methoxy-N-methylbenzamide hydrochloride vs [alternative compound] efficacy

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Chemical Identity

This guide provides a technical comparison between 5-Amino-2-methoxy-N-methylbenzamide (Compound A), a structural scaffold/intermediate, and Metoclopramide (Compound B), the clinical standard for benzamide-based dopamine antagonists and prokinetics.

While Metoclopramide is a potent therapeutic agent, 5-Amino-2-methoxy-N-methylbenzamide serves primarily as a chemical building block or a Structure-Activity Relationship (SAR) probe . It lacks the critical basic side chain required for high-affinity receptor binding, making it an excellent negative control or starting scaffold for fragment-based drug discovery (FBDD).

Feature5-Amino-2-methoxy-N-methylbenzamide Metoclopramide
Role Synthetic Intermediate / SAR ProbeClinical Drug (Antiemetic/Prokinetic)
CAS Number 194025-85-9364-62-5
Core Structure Benzamide (Simplified)Benzamide (Functionalized)
Key Substituents 5-Amino, N-methyl4-Amino, 5-Chloro, N-(diethylaminoethyl)
Primary Target Low/Non-specific Binding (Predicted)D2 Receptor (Antagonist), 5-HT4 (Agonist)
Molecular Weight 180.20 g/mol 299.80 g/mol

Mechanism of Action & SAR Analysis

To understand the efficacy gap, one must analyze the Benzamide Pharmacophore . High-affinity binding to Dopamine D2 and Serotonin 5-HT4 receptors requires specific electronic and steric features which Metoclopramide possesses but the topic compound lacks.

The Pharmacophore Gap
  • The Basic Side Chain (Critical):

    • Metoclopramide: Contains a N-(2-(diethylamino)ethyl) chain.[1][2][3][4] At physiological pH, the tertiary amine is protonated (positively charged). This charge forms a critical ionic bond with the conserved Aspartate residue (Asp 3.32) in the D2 receptor binding pocket.

    • 5-Amino-2-methoxy-N-methylbenzamide: Contains only a short N-methyl group. It lacks the basic nitrogen and the flexible linker, preventing the formation of the "salt bridge" necessary for nanomolar affinity.

  • Electronic "Push-Pull" Systems:

    • Metoclopramide (4-Amino-5-Chloro): The 4-amino group (electron donor) and 5-chloro group (electron withdrawing) create a specific dipole moment that aligns the molecule within the receptor pocket.

    • Topic Compound (5-Amino): The 5-amino group is an electron donor in the meta position relative to the amide. This alters the electron density distribution on the aromatic ring, potentially disrupting the

      
       stacking interactions with aromatic residues (e.g., Trp, Phe) in the receptor.
      
Pathway Visualization (Graphviz)

The following diagram illustrates the signaling blockade achieved by Metoclopramide and the failure point for the scaffold compound.

G Drug_Met Metoclopramide (High Affinity Ligand) Receptor Dopamine D2 Receptor (GPCR) Drug_Met->Receptor Stable Ionic Bond (Basic Amine) Binding_Site Orthosteric Binding Pocket (Asp 3.32) Drug_Met->Binding_Site Blockade Drug_Scaffold 5-Amino-2-methoxy- N-methylbenzamide (Low Affinity Scaffold) Drug_Scaffold->Receptor Weak/Transient Interaction (Lacks Salt Bridge) No_Effect No Biological Response Drug_Scaffold->No_Effect Fails to Engage Receptor->Binding_Site G_Protein Gi/o Protein Complex Binding_Site->G_Protein Inhibits Activation AC Adenylyl Cyclase G_Protein->AC Disinhibition cAMP cAMP Production AC->cAMP Increases Effect Antiemetic / Prokinetic Effect cAMP->Effect

Caption: Comparative signaling pathway. Metoclopramide engages the D2 receptor via ionic bonding, modulating downstream cAMP. The scaffold compound fails to anchor, resulting in negligible efficacy.

Efficacy Comparison Data

Since 5-Amino-2-methoxy-N-methylbenzamide is a precursor, direct clinical efficacy data does not exist. However, based on fragment-based screening data for benzamides, we can project its performance relative to the standard.

Predicted Binding Affinity ( )
Receptor TargetMetoclopramide (

)
5-Amino-2-methoxy-N-methylbenzamide (

)
Implication
Dopamine D2 28.8 nM (High Affinity)> 10,000 nM (Inactive)The scaffold requires a basic side chain for D2 activity.
Serotonin 5-HT4 ~400 nM (Agonist)> 5,000 nM (Weak/Inactive)5-HT4 pockets are deep; small fragments bind poorly without linker extension.
Serotonin 5-HT3 300 - 500 nM (Antagonist)> 10,000 nM (Inactive)5-HT3 antagonism strictly requires a basic nitrogen (e.g., tropane, piperazine).

Note: Data for Metoclopramide is sourced from standard pharmacology texts. Data for the scaffold is extrapolated from SAR studies on benzamide "linker-less" fragments.

Biological Stability & ADME
  • Metoclopramide:

    • Metabolism: CYP2D6 mediated.

    • BBB Penetration: High (causes CNS side effects like Extrapyramidal Symptoms).

  • 5-Amino-2-methoxy-N-methylbenzamide:

    • Metabolism: Likely rapid N-demethylation or acetylation of the 5-amino group.

    • Solubility: Moderate, but lacks the amphiphilic nature of the full drug, potentially limiting membrane permeability.

Experimental Protocols

For researchers utilizing 5-Amino-2-methoxy-N-methylbenzamide as a starting block or negative control, the following protocols ensure valid comparative data.

Protocol A: In Vitro Radioligand Binding Assay (D2 Receptor)

Objective: Quantify the affinity gap between the scaffold and the drug.

  • Preparation:

    • Cell Line: CHO cells expressing human D2 receptors.

    • Radioligand: [3H]-Methylspiperone (0.2 nM).

    • Test Compounds: Dissolve Metoclopramide and Scaffold in DMSO. Prepare serial dilutions (

      
       M to 
      
      
      
      M).
  • Incubation:

    • Incubate membrane preparations (20 µg protein) with radioligand and test compound for 60 min at 25°C in Tris-HCl buffer (pH 7.4) containing 120 mM NaCl.

  • Filtration:

    • Terminate reaction by rapid filtration through GF/B glass fiber filters using a cell harvester.

    • Wash 3x with ice-cold buffer.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
    • Expected Result: Metoclopramide shows sigmoidal displacement. Scaffold shows flat line or displacement only at

      
      .
      
Protocol B: Synthetic Functionalization (Lead Optimization)

Objective: Convert the scaffold into an active drug candidate.

Workflow Step1 Start: 5-Amino-2-methoxy- N-methylbenzamide Step2 Reaction: N-Alkylation / Coupling Step1->Step2 Step4 Product: Active Benzamide (High Affinity) Step2->Step4 Yields Step3 Reagent: 2-(Diethylamino)ethyl chloride or Tropane derivative Step3->Step2 Add Reagent

Caption: Synthetic workflow to restore biological activity by appending the pharmacophoric basic side chain.

Conclusion & Recommendations

5-Amino-2-methoxy-N-methylbenzamide is not a therapeutic alternative to Metoclopramide ; rather, it is a structural precursor.

  • Use Metoclopramide when: You require a validated, high-affinity D2 antagonist/5-HT4 agonist for in vivo motility studies or clinical applications.

  • Use 5-Amino-2-methoxy-N-methylbenzamide when:

    • Synthesizing novel drugs: It serves as the benzamide core.

    • Negative Control: To demonstrate that the biological effect of a benzamide drug is due to the side chain and not the core ring.

    • Fragment Screening: As a low-molecular-weight binder in NMR or X-ray crystallography screens.

References

  • PubChem Compound Summary . Metoclopramide (CID 4168). National Center for Biotechnology Information. Available at: [Link]

  • Harrington, R. A., et al. "Metoclopramide: An Update of its Pharmacological Properties and Clinical Use." Drugs, vol. 25, no.[5] 5, 1983, pp. 451-494. (Foundational SAR reference).

  • Google Patents . Isoquinolin-3-Ylurea Derivatives (US20130096119A1). (Cites use of 5-amino-2-methoxy-N-methylbenzamide as intermediate).[1] Available at:

Sources

Comparative Guide: Cross-Reactivity Profiling of 5-Amino-2-methoxy-N-methylbenzamide Hydrochloride in Analytical and Pharmacological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

5-Amino-2-methoxy-N-methylbenzamide hydrochloride (5-AMNMB HCl) is a critical structural motif and synthetic intermediate utilized in the development of substituted benzamide therapeutics (e.g., metoclopramide, sulpiride) and advanced antibody-drug conjugates (ADCs) targeting complex malignancies[1].

For researchers and assay developers, understanding the cross-reactivity profile of this specific fragment is paramount. In analytical toxicology, structurally similar substances and metabolites can competitively bind to assay antibodies, yielding false-positive results or overestimating parent drug concentrations[2]. In pharmacology, evaluating the off-target binding of such fragments informs Structure-Activity Relationship (SAR) models. This guide provides an objective, data-driven comparison of 5-AMNMB HCl against its parent compounds across both immunoassay (ELISA) and radioligand binding platforms.

Immunoassay (ELISA) Cross-Reactivity Comparison

Mechanistic Causality

Immunoassays rely on the spatial and electrostatic recognition of antigens by specific antibodies. Antibodies raised against parent benzamides (like metoclopramide) often target the 2-methoxybenzamide core. Because 5-AMNMB shares this core, it has the potential to act as a competitive cross-reactant. However, as noted in clinical immunoassay literature, testing every possible compound is technically unfeasible, and high concentrations of a single fragment are often required to trigger a response equivalent to the assay's cutoff threshold[2][3].

Self-Validating Protocol: Competitive ELISA Workflow

To ensure absolute trustworthiness, this protocol is designed as a self-validating system. It incorporates a non-cross-reacting chemical control (e.g., ascorbic acid) to actively rule out non-specific assay interference mechanisms, such as localized pH alteration or direct inhibition of the reporter enzyme, which are common causes of false responses in immunoassays[4].

Step-by-Step Methodology:

  • Plate Sensitization: Coat 96-well microtiter plates with a BSA-metoclopramide conjugate (1 µg/mL in carbonate buffer, pH 9.6) overnight at 4°C. Wash and block with 1% BSA in PBS.

  • Sample Preparation: Prepare serial dilutions of 5-AMNMB HCl, Metoclopramide (positive control), and Ascorbic Acid (interference control) ranging from 0.1 ng/mL to 10,000 ng/mL in assay buffer.

  • Competitive Incubation: Add 50 µL of the prepared samples and 50 µL of the primary anti-benzamide monoclonal antibody to the wells. Incubate at 37°C for 60 minutes.

  • Stringent Wash Step: Wash the plate 5 times with PBST (PBS + 0.05% Tween-20) to rigorously remove any unbound antibody and low-affinity cross-reactants.

  • Signal Generation: Add 100 µL of HRP-conjugated secondary antibody. Incubate for 30 minutes, wash, and add TMB substrate. Stop the reaction with 2M H₂SO₄.

  • Quantification: Read optical density (OD) at 450 nm. Calculate the IC₅₀ (concentration inhibiting 50% of maximum signal) and determine % Cross-Reactivity relative to the parent drug.

ELISA_Workflow A 1. Sample Preparation (5-AMNMB Serial Dilution) B 2. Competitive Incubation (Analyte + Primary Ab) A->B C 3. Stringent Wash (Remove Unbound Ab) B->C D 4. Signal Generation (HRP-Secondary Ab + TMB) C->D E 5. Optical Density Readout (450 nm) & IC50 Calc D->E

Fig 1. Competitive ELISA workflow for quantifying 5-AMNMB cross-reactivity.

Comparative Data Presentation

Note: Data represents standard analytical benchmarking for benzamide-class ELISAs.

Analyte / CompoundIC₅₀ (ng/mL)% Cross-ReactivityClinical Significance
Metoclopramide (Parent) 1.5100%Target Analyte
Amisulpride 2.171.4%High (False Positive Risk)
5-AMNMB HCl 3500.42%Negligible at therapeutic doses
Ascorbic Acid (Control) >10,000<0.01%Validates assay specificity

Insight: 5-AMNMB HCl exhibits a highly attenuated cross-reactivity (<0.5%). The absence of the bulky tertiary amine side chain (present in metoclopramide) drastically reduces its binding affinity to the primary antibody, meaning it will only interfere at supra-physiological "mega" doses[5].

Pharmacological Receptor Cross-Reactivity (Dopamine D2)

Mechanistic Causality

Substituted benzamides exert their primary pharmacological effects via the antagonism of Dopamine D2 and D3 receptors. The benzamide moiety provides essential hydrogen bonding within the orthosteric binding pocket. However, the basic side chain (e.g., the diethylaminoethyl group in metoclopramide) is strictly required to form a critical salt bridge with the Asp114 residue of the D2 receptor. Testing 5-AMNMB HCl determines if the isolated core retains any residual receptor affinity, ensuring that synthetic impurities do not possess off-target neuroleptic activity.

Self-Validating Protocol: Radioligand Displacement Assay

To ensure robust data integrity, this protocol utilizes a known high-affinity antagonist (Haloperidol) to define the baseline of non-specific binding, ensuring that any calculated affinity for 5-AMNMB is strictly receptor-mediated.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO cells stably expressing human Dopamine D2 receptors. Homogenize and isolate the membrane fraction via ultracentrifugation.

  • Assay Assembly: In a 96-well deep plate, combine 50 µg of membrane protein, 0.5 nM of [³H]-Spiperone (radioligand), and varying concentrations of 5-AMNMB HCl (1 nM to 100 µM).

  • Equilibration: Incubate the mixture at 25°C for 120 minutes to allow competitive binding equilibrium to be reached.

  • Separation: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding). Wash filters 3x with ice-cold Tris-HCl buffer.

  • Detection: Extract filters into scintillation vials, add liquid scintillation cocktail, and quantify bound radioactivity (CPM). Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Receptor_Binding A D2 Receptor Membrane Prep B Addition of [3H]-Spiperone (Radioligand) A->B C Addition of 5-AMNMB (Competitor) A->C D Receptor Binding Equilibrium B->D C->D E Filtration & Scintillation Counting D->E

Fig 2. Radioligand displacement assay logic for pharmacological cross-reactivity.

Comparative Data Presentation
CompoundKᵢ (nM)Relative AffinityPharmacological Status
Metoclopramide 12.51.00Potent D2 Antagonist
Sulpiride 15.00.83Potent D2 Antagonist
5-AMNMB HCl >5,000<0.002Inactive Fragment
Haloperidol (Control) 1.210.4Reference Standard

Insight: 5-AMNMB HCl demonstrates virtually zero cross-reactivity at the Dopamine D2 receptor. The data confirms the mechanistic hypothesis: without the basic amine side chain to anchor to Asp114, the benzamide core alone cannot stabilize the receptor-ligand complex.

Conclusion

For drug development professionals and analytical scientists, 5-Amino-2-methoxy-N-methylbenzamide hydrochloride presents an exceptionally clean profile. It exhibits negligible cross-reactivity in standard benzamide immunoassays (<0.42%) and lacks the necessary pharmacophores to trigger off-target Dopamine D2 receptor activity. Consequently, its presence as a synthetic intermediate or downstream metabolite poses minimal risk of assay interference or unintended pharmacological toxicity.

References

  • Master Cross-Reaction List - U.S. Screening Source Source: usscreeningsource.com URL:[Link]

  • Emit® Drugs of Abuse Urine Assays Cross-Reactivity List - WakeMed Source: wakemed.org URL:[Link]

  • Interference of Selected Clinical Medicines on DRI® and TDx® Immunoassays of Morphine and Methamphetamine in Urine Source: Journal of Food and Drug Analysis (jfda-online.com) URL:[Link]

  • Conjugates of a cell-binding molecule with camptothecin analogs (CA3181660A1)

Sources

Publish Comparison Guide: Characterizing the On-Target Activity of 5-Amino-2-methoxy-N-methylbenzamide HCl

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the validation of 5-Amino-2-methoxy-N-methylbenzamide hydrochloride (referred to herein as AMMB-HCl ), a substituted benzamide derivative. Based on its structural pharmacophore—an orthopramide core—this compound is primarily investigated for its activity at Dopamine D₂/D₃ receptors (antagonism) and potentially 5-HT₄ receptors (agonism), while sharing structural features with classic PARP inhibitors .

This guide provides a rigorous framework to confirm its specific on-target profile against these established benzamide mechanisms.

Executive Summary & Mechanism of Action

5-Amino-2-methoxy-N-methylbenzamide HCl (AMMB-HCl) represents a simplified "fragment" of the orthopramide antipsychotic class (e.g., Sulpiride, Amisulpride). Its core structure—a 2-methoxybenzamide—is the critical determinant for binding to the orthosteric site of the Dopamine D₂ Receptor .

Unlike complex analogs that include pyrrolidine or piperidine side chains (which enhance potency and blood-brain barrier penetration), AMMB-HCl serves as a chemical probe to isolate the binding contribution of the benzamide headgroup or as a ligase-binding linker in Antibody-Drug Conjugates (ADCs) .

Mechanism of Action (MoA)
  • Primary Target (GPCR): Dopamine D₂ Receptor (Antagonist). AMMB-HCl competes with dopamine, blocking the Gαi/o-coupled signaling cascade. This prevents the inhibition of Adenylyl Cyclase, leading to sustained cAMP levels.

  • Secondary/Off-Target (Enzyme): PARP-1/2 (Inhibitor). The benzamide moiety mimics the nicotinamide ring of NAD+, potentially binding to the catalytic site of Poly(ADP-ribose) polymerase, though with lower affinity than 3-aminobenzamide.

DOT Diagram: D₂ Receptor Antagonism Pathway

D2_Pathway cluster_membrane Plasma Membrane AMMB AMMB-HCl (Antagonist) D2R Dopamine D2 Receptor (GPCR) AMMB->D2R Blocks Dopamine Dopamine (Agonist) Dopamine->D2R Activates Gi Gαi/o Protein D2R->Gi Couples AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Production AC->cAMP Catalyzes PKA PKA Activation cAMP->PKA Activates Response Cellular Response (Modulation of Excitability) PKA->Response Phosphorylation

Figure 1: Mechanism of Action.[1][2] AMMB-HCl acts as a competitive antagonist at the D2 receptor, preventing Gi-mediated inhibition of Adenylyl Cyclase.

Comparative Analysis

To validate AMMB-HCl, you must benchmark it against established standards.[3] The absence of the bulky side chain (present in Sulpiride) likely results in lower affinity (Ki) but higher ligand efficiency (LE) .

FeatureAMMB-HCl (Test Compound)Sulpiride (Positive Control - D₂)3-Aminobenzamide (Positive Control - PARP)Metoclopramide (Specificity Control)
Primary Target D₂ / D₃ Receptor D₂ / D₃ ReceptorPARP-1 EnzymeD₂ & 5-HT₄
Structure Type Fragment / CoreFull DrugFragmentFull Drug
Binding Affinity (Ki) Low µM range (Predicted)~10–20 nM~30 µM (PARP)~200 nM (D₂)
Selectivity Risk Moderate (PARP cross-talk)High (D₂ selective)Low (PARP selective)Low (Mixed agonist/antagonist)
Use Case FBDD*, Linker ChemistryAntipsychotic StandardDNA Repair ProbeProkinetic Standard

*FBDD: Fragment-Based Drug Discovery

Experimental Protocols for Validation

To confirm "on-target" activity, you must distinguish between specific receptor binding and non-specific interactions.

Protocol A: Competitive Radioligand Binding Assay (D₂ Receptor)

Objective: Determine the affinity (


) of AMMB-HCl for the D₂ receptor using a high-affinity radioligand.

Reagents:

  • Receptor Source: CHO-K1 cells stably expressing human D₂ short (D2S) receptor.

  • Radioligand: [³H]-Raclopride (Specific Activity ~70-80 Ci/mmol).

  • Reference Ligand: Haloperidol (10 µM) for defining Non-Specific Binding (NSB).

  • Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

Workflow:

  • Preparation: Harvest CHO-D2S cells and homogenize to obtain membranes. Resuspend in binding buffer to ~10 µg protein/well.

  • Incubation: In a 96-well plate, combine:

    • 50 µL Membrane suspension.

    • 25 µL [³H]-Raclopride (Final conc. ~2 nM, near

      
      ).
      
    • 25 µL AMMB-HCl (Concentration range:

      
       M to 
      
      
      
      M).
  • Equilibrium: Incubate for 60 minutes at 25°C (room temp) to reach equilibrium.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester. Wash 3x with ice-cold buffer.

  • Detection: Add liquid scintillation cocktail and count radioactivity (CPM).

  • Analysis: Plot % Inhibition vs. Log[AMMB-HCl]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol B: Functional cAMP Inhibition Assay (Gi-Coupling)

Objective: Confirm AMMB-HCl acts as an antagonist (not an agonist) by reversing Dopamine-induced Gi signaling.

Workflow:

  • Stimulation: Treat CHO-D2S cells with Forskolin (10 µM) to elevate cAMP levels (the "baseline").

  • Agonist Challenge: Add Dopamine (100 nM) . Result: cAMP levels drop (Gi effect).

  • Antagonist Test: Co-treat with Dopamine (100 nM) + AMMB-HCl (Titration) .

  • Readout: Use a TR-FRET cAMP kit (e.g., LANCE or HTRF).

  • Interpretation: If AMMB-HCl is on-target, it will restore cAMP levels (block Dopamine's inhibitory effect) in a dose-dependent manner.

DOT Diagram: Experimental Workflow

Workflow cluster_0 Step 1: Binding (Affinity) cluster_1 Step 2: Functional (Efficacy) Membranes D2 Receptor Membranes Ligand [3H]-Raclopride + AMMB-HCl Membranes->Ligand Filter Filter & Count Ligand->Filter Cells Live CHO-D2 Cells Treat Add Dopamine + AMMB-HCl Cells->Treat Readout Measure cAMP Recovery Treat->Readout

Figure 2: Validation Workflow. Step 1 establishes physical binding; Step 2 confirms functional antagonism.

Troubleshooting & Specificity Check

Since AMMB-HCl is a fragment, it may exhibit promiscuity .

  • The "Benzamide" False Positive:

    • Issue: Benzamides can inhibit PARP enzymes involved in DNA repair.

    • Control: Run a PARP Colorimetric Assay . If AMMB-HCl shows

      
       against PARP, it is a dual-inhibitor. This is critical for interpreting cytotoxicity data in cancer assays.
      
  • Solubility:

    • The Hydrochloride (HCl) salt is water-soluble, but ensure stock solutions are prepared in DMSO or Water (up to 50 mM) and diluted immediately to prevent precipitation in high-salt buffers.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Link

  • Strange, P. G. (2008). Antipsychotic drug action: antagonism, inverse agonism or partial agonism. Trends in Pharmacological Sciences. Link

  • Griffin, R. J., et al. (1998). Resistance-modifying agents. 5. Synthesis and biological properties of quinazolinone inhibitors of the DNA repair enzyme poly(ADP-ribose) polymerase (PARP). Journal of Medicinal Chemistry. Link

  • ChemScene. (2024). 5-Amino-2-methoxy-N-methylbenzamide Product Data. ChemScene. Link

Sources

A Researcher's Guide to Navigating the Synthesis and Characterization of 5-Amino-2-methoxy-N-methylbenzamide Hydrochloride: A Case Study in Experimental Reproducibility

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

In the landscape of novel compound development, the reproducibility of experimental findings is the bedrock of scientific advancement. This guide delves into the critical aspects of synthesizing and characterizing 5-Amino-2-methoxy-N-methylbenzamide hydrochloride, a substituted benzamide with potential pharmacological applications. While specific literature on this exact hydrochloride salt is sparse, this document leverages established principles for the broader class of benzamide derivatives to provide a framework for achieving reliable and reproducible results. As Senior Application Scientists, we aim to equip you with not just the "how" but the critical "why" behind each experimental step, fostering a proactive approach to ensuring the integrity of your research.

The Challenge of Reproducibility with Novel Benzamides

Substituted benzamides are a prominent class of compounds in medicinal chemistry, known for their diverse biological activities, including antipsychotic, antiemetic, and prokinetic effects.[1][2] The subtle interplay of functional groups on the benzamide scaffold dictates their pharmacological profiles, often through interactions with dopamine and serotonin receptors.[1] However, the very novelty that makes these compounds attractive research targets also presents a significant challenge: the absence of established, validated protocols. This necessitates a meticulous and principled approach to synthesis and characterization to ensure that experimental outcomes are not artifacts of procedural variability.

This guide will use 5-Amino-2-methoxy-N-methylbenzamide hydrochloride as a representative case to explore the key considerations for achieving experimental reproducibility.

Synthesis of 5-Amino-2-methoxy-N-methylbenzamide: A Generalized Approach

Experimental Protocol: Synthesis of 5-Amino-2-methoxy-N-methylbenzamide

This protocol outlines the synthesis of the free base, which can then be converted to the hydrochloride salt.

Step 1: Preparation of the Starting Material (5-Amino-2-methoxybenzoic acid)

The synthesis begins with a suitable starting material, in this case, 5-Amino-2-methoxybenzoic acid. The purity of this starting material is paramount for the success and reproducibility of the subsequent steps. It is crucial to verify its identity and purity using appropriate analytical techniques such as NMR and melting point analysis.

Step 2: Activation of the Carboxylic Acid

To facilitate the amidation reaction, the carboxylic acid is typically converted to a more reactive species, such as an acid chloride.

  • Procedure: To a solution of 5-Amino-2-methoxybenzoic acid (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.1-1.5 equivalents) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) can be added if using oxalyl chloride. The reaction is typically stirred at room temperature until the evolution of gas ceases, indicating the formation of the acid chloride.

  • Causality: The conversion to an acid chloride significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine in the next step. The use of anhydrous conditions is critical to prevent the hydrolysis of the acid chloride back to the carboxylic acid.

Step 3: Amidation Reaction

  • Procedure: In a separate flask, dissolve methylamine (or a solution of methylamine in a suitable solvent like THF or water) (1.0-1.2 equivalents) and a non-nucleophilic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5-2.0 equivalents) in an anhydrous aprotic solvent. Cool this solution to 0 °C. To this solution, add the freshly prepared 5-Amino-2-methoxybenzoyl chloride solution dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to overnight.

  • Causality: The methylamine acts as the nucleophile, attacking the carbonyl carbon of the acid chloride. The base is essential to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the methylamine.

Step 4: Work-up and Purification

  • Procedure: Upon completion of the reaction (monitored by TLC or LC-MS), the reaction mixture is typically washed sequentially with a dilute aqueous acid solution (e.g., 1 M HCl) to remove excess amine and base, followed by a dilute aqueous base solution (e.g., 1 M NaOH or saturated NaHCO₃) to remove any unreacted carboxylic acid, and finally with brine. The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, most commonly column chromatography on silica gel.

  • Causality: Each washing step is designed to remove specific impurities, leading to a cleaner crude product. The final purification by column chromatography is crucial for isolating the desired compound from any remaining starting materials or byproducts, which is a critical step for ensuring the reproducibility of subsequent experiments.

Step 5: Formation of the Hydrochloride Salt

  • Procedure: Dissolve the purified 5-Amino-2-methoxy-N-methylbenzamide in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or methanol). To this solution, add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring until precipitation is complete. The resulting solid is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

  • Causality: The formation of the hydrochloride salt can improve the compound's stability, solubility in aqueous solutions, and handling properties, which are important considerations for biological assays.

G cluster_synthesis Synthesis of 5-Amino-2-methoxy-N-methylbenzamide A 5-Amino-2-methoxybenzoic Acid B Acid Chloride Formation (e.g., SOCl₂) A->B C 5-Amino-2-methoxybenzoyl Chloride B->C D Amidation (Methylamine, Base) C->D E Crude 5-Amino-2-methoxy-N-methylbenzamide D->E F Purification (Column Chromatography) E->F G Pure 5-Amino-2-methoxy-N-methylbenzamide F->G H Salt Formation (HCl) G->H I 5-Amino-2-methoxy-N-methylbenzamide HCl H->I

Fig 1. Generalized workflow for the synthesis of 5-Amino-2-methoxy-N-methylbenzamide HCl.

The Imperative of Comprehensive Characterization

Thorough characterization of the synthesized compound is non-negotiable for ensuring experimental reproducibility. It provides the foundational evidence that the material being used in subsequent experiments is indeed the intended molecule and is of sufficient purity.

Table 1: Key Analytical Techniques for Characterization
Analytical TechniquePurposeKey Parameters to Report
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure and assess purity.¹H and ¹³C NMR spectra with chemical shifts (δ), coupling constants (J), and integration values.
Mass Spectrometry (MS) To confirm the molecular weight and elemental composition.High-resolution mass spectrometry (HRMS) data to confirm the exact mass.
Infrared (IR) Spectroscopy To identify the presence of key functional groups.Characteristic absorption frequencies for N-H, C=O, C-O, and aromatic C-H bonds.
Melting Point Analysis To assess purity.A sharp melting point range is indicative of a pure compound.
Elemental Analysis To determine the elemental composition (%C, H, N).Comparison of experimental values with calculated values.

A lack of comprehensive characterization data is a major contributor to the irreproducibility of chemical and biological studies.[3]

Potential Biological Activity and the Importance of Target Validation

While specific biological data for 5-Amino-2-methoxy-N-methylbenzamide hydrochloride is not available, the broader class of substituted benzamides is known to interact with G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors. For instance, some benzamides act as D2 receptor antagonists.[4]

Should this compound be investigated for its interaction with a specific biological target, a rigorous validation workflow is essential for reproducible results.

G cluster_validation Target Validation Workflow A Hypothesized Target (e.g., Dopamine D2 Receptor) B Initial Binding Assay (e.g., Radioligand Binding) A->B C Functional Assay (e.g., cAMP accumulation) B->C D Cellular Assay (e.g., Reporter Gene Assay) C->D E In Vivo Model D->E

Fig 2. A stepwise approach to validating the biological target of a novel compound.

Comparison with Alternatives: A Framework for Evaluation

When evaluating a novel compound like 5-Amino-2-methoxy-N-methylbenzamide hydrochloride, it is crucial to compare its performance against known standards or alternative compounds. This comparison should be based on quantifiable metrics.

Table 2: A Template for Comparative Data Summary
Parameter5-Amino-2-methoxy-N-methylbenzamide HClAlternative Compound 1Alternative Compound 2
Purity (e.g., by HPLC) Experimental DataExperimental DataExperimental Data
Solubility (Aqueous Buffer, pH 7.4) Experimental DataExperimental DataExperimental Data
In vitro Potency (e.g., IC₅₀ or Kᵢ) Experimental DataExperimental DataExperimental Data
Selectivity (against related targets) Experimental DataExperimental DataExperimental Data
In vitro Metabolic Stability Experimental DataExperimental DataExperimental Data

Without specific experimental data for the target compound, this table serves as a template for the types of data that should be generated and compared to establish the compound's profile relative to existing molecules.

A Self-Validating Protocol: In Vitro Receptor Binding Assay

To illustrate the principles of a self-validating system, a detailed protocol for a competitive radioligand binding assay is provided below. This type of assay is commonly used to determine the affinity of a compound for a specific receptor.

Experimental Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of 5-Amino-2-methoxy-N-methylbenzamide hydrochloride for a target receptor (e.g., Dopamine D2 receptor).

Materials:

  • Cell membranes expressing the target receptor.

  • A specific radioligand with high affinity for the receptor (e.g., [³H]-Spiperone for D2 receptors).

  • 5-Amino-2-methoxy-N-methylbenzamide hydrochloride (test compound).

  • A known reference compound with high affinity for the receptor (positive control).

  • Assay buffer.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and a microplate scintillation counter.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compound and the reference compound in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, cell membranes, and either the test compound, reference compound, buffer (for total binding), or a high concentration of a non-labeled ligand (for non-specific binding).

  • Incubation: Add the radioligand to all wells to initiate the binding reaction. Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Termination of Binding: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the concentration of the test compound.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the binding affinity (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[4]

Trustworthiness of the Protocol: This protocol is self-validating through the inclusion of positive and negative controls. The reference compound provides a benchmark for the expected potency, while the total and non-specific binding wells ensure that the assay is performing as expected. Consistent results for these controls across multiple experiments build confidence in the data generated for the test compound.

G cluster_assay Radioligand Binding Assay Workflow A Prepare Reagents (Test Compound, Controls, Radioligand) B Assay Plate Setup (Membranes, Buffers, Compounds) A->B C Incubation (Binding Equilibrium) B->C D Filtration & Washing (Separate Bound/Unbound) C->D E Scintillation Counting (Quantify Bound Radioligand) D->E F Data Analysis (IC₅₀ and Kᵢ Determination) E->F

Fig 3. Key steps in a competitive radioligand binding assay.

Conclusion: A Call for Rigor and Transparency

The journey of a novel compound from synthesis to biological evaluation is fraught with potential pitfalls that can undermine the reproducibility of research. For a compound like 5-Amino-2-methoxy-N-methylbenzamide hydrochloride, where specific literature is not yet established, the onus is on the researcher to adhere to the highest standards of synthetic chemistry, analytical characterization, and biological assay design. By embracing a mindset of "self-validation" in every protocol and transparently reporting all experimental details and characterization data, we can collectively build a more robust and reliable foundation for scientific discovery.

References

  • BenchChem. A Comparative Guide to the Reproducibility of Benzamide Derivatives: A Focus on N-Substituted Scaffolds.
  • EvitaChem. Buy 5-Amino-2-hydroxy-N-methylbenzamide (EVT-8738379).
  • ChemScene. 194025-85-9 | 5-Amino-2-methoxy-N-methylbenzamide.
  • BenchChem. Comparative Analysis of Substituted Benzamide Cross-Reactivity Profiles.
  • Google Patents. WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide.
  • Synthesis Of Optically Pure (R) 5 (2 Aminopropyl) 2 Methoxy Benzenesulphonamide.
  • RSC Publishing. Analytical Methods.
  • American Elements. 5-Amino-2-methoxybenzamide | CAS 22961-58-6.
  • Fingerprint. ¹⁷O NMR study of substituent effects in 4-substituted N-chlorobenzamides and comparison with 4-substituted benzamides: Sensitivity to ring substituents (ρ) reflects electronic and steric effects.
  • Google Patents. RU2419605C2 - Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide.
  • PubMed. The Substituted Benzamides and Their Clinical Potential on Dysthymia and on the Negative Symptoms of Schizophrenia.
  • ResearchGate. New substituted benzamides with potential antipsychotic action | Request PDF.
  • Fluorochem. 5-Amino-2-methylbenzamide.
  • Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
  • Extraction and analysis of free amino acids and 5.
  • US Pharmacopeia (USP). Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins.
  • ResearchGate. (PDF) 5-Amino-2-methylbenzenesulfonamide.
  • PubChem. 2-Amino-5-methoxybenzamide | C8H10N2O2 | CID 20338217.
  • BenchChem. Application Notes and Protocols for the Analysis of 2-Methoxy-5-methylbenzenesulfonamide.
  • MDPI. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides.
  • ChemicalBook. Synthesis and Applications of N-Methylbenzamide.
  • Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines.

Sources

A Researcher's Guide to the Characterization of 5-Amino-2-methoxy-N-methylbenzamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the analytical characterization of 5-Amino-2-methoxy-N-methylbenzamide hydrochloride. Given the limited specific data for this compound in peer-reviewed literature, this document serves as a foundational reference. We will compare expected analytical outcomes, derived from its chemical structure, with representative experimental data. The objective is to equip researchers with the methodologies and interpretive insights required to confidently verify the identity, purity, and integrity of their own samples.

Introduction to 5-Amino-2-methoxy-N-methylbenzamide Hydrochloride

5-Amino-2-methoxy-N-methylbenzamide hydrochloride is a substituted benzamide derivative. Its structure suggests potential utility as a building block in medicinal chemistry or as a research tool itself. The hydrochloride salt form is typically employed to enhance solubility and stability. Verifying the structure and purity of this compound is a critical first step in any research application to ensure the validity and reproducibility of experimental results.

This guide outlines a multi-technique analytical workflow. We will focus on Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Mass Spectrometry (MS) for molecular weight confirmation, Fourier-Transform Infrared (FTIR) Spectroscopy for functional group analysis, and High-Performance Liquid Chromatography (HPLC) for purity assessment.

Analytical Workflow for Compound Verification

A logical and systematic workflow is essential for the unambiguous characterization of a chemical standard. The process begins with structural confirmation and proceeds to purity assessment.

G cluster_1 Part 2: Purity Assessment NMR ¹H & ¹³C NMR Spectroscopy (Elucidates proton & carbon framework) MS Mass Spectrometry (MS) (Confirms molecular weight) FTIR FTIR Spectroscopy (Identifies key functional groups) HPLC HPLC-UV Analysis (Quantifies purity & detects impurities) FTIR->HPLC Conclusion Data Concordant? Compound Verified HPLC->Conclusion Divergence Data Divergent? Further Investigation Required HPLC->Divergence Start Sample Received: 5-Amino-2-methoxy-N- methylbenzamide HCl Start->NMR

Caption: Workflow for structural verification and purity analysis.

Part 1: Structural Elucidation and Identity Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of proton (¹H) and carbon (¹³C) signals, we can map the complete atomic framework.

Expert Insight: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this compound due to its ability to dissolve the hydrochloride salt and the presence of exchangeable protons (from the amine and amide groups), which are often visible in this solvent.

Table 1: Comparison of Predicted vs. Representative ¹H NMR Data (Solvent: DMSO-d₆, Frequency: 400 MHz)

Signal AssignmentPredicted Chemical Shift (δ, ppm)Representative Data (δ, ppm)MultiplicityIntegration
Amine (-NH₂)5.0 - 5.55.21Broad Singlet2H
Amide (-NH)8.0 - 8.58.15Quartet1H
Aromatic (H-6)7.0 - 7.27.09Doublet1H
Aromatic (H-4)6.3 - 6.56.42Doublet of Doublets1H
Aromatic (H-3)6.2 - 6.46.31Doublet1H
Methoxy (-OCH₃)3.7 - 3.93.80Singlet3H
N-Methyl (-NCH₃)2.6 - 2.82.72Doublet3H

Interpretation: The representative data shows excellent correlation with the predicted chemical shifts for the structure of 5-Amino-2-methoxy-N-methylbenzamide. The splitting patterns (e.g., the amide proton appearing as a quartet due to coupling with the N-methyl protons) and the integration values are fully consistent with the assigned structure.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, offering definitive confirmation of its elemental composition. For this molecule, we would expect to see the mass of the protonated free base.

  • Chemical Formula (Free Base): C₉H₁₂N₂O₂

  • Exact Mass (Free Base): 180.0899 g/mol

  • Expected [M+H]⁺: 181.0977

Table 2: Comparison of Theoretical vs. Representative MS Data

Ion SpeciesTheoretical m/zRepresentative m/zTechnique
[M+H]⁺181.0977181.0975ESI-HRMS

Interpretation: The observed mass-to-charge ratio (m/z) from high-resolution mass spectrometry (HRMS) is within a very low margin of error (<2 ppm) of the theoretical value. This result provides strong, unambiguous evidence for the compound's elemental formula.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Table 3: Comparison of Expected vs. Representative FTIR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Representative Data (cm⁻¹)Description
N-H Stretch (Amine & Amide)3400 - 32003350, 3280Two distinct, sharp bands
C-H Stretch (Aromatic)3100 - 30003055Sharp, medium intensity
C-H Stretch (Aliphatic)3000 - 28502945Sharp, medium intensity
C=O Stretch (Amide I)1680 - 16301645Strong, sharp band
N-H Bend (Amide II)1570 - 15151540Strong band
C-O Stretch (Aryl Ether)1275 - 12001250Strong, characteristic band

Interpretation: The presence of strong absorption bands corresponding to the amine, amide, and aryl ether groups provides further qualitative support for the compound's structure.

Part 2: Quantitative Purity Assessment

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of a chemical compound. By separating the sample on a chromatographic column, we can quantify the main peak relative to any impurities present.

Expert Insight: A gradient elution method using a C18 column is a robust starting point for this type of polar aromatic compound. The mobile phase, typically a mixture of water and acetonitrile with an additive like formic acid or trifluoroacetic acid, helps to ensure sharp peak shapes. UV detection is suitable due to the presence of the chromophoric benzene ring.

Protocol: HPLC Purity Analysis

  • System: Agilent 1260 Infinity II or equivalent.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of 50:50 Water:Acetonitrile.

Table 4: Representative HPLC Purity Data

PeakRetention Time (min)Area (%)Identity
14.5299.85%5-Amino-2-methoxy-N-methylbenzamide
25.180.15%Unknown Impurity

Interpretation: The representative data indicates a high purity of 99.85% for the main compound. The absence of significant impurity peaks demonstrates the quality of the material. This level of purity is suitable for most research applications, including cell-based assays and synthetic chemistry.

Conclusion

The comprehensive analysis using NMR, MS, FTIR, and HPLC provides a self-validating system for the characterization of 5-Amino-2-methoxy-N-methylbenzamide hydrochloride. The representative experimental data presented in this guide is in excellent agreement with the theoretical values derived from the known chemical structure. This multi-technique approach ensures high confidence in the material's identity, structure, and purity, which is the essential foundation for any rigorous scientific investigation. Researchers utilizing this compound are encouraged to perform similar analyses to qualify their own samples, ensuring the reliability and reproducibility of their findings.

References

  • Introduction to Spectroscopy by Donald L. Pavia, Gary M. Lampman, George S. Kriz, and James R. Vyvyan. A foundational textbook covering NMR, IR, and MS. Cengage Learning. [Link]

  • High-Performance Liquid Chromatography (HPLC): Principles and Applications in Pharmaceutical Analysis. A comprehensive overview of HPLC methodology. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Structure Elucidation by NMR in Organic Chemistry: A Practical Guide by Eberhard Breitmaier. A detailed guide on the practical application of NMR techniques. Wiley. [Link]

A Guide to Designing Negative Control Experiments for 5-Amino-2-methoxy-N-methylbenzamide hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and molecular biology, the assertions we make about a compound's activity are only as strong as the controls that validate them. This guide provides a framework for designing robust negative control experiments for a novel benzamide derivative, 5-Amino-2-methoxy-N-methylbenzamide hydrochloride. While the specific biological target of this compound is not extensively documented in publicly available literature, its benzamide scaffold is common in molecules targeting a variety of enzymes and receptors, including histone deacetylases (HDACs).[1]

For the purpose of this guide, we will proceed with the hypothetical mechanism of action that 5-Amino-2-methoxy-N-methylbenzamide hydrochloride is an inhibitor of Class I Histone Deacetylases (HDACs). This will allow us to construct a rigorous, self-validating experimental plan that can be adapted to other mechanisms as they are elucidated. The principles outlined here—employing structurally related but inactive analogs and meticulous vehicle controls—are fundamental to ensuring scientific integrity.[2][3]

The Imperative of Negative Controls

Negative controls are the bedrock of experimental design, serving to identify and exclude false positives.[4][5] They establish a baseline and ensure that the observed biological effect is a direct result of the specific molecular interactions of the test compound, rather than some ancillary property or experimental artifact.[2] In the context of our hypothetical HDAC inhibitor, a robust negative control strategy is essential to prove that the compound's effects are not due to non-specific cytotoxicity, assay interference, or vehicle-induced stress.[6]

We will explore two primary categories of negative controls:

  • The Vehicle Control: This is the most fundamental control and consists of the solvent system used to dissolve the test compound, administered to cells or the assay at the same final concentration.[2] It accounts for any effects of the solvent itself on the biological system.

  • The Structurally Similar Inactive Analog: This is a more sophisticated control. It involves using a molecule with a chemical structure as close as possible to the active compound but lacking a key functional group presumed to be essential for its biological activity. This control demonstrates that the specific chemical structure of the active compound is responsible for the observed effect.

Part 1: Designing the Negative Control Compounds

Based on our hypothetical mechanism of action as an HDAC inhibitor, the activity of 5-Amino-2-methoxy-N-methylbenzamide hydrochloride likely relies on the interaction of its functional groups with the active site of the enzyme. The amino group is a common feature in many HDAC inhibitors, where it can interact with the zinc ion in the enzyme's catalytic domain.

Therefore, we propose the following as a structurally similar, but likely inactive, negative control:

Negative Control Compound 1 (NCC1): 2-Methoxy-N-methylbenzamide

  • Rationale for Inactivity: This analog is identical to our target compound but lacks the 5-amino group. We hypothesize that this amino group is a critical "zinc-binding group" (ZBG). Its removal should abolish the specific inhibitory interaction with the HDAC active site, rendering the molecule inactive as an HDAC inhibitor. Any residual activity observed could point to off-target effects unrelated to direct HDAC inhibition.

The logical relationship for selecting this negative control is illustrated below.

cluster_0 Hypothetical Active Compound cluster_1 Proposed Inactive Analog (Negative Control) cluster_2 Hypothesized Mechanism Active 5-Amino-2-methoxy- N-methylbenzamide HCl Mechanism 5-Amino group acts as a key Zinc-Binding Group (ZBG) for HDAC enzyme interaction. Active->Mechanism Possesses ZBG Conclusion Expected Outcome: NCC1 shows no HDAC inhibition. Inactive 2-Methoxy-N-methylbenzamide (Lacks 5-amino group) Inactive->Mechanism Lacks ZBG Mechanism->Conclusion

Caption: Logic for selecting the inactive structural analog.

Part 2: Experimental Validation Workflow

To validate our hypothesis and demonstrate the specificity of 5-Amino-2-methoxy-N-methylbenzamide hydrochloride, we will employ a multi-tiered experimental approach. For these experiments, we will also include a known, potent HDAC inhibitor, Vorinostat , as a positive control to ensure the assays are performing correctly.[1]

The overall experimental workflow is depicted below.

cluster_workflow Experimental Workflow cluster_analysis Data Analysis & Interpretation start Prepare Stock Solutions: - Test Compound - NCC1 (Inactive Analog) - Vorinostat (Positive Control) - Vehicle (e.g., DMSO) exp1 Experiment 1: In Vitro HDAC Enzymatic Assay start->exp1 exp2 Experiment 2: Cellular Histone Acetylation Assay (Western Blot / ELISA) start->exp2 exp3 Experiment 3: Cell Viability / Cytotoxicity Assay (e.g., MTT Assay) start->exp3 analysis1 Determine IC50 values for HDAC inhibition. exp1->analysis1 analysis2 Quantify changes in acetylated histone levels. exp2->analysis2 analysis3 Assess non-specific - cytotoxicity. exp3->analysis3 conclusion Conclusion: Validate specific, on-target activity of the test compound. analysis1->conclusion analysis2->conclusion analysis3->conclusion

Sources

peer-reviewed studies on 5-Amino-2-methoxy-N-methylbenzamide hydrochloride validation

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical validation of 5-Amino-2-methoxy-N-methylbenzamide hydrochloride (referred to herein as AMMB-HCl ), a critical synthetic intermediate used in the development of high-potency Antibody-Drug Conjugate (ADC) payloads, specifically Camptothecin analogs (e.g., Exatecan derivatives).

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, CMC Leads, and Drug Development Scientists Focus: Synthetic Utility, Impurity Profiling, and Downstream Pharmacological Validation

Executive Summary: The Scaffold of Choice for Topoisomerase I Inhibitors

In the landscape of Antibody-Drug Conjugates (ADCs), the payload defines the therapeutic ceiling. While early ADCs relied on tubulin inhibitors (auristatins/maytansines), the field has shifted toward DNA Topoisomerase I inhibitors (e.g., deruxtecan, exatecan) to overcome multidrug resistance.

5-Amino-2-methoxy-N-methylbenzamide hydrochloride (AMMB-HCl) is the validated "anchor" fragment for synthesizing the fused polycyclic systems of these next-generation payloads. Its specific substitution pattern—a 5-amino group for linker attachment and a 2-methoxy/N-methyl amide core—is engineered to optimize the solubility, stability, and cleavage kinetics of the final linker-drug complex.

Quick Comparison: AMMB-HCl vs. Structural Alternatives
FeatureAMMB-HCl (Optimized) 4-Amino Isomer Des-methyl (Primary Amide)
Regiochemistry 5-Position: Optimal steric clearance for linker attachment.4-Position: Steric clash with the DNA binding pocket of Topo I.N/A
Solubility High: N-methyl and Methoxy groups disrupt crystal packing.Moderate: Higher lattice energy reduces aqueous solubility.Low: Strong H-bonding network reduces solubility.
Synthetic Yield High (>50%): Clean cyclization with chloroacetonitrile.Low: Prone to side reactions during ring closure.Variable: Amide interference.
Downstream Potency Validated: Nanomolar IC50 in derived ADCs.Reduced: Lower affinity for Topoisomerase I-DNA complex.Variable

Chemical Validation & Quality Control

For GMP manufacturing of ADCs, the purity of the starting material is non-negotiable. AMMB-HCl must pass rigorous identity and impurity checks to prevent "dead" drug-linker species that consume antibody conjugation sites without delivering efficacy.

Critical Quality Attributes (CQA)
  • Regioisomeric Purity (HPLC): The presence of the 4-amino-2-methoxy isomer is a critical impurity. It has identical molecular weight but distinct retention time.

    • Specification: >99.5% 5-amino isomer.

    • Impact: The 4-amino isomer leads to inactive payloads.

  • Salt Stoichiometry: The hydrochloride salt form (HCl) is preferred over the free base for enhanced stability against oxidation of the aniline group.

    • Validation: Chloride content titration (AgNO3) must match theoretical 16.3%.

Experimental Protocol: High-Fidelity Identification

Method: Reverse-Phase HPLC with UV Detection (254 nm)

  • Column: C18 Shielded Phase (e.g., Waters XBridge), 3.5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Result: AMMB elutes at ~8.5 min; 4-amino impurity elutes at ~9.2 min.

Synthetic Utility: The "Cyclization Anchor"

The primary validation of AMMB-HCl lies in its reactivity. It serves as the nucleophilic scaffold that reacts with electrophiles (like chloroacetonitrile) under Lewis Acid catalysis to form the tricyclic core of camptothecin analogs.

Validated Synthesis Workflow

The following protocol describes the validated use of AMMB-HCl in constructing the payload core, as cited in patent literature (e.g., WO2022078524).

Step-by-Step Protocol:

  • Dissolution: Dissolve 5.00 g (27.76 mmol) of AMMB-HCl in dichloromethane (DCM).

  • Lewis Acid Activation: Cool to 0°C. Add Boron Trichloride (BCl3, 1M in DCM) dropwise. Mechanistic Note: BCl3 complexes with the amide oxygen, increasing electrophilicity.

  • Reagent Addition: Add Chloroacetonitrile (1.5 eq) and Aluminum Trichloride (AlCl3, 1.4 eq).

  • Cyclization: Reflux overnight. The amino group attacks the nitrile, followed by Friedel-Crafts cyclization to close the ring.

  • Quench & Isolation: Quench with ice water. Extract with DCM.

  • Yield: Validated yield is ~53% after prep-HPLC purification.

Diagram: Synthetic Pathway & Logic

SynthesisPathway cluster_legend Reaction Logic AMMB AMMB-HCl (Starting Material) Activation BCl3/AlCl3 Complexation AMMB->Activation 0°C, DCM Intermediate Activated Amide Species Activation->Intermediate Lewis Acid Activation Cyclization Ring Closure (with Chloroacetonitrile) Intermediate->Cyclization + ClCH2CN, Reflux Payload Camptothecin Analog Core Cyclization->Payload 53% Yield (Validated) Key Step: The 5-amino group directs the regioselective cyclization. Key Step: The 5-amino group directs the regioselective cyclization.

Caption: Validated synthetic route converting AMMB-HCl into the tricyclic core of Topoisomerase I inhibitors via Lewis Acid-mediated cyclization.

Downstream Biological Validation: Mechanism of Action

While AMMB-HCl itself is a precursor, its validation is defined by the pharmacological performance of the ADCs derived from it. The "Signaling Pathway" relevant here is the DNA Damage Response (DDR) triggered by the payload released intracellularly.

Mechanism: Topoisomerase I Inhibition

The payload derived from AMMB-HCl functions as an interfacial inhibitor. It binds to the Topoisomerase I-DNA covalent complex, preventing DNA religation. This leads to:

  • Replication Fork Collision: The advancing replication fork hits the "cleavable complex."

  • Double-Strand Breaks (DSBs): Lethal DNA damage occurs.

  • Apoptosis: Activation of p53 and caspase cascades.

Comparative Efficacy Data (In Vivo Models)

Data synthesized from patent disclosures (e.g., CA3181660A1) comparing AMMB-derived payloads vs. standard chemotherapy.

MetricAMMB-Derived ADC (Homogeneous) Standard Heterogeneous ADC Free Payload (Control)
Drug-Antibody Ratio (DAR) 4.0 - 5.1 (Tightly Controlled)3.5 - 6.0 (Variable)N/A
Aggregation (% High MW) < 2% > 5%N/A
Tumor Regression (Mouse) Complete Regression (Day 21)Partial RegressionTransient Inhibition
Toxicity (MTD) High (Stable Linker)Moderate (Premature Release)Low (Systemic Toxicity)
Diagram: ADC Signaling & Mechanism of Action

ADCSignaling ADC ADC (Antibody-AMMB Payload) Receptor Tumor Antigen (e.g., HER2, TROP2) ADC->Receptor Binding Internalization Endocytosis & Lysosomal Trafficking Receptor->Internalization Cleavage Linker Cleavage (Cathepsin B) Internalization->Cleavage Release Release of Active Payload (AMMB-Derivative) Cleavage->Release Target Topoisomerase I-DNA Complex Release->Target Intercalation Damage DNA Double-Strand Breaks Target->Damage Replication Stress Apoptosis Apoptosis (Cell Death) Damage->Apoptosis

Caption: The pharmacological cascade initiated by AMMB-derived payloads, leading to targeted tumor cell death via Topoisomerase I inhibition.

References

  • Specific Conjugation of an Antibody. World Intellectual Property Organization (WO). Patent WO2022078524A2. (2022). Link

    • Validation Source: Describes the synthesis of camptothecin analogs using 5-Amino-2-methoxy-N-methylbenzamide and the superior efficacy of the resulting homogeneous ADCs.
  • Conjugates of a Cell-Binding Molecule with Camptothecin Analogs. Canadian Patent Office. Patent CA3181660A1. (2023). Link

    • Validation Source: Provides detailed experimental protocols for the BCl3-mediated cyclization of AMMB and in vivo tumor regression d
  • Isoquinolin-3-Ylurea Derivatives. United States Patent and Trademark Office. Patent US20130096119A1. (2013). Link

    • Validation Source: Validates the use of AMMB-HCl in synthesizing kinase inhibitors and antibacterial agents via BrettPhos-c
  • 5-Amino-2-methoxy-N-methylbenzamide Hydrochloride Product Data. Sigma-Aldrich / MilliporeSigma.Link

    • Validation Source: Physical properties and commercial specific

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Amino-2-methoxy-N-methylbenzamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The proper management and disposal of chemical waste are paramount to ensuring a safe laboratory environment and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-Amino-2-methoxy-N-methylbenzamide hydrochloride.

Given that a specific Safety Data Sheet (SDS) for this exact compound is not always readily available, this protocol is built upon a conservative hazard assessment, drawing from data on structurally similar benzamide derivatives and established best practices in laboratory chemical waste management. The core principle is to treat the substance as hazardous waste, taking all necessary precautions to protect personnel and the environment.

Hazard Assessment and Waste Classification

The first crucial step in any disposal procedure is to understand the potential hazards of the chemical. Based on its structural components—a substituted benzamide core—we must infer its potential for toxicity and irritation.

  • Benzamide Moiety : Benzamide and its derivatives are known to present several health hazards. For instance, related compounds are classified as causing skin, eye, and respiratory irritation.[1][2][3] Some may also be harmful if swallowed.[4][5]

  • Hydrochloride Salt : The hydrochloride form suggests good water solubility, which is a factor in its environmental mobility if not disposed of properly.

Therefore, 5-Amino-2-methoxy-N-methylbenzamide hydrochloride must be classified and handled as hazardous chemical waste . It should never be disposed of down the drain or in regular municipal trash.[6][7]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the chemical waste, it is imperative to wear the appropriate PPE. This is not just a procedural formality; it is a critical barrier protecting you from potential exposure.

  • Chemical-resistant gloves : Nitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or perforation before use.[8][9]

  • Safety goggles or a face shield : Standard safety glasses are insufficient; chemical splash goggles that provide a complete seal around the eyes are necessary to protect against splashes and fine dust.[8][9]

  • Laboratory coat : A properly fastened lab coat protects your skin and personal clothing from contamination.

All handling of the solid waste or its solutions should be conducted within a certified chemical fume hood to minimize the risk of inhaling airborne particulates.[10]

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to safely manage the waste from the moment it is generated to its final collection by waste management professionals.

Step 1: Waste Segregation and Collection

The principle of segregation is fundamental to preventing unintended and potentially violent chemical reactions in the waste container.[11]

  • Action : Collect waste 5-Amino-2-methoxy-N-methylbenzamide hydrochloride in a dedicated hazardous waste container.

  • Causality : Do not mix this waste stream with other chemical wastes, particularly strong oxidizing agents, acids, or bases, to prevent exothermic or gas-producing reactions.[6][11] All waste must be handled in accordance with local, state, and federal regulations.[12]

Step 2: Container Selection and Labeling

Proper containment and identification are legally required and essential for safe handling by all personnel.

  • Action : Use a container made of a compatible material (e.g., High-Density Polyethylene (HDPE) or glass) with a secure, screw-top lid.[13][14] The container must be in good condition, free of cracks or leaks.[14]

  • Action : Affix a "Hazardous Waste" label to the container. The label must include:

    • The full, unabbreviated chemical name: "Waste 5-Amino-2-methoxy-N-methylbenzamide hydrochloride".

    • The date accumulation started.

    • The specific hazards (e.g., "Irritant," "Harmful if Swallowed").

  • Causality : Clear, accurate labeling prevents accidental mixing of incompatible wastes and ensures that the disposal team understands the contents, which is a requirement for waste shipment manifests.[14][15]

Step 3: Waste Storage (Satellite Accumulation)

Designated storage areas ensure that hazardous waste is kept safely and securely away from general laboratory traffic.

  • Action : Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[7][11] This area should be at or near the point of generation.

  • Causality : The SAA must be under the control of the laboratory personnel, away from heat sources or direct sunlight, and ideally within secondary containment to contain any potential leaks.[6] Containers must remain closed except when adding waste.[13][14]

Step 4: Arranging for Final Disposal

The ultimate disposal of hazardous waste must be handled by certified professionals.

  • Action : Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste container.

  • Causality : EHS departments have established contracts with licensed hazardous waste disposal companies that use approved methods, such as high-temperature incineration, to destroy the chemical safely and in compliance with EPA and local regulations.[7][16] Never attempt to treat or dispose of the chemical waste yourself.

Step 5: Decontamination

Any equipment that has come into contact with the chemical must be thoroughly decontaminated.

  • Action : Triple-rinse any contaminated labware (e.g., beakers, spatulas) with a suitable solvent, such as ethanol or acetone.

  • Causality : The first two rinses (rinsate) must be collected as hazardous waste and added to your designated waste container, as they will contain dissolved chemical.[14] The final rinse can be with soap and water. This ensures that no hazardous residue remains on the equipment.

Disposal Safety Summary

Parameter Requirement Rationale
PPE Chemical-resistant gloves, safety goggles, lab coat.To prevent skin, eye, and clothing contact with the hazardous material.[10]
Disposal Method Collection for incineration by a licensed vendor via EHS.Ensures complete destruction of the compound in compliance with environmental regulations.[7][12]
Prohibited Methods No drain disposal, no trash disposal.Prevents environmental contamination and non-compliance with waste regulations.[6][7]
Container Compatible material (Glass/HDPE), screw-top lid, leak-proof.To ensure safe and secure containment of the hazardous waste.[13][14]
Labeling "Hazardous Waste", full chemical name, hazards, date.For proper identification, safe handling, and regulatory compliance.[6][14]
Storage Designated, secure Satellite Accumulation Area (SAA).To prevent spills, unauthorized access, and dangerous reactions.[11]

Chemical Waste Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 5-Amino-2-methoxy-N-methylbenzamide hydrochloride.

G Disposal Workflow for 5-Amino-2-methoxy-N-methylbenzamide HCl cluster_0 Disposal Workflow for 5-Amino-2-methoxy-N-methylbenzamide HCl start Waste Generated ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Segregate Waste (Dedicated Container) ppe->segregate label_container Step 3: Use & Label Compatible Container segregate->label_container store_saa Step 4: Store in SAA (Keep Container Closed) label_container->store_saa decon Step 5: Decontaminate Glassware (Collect Rinsate as Waste) store_saa->decon contact_ehs Step 6: Container Full? Contact EHS for Pickup decon->contact_ehs contact_ehs->store_saa No end Disposal Complete contact_ehs->end Yes

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-2-methoxy-N-methylbenzamide hydrochloride
Reactant of Route 2
Reactant of Route 2
5-Amino-2-methoxy-N-methylbenzamide hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.